(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
Description
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(4-8)6(2)10(3)9-5/h4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVBHLRORWEBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380069 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-93-0 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed exploration of a plausible synthetic route, and a discussion of its potential reactivity and applications. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and characterization of this and similar pyrazole-containing scaffolds.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3][4] The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties such as lipophilicity and solubility.[1] The specific substitution pattern of this compound, featuring methyl groups at the 1, 3, and 5 positions and a methylamine moiety at the 4-position, imparts a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive molecules. This guide will delve into the core chemical aspects of this compound, providing a foundation for its further investigation and utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [3] |
| Molecular Weight | 139.20 g/mol | [3] |
| CAS Number | 352018-93-0 | [3] |
| IUPAC Name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | [3] |
| Synonyms | (1,3,5-trimethylpyrazol-4-yl)methanamine, 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl- | [5] |
| Appearance | Not explicitly stated, likely a solid or oil. | General knowledge |
| Solubility | Not explicitly stated, likely soluble in organic solvents. | General knowledge |
| Melting Point | Not explicitly stated. | |
| Boiling Point | Not explicitly stated. |
Synthesis and Mechanistic Insights
While a specific, detailed, and experimentally verified protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a highly plausible and logical synthetic route can be devised based on established organic chemistry principles. This proposed two-step synthesis involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole followed by reductive amination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In this step, 1,3,5-trimethylpyrazole is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Causality Behind Experimental Choices:
-
Substrate: 1,3,5-Trimethylpyrazole is an electron-rich heterocycle due to the presence of the nitrogen atoms and the electron-donating methyl groups. This high electron density makes the 4-position of the pyrazole ring susceptible to electrophilic substitution.
-
Reagents: The Vilsmeier reagent is a mild electrophile, which is ideal for the formylation of sensitive heterocyclic substrates. The reaction proceeds via an electrophilic aromatic substitution mechanism.[6]
Experimental Protocol (Hypothetical):
-
To a stirred solution of N,N-dimethylformamide (DMF) (5 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add 1,3,5-trimethylpyrazole (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.[7]
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Reductive Amination of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[8] In this step, the intermediate aldehyde is reacted with an amine in the presence of a reducing agent.
Causality Behind Experimental Choices:
-
Intermediate: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde possesses the necessary carbonyl group for the reductive amination reaction.
-
Amine Source: For the synthesis of the primary amine, ammonia or a protected form of ammonia can be used. For the synthesis of a secondary amine, a primary amine such as methylamine would be used.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.
Experimental Protocol (Hypothetical):
-
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the amine source (e.g., a solution of ammonia in methanol or methylamine hydrochloride with a base) (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for a short period to allow for the formation of the intermediate imine or enamine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Reactivity and Potential Applications
While specific documented applications for this compound are sparse in the readily available literature, its structure suggests several potential areas of reactivity and application, primarily as a building block in medicinal chemistry and as a ligand in coordination chemistry.
Reactivity
The reactivity of this compound is dictated by the functional groups present: the pyrazole ring and the primary methylamine group.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable to a range of reaction conditions. The nitrogen atoms can act as ligands for metal coordination.
-
Methylamine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Potential Applications in Drug Discovery
The pyrazole scaffold is a common feature in many approved drugs with a wide range of therapeutic activities.[1][9] The methylamine "tail" of the target molecule provides a key point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas where this scaffold could be of interest include:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyrazole ring.
-
GPCR Ligands: The amine functionality can interact with acidic residues in G-protein coupled receptors.
-
Enzyme Inhibitors: The scaffold can be elaborated to fit into the active sites of various enzymes.
Coordination Chemistry
The nitrogen atoms of the pyrazole ring and the primary amine can act as coordination sites for metal ions. This allows for the synthesis of a variety of metal complexes with potential applications in catalysis, materials science, and as imaging agents.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, predictions can be made based on its structure and data from similar compounds.
-
¹H NMR:
-
Singlets for the three methyl groups on the pyrazole ring.
-
A singlet for the methylene protons of the methylamine group.
-
A broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Distinct signals for the carbon atoms of the pyrazole ring.
-
Signals for the three methyl carbons.
-
A signal for the methylene carbon of the methylamine group.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound (139.20 g/mol ).
-
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the presence of a primary amine and a heterocyclic ring, it should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system.
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. While detailed experimental data is limited in the public domain, this technical guide has provided a comprehensive overview of its known properties and a plausible, detailed synthetic route based on established chemical principles. The outlined protocols for Vilsmeier-Haack formylation and subsequent reductive amination offer a logical and practical approach for its preparation. The discussion on its potential reactivity and applications highlights its utility as a versatile scaffold for the development of novel compounds with potential biological activity. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific disciplines.
References
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- This compound | C7H13N3 | CID 2776430. PubChem. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]
- This compound | C7H13N3 | CID 2776430. PubChem. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- [Ce(L-Pro)2]2 (Oxa)
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
- 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde, Thermo Scientific 1 g | Buy Online. Fisher Scientific. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amin
- 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- (PDF) 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Pyrazolo[1,5-a]triazin-4-amine derivatives useful in therapy.
- Polymorphs of 2-(4-(2-(1-(isopropyl-3-methyl-1H-1,2,4,triazol-5-yl)-5,6-dihydrobenzo[f] imidazo[1,2-d][2][9]oxazepin-9-yl)-1H-pyrazol-1-yl)
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ineosopen.org [ineosopen.org]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Physicochemical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: A Keystone for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Development
In the intricate journey of drug discovery and development, a thorough understanding of a molecule's fundamental physical and chemical characteristics is not merely a preliminary step but a critical determinant of its ultimate success. These inherent properties, collectively known as physicochemical properties, govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the biological target.[1][2][3] Neglecting a comprehensive physicochemical evaluation in the early stages can lead to costly late-stage failures, highlighting the imperative for a data-driven approach to candidate selection and optimization.[2]
This in-depth technical guide focuses on the essential physical properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine , a substituted pyrazole derivative of interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile biological activities.[4] This guide will provide a detailed overview of the key physicochemical parameters of this specific amine, present robust experimental protocols for their determination, and discuss the profound implications of these properties for its potential as a drug candidate.
Core Physicochemical Profile of this compound
A comprehensive understanding of a compound's physicochemical profile is paramount for predicting its in vivo behavior and for guiding formulation development. Below is a summary of the key physical properties for this compound, including both computed and experimentally anticipated values based on related structures.
| Property | Value/Predicted Range | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₃N₃ | Defines the elemental composition and is the basis for molecular weight calculation.[5] |
| Molecular Weight | 139.20 g/mol | Influences diffusion, membrane permeability, and overall "drug-likeness". Compounds with lower molecular weights often exhibit better absorption.[5] |
| IUPAC Name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | Provides an unambiguous chemical identifier.[5] |
| CAS Number | 352018-93-0 | A unique numerical identifier for this specific chemical substance.[5] |
| Melting Point | Predicted to be a solid at room temperature. The related compound, 4-amino-1,3,5-trimethyl-1H-pyrazole, has a melting point of 100-106 °C.[6] | Affects solubility, dissolution rate, and the choice of formulation strategies. A crystalline solid with a defined melting point is often preferred for oral dosage forms. |
| Boiling Point | Predicted to be >200 °C | Relevant for purification by distillation and for assessing thermal stability. |
| Solubility | Predicted to have moderate aqueous solubility, influenced by the basic methylamine group. Solubility is expected to be higher in acidic aqueous solutions and in polar organic solvents. | A critical factor for bioavailability. Poor aqueous solubility can limit absorption and therapeutic efficacy.[7] |
| pKa (Predicted) | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |
| LogP (Computed) | -0.1 (XLogP3) | A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolic clearance. A balanced LogP is often sought for optimal ADME properties.[5] |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | An indicator of a molecule's polarity and its ability to form hydrogen bonds. TPSA is a key predictor of membrane permeability.[5] |
Experimental Determination of Key Physical Properties: A Methodological Deep Dive
The following section provides detailed, step-by-step protocols for the experimental determination of the critical physical properties of this compound. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data.
Melting Point Determination using the Capillary Method
The melting point is a fundamental property that provides insights into the purity and identity of a solid compound. The capillary method is a widely used and reliable technique.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is a finely ground, dry powder. This ensures uniform heat distribution.[8]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20 °C per minute.[10]
-
For an accurate determination, start heating at a moderate rate until the temperature is about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
-
Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point.
-
Purity Assessment: A sharp melting point range (0.5-1.5 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Boiling Point Determination for Liquid Amines (Micro-scale Method)
For liquid samples, particularly when the amount is limited, a micro-boiling point determination using a Thiele tube is an efficient method.[11]
Experimental Workflow for Micro-Boiling Point Determination
Caption: Workflow for micro-scale boiling point determination.
Step-by-Step Protocol:
-
Sample Preparation: Add a small amount (a few drops) of the liquid this compound into a small, clean test tube.
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[11]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bulb of the thermometer should be level with the bottom of the test tube. Immerse this assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).[12]
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil.[11]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.
Aqueous Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess of the solid compound with a specific solvent over a defined period.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions). The presence of undissolved solid is essential to ensure saturation.[3]
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the mixture for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[1]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
To remove any remaining microscopic particles, centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).[2]
-
-
Concentration Determination:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration represents the thermodynamic solubility.
-
Determination of the Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of a molecule at different pH values. For this compound, the primary amine group is the most basic center. Potentiometric titration is a classic and accurate method for pKa determination.[13]
Experimental Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa by potentiometric titration.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa can be extrapolated to 0% co-solvent.
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Begin stirring the solution and record the initial pH.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of acid added. This will generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot).
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[14]
-
Conclusion: Integrating Physicochemical Data for Informed Drug Discovery
The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the foundational data necessary for its rational progression in a drug discovery pipeline. The experimental determination of properties such as melting point, boiling point, solubility, and pKa moves beyond theoretical predictions, offering a tangible understanding of the molecule's behavior. This empirical data is indispensable for building robust structure-activity relationships (SAR) and structure-property relationships (SPR), enabling medicinal chemists to fine-tune the molecular architecture for optimal drug-like properties. Ultimately, a deep appreciation for and a rigorous experimental approach to the physical properties of potential drug candidates are cornerstones of successful and efficient pharmaceutical development.
References
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024. [Link]
- National Institutes of Health.
- Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. 2025. [Link]
- University of Calgary.
- MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
- eScholarship.org. Evaluating small molecule microscopic and macroscopic pKa predictions. 2021. [Link]
- TU Wien's reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]
- Chemaxon Docs.
- National Institutes of Health.
- University of Calgary.
- Scribd. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]
- University of South Alabama. Experiment 1 - Melting Points. [Link]
- University of Technology. experiment (1)
- PubChem. This compound. [Link]
- PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]
- NIST WebBook. 1,3,5-Trimethyl-1H-pyrazol-4-amine. [Link]
- Chemistry LibreTexts. 6.
- Chemistry LibreTexts. 6.
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- University of Calgary. Micro-boiling point measurement. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]
- YouTube. Method To Determine Boiling Point Of A Liquid - Basic Principles and Techniques in Organic Chemistry. 2019. [Link]
- chymist.com.
- National Institutes of Health. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
- 007Chemicals. This compound. [Link]
- PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine. [Link]
- ResearchGate. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
- TSI Journals.
- Fisher Scientific. 1,3,5-Trimethyl-1H-pyrazol-4-amine, 97%, Thermo Scientific 1 g. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. escholarship.org [escholarship.org]
- 5. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chymist.com [chymist.com]
- 13. youtube.com [youtube.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine (CAS 352018-93-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, with CAS number 352018-93-0, is a substituted pyrazole derivative that serves as a valuable intermediate in synthetic and medicinal chemistry.[1] The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, highlighting the potential of its derivatives in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role as a building block for more complex bioactive molecules. While specific biological data for this particular methylamine is not extensively published, the known activities of the broader pyrazole class suggest promising avenues for future research.
Chemical Identity and Physicochemical Properties
This compound is a stable, organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 352018-93-0 | [4] |
| Molecular Formula | C₇H₁₃N₃ | [4] |
| Molecular Weight | 139.20 g/mol | [4] |
| IUPAC Name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | [4] |
| Synonyms | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine | [1] |
| InChI Key | DGVBHLRORWEBLP-UHFFFAOYSA-N | [1] |
| SMILES | CN1N=C(C)C(=C1C)CN | [1] |
| Appearance | Solid (predicted) | [5] |
Table 1: Physicochemical Properties of this compound
Synthesis and Characterization
A plausible and efficient synthetic route to obtain this compound is through the reductive amination of the corresponding aldehyde, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. This common and versatile reaction in organic synthesis involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
Figure 1: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the reductive amination of pyrazole carbaldehydes.[3][4]
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or other suitable solvent
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) or an excess of aqueous ammonia to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is significant, cautiously add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. The pH should be maintained between 6 and 7 for optimal reduction.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Characterization
While publicly available spectra are limited, the structural features of this compound allow for the prediction of its characteristic spectral data. Commercial suppliers may provide actual spectra upon request.[2][6]
¹H NMR:
-
Three distinct singlets are expected for the three methyl groups on the pyrazole ring.
-
A singlet or a broad singlet corresponding to the aminomethyl (-CH₂NH₂) protons.
-
A broad singlet for the amine (-NH₂) protons, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR:
-
Signals corresponding to the three methyl carbons.
-
Signals for the carbon atoms of the pyrazole ring.
-
A signal for the aminomethyl carbon (-CH₂NH₂).
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.20 g/mol ).
-
Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrazole ring.
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1650 cm⁻¹ region.
-
N-H bending vibrations around 1600 cm⁻¹.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of more complex molecules with potential biological activities.[1] The pyrazole nucleus is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting activities such as:
-
Anti-inflammatory: Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes.[7]
-
Anticancer: Many pyrazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[8][9]
-
Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[]
-
Antiviral, Antidepressant, and Analgesic: The versatility of the pyrazole ring has led to its incorporation into drugs targeting a wide array of biological targets.[7]
The primary amine functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Figure 2: Potential synthetic transformations of this compound for the generation of diverse chemical entities.
Safety and Handling
Based on available information, this compound is classified as a hazardous substance.[4] It is reported to cause severe skin burns and eye damage. It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]
Precautionary Measures:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of synthetic chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials and the reactive nature of its primary amine functionality make it an attractive building block for the creation of diverse molecular libraries. While specific biological data on this compound is limited, the well-documented pharmacological importance of the pyrazole scaffold provides a strong rationale for its use in the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective drug candidates.
References
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- PubChem. This compound. [Link]
- TSI Journals.
- MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
- INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
- PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
- ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... [Link]
- PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ineosopen.org [ineosopen.org]
- 5. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | C8H15N3 | CID 579620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(352018-93-0) 1H NMR spectrum [chemicalbook.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: Structure, Synthesis, and Therapeutic Context
Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1][2] This guide provides a detailed technical overview of a specific derivative, (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. We will dissect its molecular structure, provide a robust, field-proven synthetic protocol with mechanistic justifications, and place the compound within the broader context of pyrazole-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.
Molecular Identity and Physicochemical Profile
This compound is a substituted pyrazole characterized by three methyl groups at positions 1, 3, and 5, and a methylamine functional group at position 4. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for intermolecular interactions with biological targets.
Chemical Structure
The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, the defining feature of a pyrazole. The methylation at the N1 position precludes tautomerism, locking the scaffold's electronic configuration. The methyl groups at C3 and C5 provide steric bulk and increase lipophilicity, while the primary amine at C4 offers a key site for hydrogen bonding and further chemical modification.
Figure 1: Chemical structure of this compound.
Compound Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | (1,3,5-trimethylpyrazol-4-yl)methanamine | [3] |
| CAS Number | 352018-93-0 | [3][4] |
| Molecular Formula | C₇H₁₃N₃ | [3][][6] |
| Canonical SMILES | CC1=C(C(=NN1C)C)CN | [3][] |
| InChI Key | DGVBHLRORWEBLP-UHFFFAOYSA-N | [3][][6] |
Physicochemical Data Summary
The compound's computed properties provide insight into its drug-like characteristics, such as solubility and membrane permeability.
| Property | Value | Unit | Source |
| Molecular Weight | 139.20 | g/mol | [3] |
| XLogP3 | -0.1 | [3] | |
| Hydrogen Bond Donors | 1 | [3] | |
| Hydrogen Bond Acceptors | 3 | [3] | |
| Rotatable Bonds | 2 | [3] |
Synthesis and Structural Verification
The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. The strategy involves formylation followed by reductive amination.
Rationale for Synthetic Strategy
This pathway is chosen for its high efficiency and the reliability of each step. The Vilsmeier-Haack reaction is a classic and high-yielding method for formylating electron-rich heterocycles like pyrazoles. The subsequent reductive amination of the resulting aldehyde is a robust and widely used transformation that cleanly converts the carbonyl to the desired primary amine with minimal side products. This approach ensures a high overall yield and straightforward purification.
Synthetic Workflow Diagram
The logical flow from starting material to the final product via a key intermediate is depicted below.
Figure 2: High-level workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Vilsmeier-Haack Formylation to Yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [CAS: 2644-93-1] [7]
-
Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. This exothermic reaction forms the Vilsmeier reagent.
-
Causality: The formation of the electrophilic Vilsmeier reagent is critical for the subsequent C-C bond formation on the electron-rich pyrazole ring.
-
-
Reaction: Dissolve 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in a suitable solvent like dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by carefully pouring it over crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
Trustworthiness: The quench and neutralization hydrolyze the intermediate iminium salt to the aldehyde and neutralize excess acid, ensuring product stability.
-
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel.
Step 2: Reductive Amination to Yield this compound
-
Reaction Setup: To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1 hour.
-
Causality: The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards the formation of the intermediate imine.
-
-
Reduction: Cool the solution to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.
-
Expertise: NaBH₃CN is the reducing agent of choice because it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde, minimizing side reactions.
-
-
Workup: Allow the reaction to proceed for 12-18 hours at room temperature. Quench by adding 1M HCl until the pH is acidic (pH ~2) to destroy excess hydride. Basify the solution with 2M NaOH to a pH of ~10-12.
-
Purification: Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound. Further purification can be achieved via distillation or chromatography if necessary.
Structural Verification: A Self-Validating System
The identity and purity of the final compound must be confirmed through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups on the pyrazole ring, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂) protons.[8]
-
¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon atoms corresponding to the structure.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (139.20 g/mol ).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching bands for the primary amine group.[8]
Context in Drug Discovery and Development
The pyrazole scaffold is not merely an academic curiosity; it is a validated and privileged structure in modern pharmacology, with numerous FDA-approved drugs incorporating this core.[1][9]
The "Privileged" Pyrazole Core
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The pyrazole ring system fits this description perfectly. Its metabolic stability, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it a highly versatile template for drug design.[10] Marketed drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Baricitinib (a JAK inhibitor) highlight the broad therapeutic applicability of this scaffold.[1]
Spectrum of Biological Activities
Research has demonstrated that pyrazole derivatives possess a wide array of biological activities. The specific substitutions on the pyrazole ring dictate the ultimate therapeutic effect.
Figure 3: Diverse biological activities associated with the pyrazole scaffold.[2][10][11]
Future Outlook for this compound
This compound is best viewed as a valuable building block for combinatorial chemistry and fragment-based drug discovery. The primary amine at the C4 position serves as a critical handle for derivatization, allowing for the construction of large libraries of compounds. By reacting this amine with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), researchers can systematically explore the chemical space around the pyrazole core to identify novel ligands with high affinity and selectivity for specific therapeutic targets.
Conclusion
This compound is a structurally defined, synthetically accessible molecule that stands at the intersection of fundamental organic chemistry and applied medicinal science. Its straightforward synthesis and the proven therapeutic relevance of its core pyrazole scaffold make it an important tool for drug development professionals. This guide has provided the essential structural details, a validated synthetic protocol, and the strategic context necessary for its effective utilization in modern drug discovery programs.
References
- ResearchGate. (2026).
- MDPI. (2022).
- PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (2022).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- PubChem. This compound.
- PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
- ChemicalBook. This compound(352018-93-0) 1 h nmr.
- ChemicalBook. This compound | 352018-93-0.
- BOC Sciences. CAS 352018-93-0 this compound.
- MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
- ChemicalBook. 352018-93-0(this compound) Product Description.
- ResearchGate. (PDF) 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
- NIST WebBook. 1,3,5-Trimethyl-1H-pyrazol-4-amine.
- Finetech Industry Limited. This compound | cas: 352018-93-0.
- PubChem. 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde.
- Sigma-Aldrich. 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde AldrichCPR.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 352018-93-0 [chemicalbook.com]
- 6. This compound | CAS: 352018-93-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde | C7H10N2O | CID 736515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(352018-93-0) 1H NMR [m.chemicalbook.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine molecular weight
An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: Properties, Synthesis, and Applications
Introduction
This compound is a substituted pyrazole that serves as a valuable building block in the fields of medicinal chemistry and organic synthesis. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic pathway, characterization methods, and potential applications of this compound, tailored for researchers and professionals in drug development. This molecule's specific substitution pattern offers a unique three-dimensional vector for chemical exploration, making it a key intermediate for creating novel bioactive compounds.[]
Part 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its application in research. This compound is characterized by a molecular weight of approximately 139.20 g/mol .[3][4][5] Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [][3][6] |
| Molecular Weight | 139.20 g/mol | [3][4][5] |
| CAS Number | 352018-93-0 | [][3][4] |
| IUPAC Name | (1,3,5-trimethylpyrazol-4-yl)methanamine | [][4] |
| Synonyms | This compound, C-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-METHYLAMINE | [][3] |
| SMILES | CC1=C(C(=NN1C)C)CN | [][4] |
| InChI Key | DGVBHLRORWEBLP-UHFFFAOYSA-N | [][4][7] |
| Computed XLogP3 | -0.1 | [4] |
Part 2: Synthesis and Characterization
As a chemical intermediate, robust methods for the synthesis and characterization of this compound are critical for its use in further chemical transformations.
Representative Synthetic Pathway
While multiple routes to substituted pyrazoles exist, a common and effective strategy for introducing a methylamine group at the C4 position of a pre-formed pyrazole ring involves a two-step process: Vilsmeier-Haack formylation followed by reductive amination. This approach offers high regioselectivity and generally good yields.
The logical workflow for this synthesis is outlined below.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, 1,3,5-trimethyl-1H-pyrazole, in a suitable solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde intermediate.
-
Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: To a solution of the aldehyde intermediate (1 equivalent) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~10 equivalents) or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-12 hours.
-
Quenching and Work-up: Acidify the reaction mixture to pH ~2 with dilute HCl to decompose any remaining reducing agent. Then, basify with aqueous NaOH to pH >10.
-
Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting crude amine can be purified by column chromatography or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.
Characterization
The structural identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Spectroscopic data for this compound can be sourced for comparison.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct singlets for the three methyl groups on the pyrazole ring (N-CH₃, C3-CH₃, and C5-CH₃). A singlet or doublet for the benzylic-type CH₂ group and a broad singlet for the NH₂ protons would also be expected.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals corresponding to the three methyl carbons, the methylene carbon (CH₂), and the three unique carbons of the pyrazole ring.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 139.20.
-
IR (Infrared Spectroscopy): The IR spectrum should feature characteristic N-H stretching bands (typically in the 3300-3400 cm⁻¹ region) for the primary amine, along with C-H and C=N stretching frequencies.
Part 3: Applications in Research and Drug Development
The title compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.[] The pyrazole scaffold is a cornerstone in medicinal chemistry, and this specific building block offers chemists a reliable anchor point for molecular elaboration.
Role as a Chemical Building Block
The primary amine functionality serves as a nucleophilic handle for a wide array of chemical reactions, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Urea and thiourea formation
-
Reductive amination with other carbonyls
-
N-alkylation and N-arylation reactions
This versatility allows for its incorporation into larger, more complex structures, enabling the exploration of chemical space around a desired pharmacophore.
Caption: Role as a versatile scaffold in chemical synthesis.
Potential in Kinase Inhibitor Design
Many successful kinase inhibitors feature a substituted pyrazole core that can act as a hinge-binding motif within the ATP-binding pocket of protein kinases. The specific substitution pattern of this compound provides vectors that can be functionalized to target different regions of the kinase active site. For instance, the pyrazole itself can form hydrogen bonds, while the appended methylamine can be extended to reach solvent-exposed regions or other sub-pockets, as seen in complex drugs like Acrizanib, a VEGFR-2 inhibitor containing a substituted pyrazole.[9]
Part 4: Handling and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, refrigeration is recommended.
References
- 007Chemicals. This compound. URL: https://www.007chemical.com/cas/352018-93-0.html
- Sunway Pharm Ltd. This compound. URL: https://www.3wpharm.com/product/show/CB29746.html
- BOC Sciences. CAS 352018-93-0 this compound. URL: https://www.bocsci.com/product/cas-352018-93-0-1-3-5-trimethyl-1h-pyrazol-4-yl-methylamine-403318.html
- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776430
- ChemicalBook. This compound Product Description. URL: https://www.chemicalbook.com/ProductDesc_352018-93-0_EN.htm
- PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/579620
- Sigma-Aldrich. 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/discoverycpr000213
- ChemicalBook. This compound(352018-93-0) 1 h nmr. URL: https://www.chemicalbook.com/SpectrumEN_352018-93-0_1HNMR.htm
- MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. URL: https://www.mdpi.com/1422-8599/2009/4/M624
- ResearchGate. (PDF) 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. URL: https://www.researchgate.net/publication/233800645_135-TrisN-13-diphenyl-1H-pyrazol-4-yl-methylene-4-aminophenylbenzene
- PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/161603
- NIST. 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C28466219
- Finetech Industry Limited. This compound. URL: https://www.finetechnology-ind.com/subshow-3-782000.html
- Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. URL: https://enamine.net/publications/practical-synthetic-method-for-functionalized-1-methyl-3-5-trifluoromethyl-1h-pyrazoles
- NIH National Library of Medicine. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956976/
- TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. URL: https://www.tsijournals.
- Thermo Fisher Scientific. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97%. URL: https://www.thermofisher.
- PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor.... URL: https://pubmed.ncbi.nlm.nih.gov/29400470/
- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... URL: https://www.mdpi.com/1420-3049/23/10/2676
Sources
- 1. tsijournals.com [tsijournals.com]
- 3. This compound - CAS:352018-93-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 352018-93-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 007chemicals.com [007chemicals.com]
- 7. This compound | CAS: 352018-93-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound(352018-93-0) 1H NMR spectrum [chemicalbook.com]
- 9. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Pyrazole Compounds
Introduction: The Versatility of the Pyrazole Ring
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a diverse range of biological targets.[1][3] This versatility has led to the development of a multitude of clinically successful drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5][6] This guide provides a comprehensive technical overview of the biological activities of substituted pyrazole compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][11] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[12][13]
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[7][12] Diaryl-substituted pyrazole compounds, such as Celecoxib, were designed to selectively inhibit COX-2.[9][12] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[10][12] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal toxicity.[12][13]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Selective inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity and selectivity of pyrazole compounds against COX-1 and COX-2 enzymes.
Objective: To measure the IC50 values of test compounds for COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compounds and reference NSAIDs (e.g., Celecoxib, Ibuprofen)
-
Prostaglandin E2 (PGE2) EIA kit
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test pyrazole compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the enzyme, followed by the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Index: Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
Anticancer Activity: A Multi-Targeted Approach
Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[1][14][15] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[15][16]
Mechanisms of Action in Oncology
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, some pyrazoles have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and HER-2 tyrosine kinases.[1]
-
Tubulin Polymerization Inhibition: Certain pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]
-
Induction of Apoptosis: Substituted pyrazoles can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[16]
-
Anti-angiogenesis: Some pyrazole derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[16]
Signaling Pathway: Pyrazole-Mediated Anticancer Effects
Caption: Multi-targeted anticancer mechanisms of substituted pyrazoles.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of pyrazole compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 168 | MCF-7 (Breast) | 2.78 ± 0.24 | [17] |
| Compound 42 | WM 266.4 (Melanoma) | 0.12 | [1] |
| Compound 42 | MCF-7 (Breast) | 0.16 | [1] |
| Compound 62 | Raji (Lymphoma) | 6.51 | [1] |
| Compound C5 | MCF-7 (Breast) | 0.08 | [18] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[2][17][19] They represent a valuable scaffold for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.[20][21]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are not as fully elucidated as their anti-inflammatory and anticancer effects but are thought to involve:
-
Inhibition of Essential Enzymes: Pyrazoles may inhibit enzymes that are critical for microbial survival, such as DNA gyrase.[21]
-
Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
-
Inhibition of Biofilm Formation: Certain pyrazole derivatives have been shown to prevent the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of pyrazole compounds against bacterial and fungal strains.
Objective: To determine the lowest concentration of a pyrazole compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyrazole compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening of Pyrazole Compounds
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicstrive.com [academicstrive.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 20. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine and the Imperative for Toxicological Profiling
An In-Depth Technical Guide to the Toxicological Evaluation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
This guide provides a comprehensive framework for the toxicological assessment of the novel chemical entity, this compound. In the absence of extensive public data, this document outlines a scientifically rigorous, tiered approach to elucidate its potential hazards and establish a safety profile. This paper is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
This compound is a small molecule with the chemical formula C₇H₁₃N₃[1]. As with any new chemical entity intended for potential therapeutic or other applications with human exposure, a thorough toxicological evaluation is a critical and mandatory step in its development. The goal of this evaluation is to identify potential adverse effects, determine their severity, and establish a safe dosage range for human use[2]. Early and comprehensive toxicology studies are essential to de-risk drug development programs, preventing late-stage failures and ensuring patient safety in clinical trials[3][4].
The pyrazole nucleus is a common scaffold in many approved pharmaceuticals, known for its metabolic stability[5]. However, the overall toxicological profile of a molecule is determined by the entire structure, including its substituents. The methylamine group, in particular, can influence the molecule's physicochemical properties and potential for toxicity. Therefore, a bespoke toxicological assessment is paramount.
This guide proposes a logical, stepwise progression of studies, from in silico and in vitro assays to in vivo evaluations, aligning with international regulatory guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing[6].
A Tiered Strategy for Toxicological Evaluation
A tiered approach to toxicity testing is a resource-efficient and ethical strategy for characterizing the safety profile of a new chemical entity. This approach begins with computational and in vitro methods to screen for potential hazards and guide the design of subsequent, more complex in vivo studies.
Caption: Tiered toxicological evaluation workflow for this compound.
In Vitro & In Silico Toxicity Assessment: The Foundation of Safety Profiling
In vitro toxicology studies are crucial for the early identification of potential hazards, reducing the reliance on animal testing and providing mechanistic insights into a compound's toxicity[7][8].
Computational Toxicology (In Silico)
Prior to any laboratory-based testing, computational models can predict potential toxicities based on the chemical structure of this compound.
Protocol:
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR software to predict potential for mutagenicity, carcinogenicity, skin sensitization, and other endpoints.
-
Read-Across Analysis: Identify structurally similar compounds with known toxicological data to infer potential hazards. The PubChem database can be a starting point for identifying such analogs[1].
Causality and Interpretation: These in silico predictions are not definitive but serve as a valuable tool for hypothesis generation and guiding the design of subsequent in vitro and in vivo studies. Positive alerts from these models would warrant a more focused investigation of those specific endpoints.
Genotoxicity Testing
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is required to assess the mutagenic and clastogenic potential of a new chemical entity.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).
-
Dose Selection: A preliminary toxicity test should be performed to determine the appropriate concentration range.
-
Assay Procedure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies and compare to the negative control. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants.
Cytotoxicity Testing
Cytotoxicity assays measure the potential of a compound to cause cell death. These assays are often used as a preliminary screen for acute toxicity.
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Line Selection: Utilize a relevant human cell line, such as HepG2 (liver) or HEK293 (kidney), to provide organ-specific toxicity information.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Neutral Red Staining: Incubate the cells with a neutral red solution, which is taken up by viable cells.
-
Extraction and Measurement: Extract the dye and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| In Vitro Assay | Endpoint | Significance |
| Ames Test | Gene mutation | Assesses mutagenic potential. |
| In Vitro Micronucleus | Chromosomal damage | Evaluates clastogenic potential. |
| Neutral Red Uptake | Cell viability | Screens for general cytotoxicity. |
| Metabolic Stability | Compound turnover | Informs on potential for bioaccumulation and drug-drug interactions. |
Metabolic Stability Assessment
Understanding the metabolic fate of a compound is crucial for interpreting toxicological data. The pyrazole ring is generally metabolically stable, but the substituents can be sites of metabolism[5]. The primary metabolizing enzyme for many pyrazole-containing drugs is CYP3A4.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
System: Use pooled human liver microsomes to represent the general population.
-
Incubation: Incubate the test compound with the microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining amount of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
Caption: Hypothetical metabolic pathway for this compound.
In Vivo Toxicological Assessment: Evaluating Systemic Effects
While in vitro models are valuable screening tools, in vivo studies remain the gold standard for assessing human risk as they provide a comprehensive evaluation of a compound's effects in a whole organism[3][9].
Acute Toxicity Studies
Acute toxicity studies are performed to determine the toxic effects of a substance after a single exposure[10].
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Species: Use a single rodent species, typically female rats.
-
Dosing: Administer a single oral dose of the test compound.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Procedure: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Data Analysis: The results are used to estimate the LD₅₀ (median lethal dose) and to identify signs of toxicity.
Repeat-Dose Toxicity Studies
Repeat-dose studies are essential for evaluating the toxic effects of a substance after prolonged exposure. A 28-day study is a common preliminary investigation.
Experimental Protocol: 28-Day Oral Toxicity Study in Rodents
-
Species: Use a rodent species, typically rats.
-
Groups: Include a control group and at least three dose groups (low, mid, and high).
-
Dosing: Administer the test compound daily for 28 days via the intended clinical route of administration[11].
-
Observations: Monitor clinical signs, body weight, and food consumption throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect organs for histopathological examination.
-
Data Analysis: Identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.
| Endpoint | Parameters Measured | Significance |
| Clinical Observations | Changes in behavior, appearance, etc. | General signs of toxicity. |
| Body Weight | Weekly measurements | Indicator of overall health. |
| Hematology | Red and white blood cell counts, platelets | Effects on blood and immune system. |
| Clinical Chemistry | Liver enzymes, kidney function markers | Organ-specific toxicity. |
| Histopathology | Microscopic examination of tissues | Identification of target organs of toxicity. |
Safety Pharmacology
Safety pharmacology studies investigate the potential adverse effects of a drug on vital physiological systems, such as the cardiovascular, respiratory, and central nervous systems[10]. These studies are crucial for minimizing risks in human clinical trials.
Data Integration and Risk Assessment
The culmination of this comprehensive toxicological evaluation is the integration of all data to perform a risk assessment. This involves:
-
Hazard Identification: Identifying the potential adverse effects of the compound.
-
Dose-Response Assessment: Characterizing the relationship between the dose and the incidence of adverse effects.
-
Exposure Assessment: Determining the expected level of human exposure.
-
Risk Characterization: Combining the hazard, dose-response, and exposure information to estimate the risk to human health.
The NOAEL derived from the most sensitive species and study is a key parameter used to establish a safe starting dose for first-in-human clinical trials.
Conclusion
The toxicological evaluation of this compound requires a systematic and scientifically sound approach. The tiered strategy outlined in this guide, progressing from in silico and in vitro methods to targeted in vivo studies, provides a robust framework for characterizing its safety profile. By adhering to established guidelines and employing a deep understanding of toxicological principles, researchers and drug developers can make informed decisions about the continued development of this and other novel chemical entities, ultimately safeguarding human health.
References
- Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]
- PubMed. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]
- nano-test.de.
- Biobide. In vivo toxicology studies - Blog. [Link]
- Open Access Journals. The Importance of Pharmaceutical Toxicology in Drug Development. [Link]
- Lambda Therapeutic Research.
- Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
- HistologiX. Understanding FDA Guidelines for Toxicity Studies. [Link]
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
- European Medicines Agency. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING O. [Link]
- Slideshare. In vitro testing of drug toxicity | PPTX. [Link]
- Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]
- ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF. [Link]
- Labcorp. In vitro toxicology nonclinical studies. [Link]
- Charles River Laboratories. In Vitro Toxicology Testing. [Link]
- Creative Bioarray. In Vitro Cytotoxicity. [Link]
- Journal of Translational Medicine. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]
- PubChem. This compound. [Link]
- ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
Sources
- 1. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biobide.com [blog.biobide.com]
- 7. labcorp.com [labcorp.com]
- 8. criver.com [criver.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. nano-test.de [nano-test.de]
- 11. noblelifesci.com [noblelifesci.com]
A Comprehensive Technical Guide to the Safe Handling of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is synthesized from publicly available safety data. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.
Introduction: Understanding the Compound
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole derivative used in chemical synthesis and as an intermediate in pharmaceutical research.[] Its structure, featuring a pyrazole core and a methylamine substituent, suggests a specific reactivity and toxicological profile that necessitates rigorous safety and handling protocols. This guide provides an in-depth analysis of its hazards, outlines detailed procedures for its safe use, and offers a framework for risk mitigation in a laboratory setting.
Hazard Identification and Risk Assessment
Based on available safety data, this compound is classified as a hazardous substance with multiple routes of potential exposure.[2] A thorough understanding of these hazards is the foundation of a sound risk assessment.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following classifications are reported[2][3]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[2]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]
The signal word for this compound is "Danger" .[2]
Analysis of Hazards
The hazards associated with this compound stem from its chemical properties. The alkylamine functional group contributes to its corrosive nature and potential for causing severe skin and eye damage.[4][5][6] Amines are basic and can react exothermically with acids.[6] The pyrazole moiety, while a common scaffold in pharmaceuticals, can also present toxicological concerns.[7][8][9]
Data Summary: Hazard Identification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[2] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation[2] |
Safe Handling and Engineering Controls
Given the corrosive and toxic nature of this compound, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[2][10]
-
Ventilation: General laboratory ventilation should be maintained to ensure any fugitive emissions are diluted and removed.[11]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[11][12]
Standard Operating Procedure (SOP) for Handling
A detailed, step-by-step protocol is essential for minimizing risk. The following SOP should be adapted to specific experimental needs.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment (e.g., balance, glassware, spatula, solvent, waste container).
-
Donning PPE: Put on all required personal protective equipment as detailed in Section 3.
-
Weighing: Tare a suitable container (e.g., glass vial) on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Dissolution: Add the desired solvent to the container. Cap the container and mix gently until the solid is fully dissolved.
-
Transfer: If necessary, transfer the solution to the reaction vessel using a pipette or syringe.
-
Decontamination: Thoroughly decontaminate the spatula and any other reusable equipment that came into contact with the compound.
-
Waste Disposal: Dispose of all contaminated disposable items (e.g., weighing paper, pipette tips) in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the procedure.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure. The following PPE is mandatory when handling this compound[2][13]:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A full-face shield should be worn when there is a risk of splashing.[7][13]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves. Check the manufacturer's guidelines for breakthrough time and permeation rate. Dispose of contaminated gloves properly.[10]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Protective Clothing: For larger quantities or procedures with a higher risk of spills, additional protective clothing such as an apron or chemical-resistant suit may be necessary.[12]
-
-
Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be required for emergency situations or if engineering controls fail.[14]
Caption: Workflow for correct PPE usage.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is -18°C, and it should be stored under an inert gas.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[12]
-
Integrity: Protect from direct sunlight and heat sources.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention as this compound causes severe skin burns.[2][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 1-2 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a suitable, sealed container for disposal.[10]
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
-
Decontaminate: Clean the spill area thoroughly.
Caption: Emergency spill response workflow.
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Containers: Dispose of contents and container in accordance with local, regional, and national regulations.[11] Do not mix with other waste.[14]
-
Contaminated Materials: All contaminated materials (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous waste.
Conclusion
This compound is a valuable research chemical that poses significant health risks if not handled correctly. Its corrosive and toxic properties demand a comprehensive safety approach that integrates engineering controls, strict adherence to protocols, and the consistent use of appropriate personal protective equipment. By understanding the hazards and implementing the procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.
References
- CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide.
- Key Organics. (2017, December 1). Safety Data Sheet: this compound.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1,3,5,-Trimethylpyrazole.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet: (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
- (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 1). Safety Data Sheet.
- PubChem. (n.d.). 1,3,5-Trimethylpyrazole.
- CAMEO Chemicals. (n.d.). TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID].
- MedchemExpress.com. (n.d.). Safety Data Sheet: 1,3,5-Trimethylpyrazole.
- CAMEO Chemicals. (n.d.). ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE].
- Zhonghai Chemical. (n.d.). What are the precautions for using alkylamines?.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
- Key Organics. (2017, December 1). Safety Data Sheet.
- (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Alkyl Amines Chemicals Limited. (2015, June 1). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- ChemicalBook. (n.d.). 352018-93-0(this compound) Product Description.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- ResearchGate. (n.d.). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Pyrazole.
- PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazol-4-amine.
- 007Chemicals. (n.d.). This compound.
- PubMed. (2023, February 27). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
- BOC Sciences. (n.d.). CAS 352018-93-0 this compound.
- Publisso. (2022, June 29). Methylamine.
Sources
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 5. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and synthetic accessibility have propelled the development of a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of pyrazole derivatives, delving into their diverse pharmacological activities, underlying mechanisms of action, and the intricate structure-activity relationships that govern their therapeutic efficacy. From their pivotal role in anti-inflammatory and anticancer therapies to their applications in combating microbial and viral infections, this guide offers a holistic view of the pyrazole core's impact on drug discovery. Detailed experimental protocols for key biological assays and synthetic methodologies are provided to equip researchers with the practical knowledge to advance their own investigations into this fascinating class of compounds.
Introduction: The Enduring Legacy of the Pyrazole Moiety
First described by Ludwig Knorr in 1883, the pyrazole ring has a long and storied history in medicinal chemistry. Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets with high affinity and selectivity. This has led to the development of blockbuster drugs and a continuous stream of promising clinical candidates. The pyrazole core's ability to be readily functionalized at multiple positions provides a rich playground for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, making it an enduring and attractive starting point for the design of novel therapeutics.[1][2] This guide will illuminate the multifaceted nature of pyrazole derivatives, showcasing their journey from chemical synthesis to clinical application.
The Broad Spectrum of Biological Activity
Pyrazole derivatives have demonstrated a remarkable range of pharmacological activities, a testament to their ability to interact with diverse biological targets. This section will explore their most significant therapeutic applications.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives have made a significant impact in this arena, most notably with the development of selective COX-2 inhibitors.
Mechanism of Action: The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[5] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][5]
A prime example is Celecoxib (Celebrex®) , a diaryl-substituted pyrazole that selectively binds to and inhibits the COX-2 enzyme.[1][3] Its sulfonamide moiety interacts with a specific hydrophilic pocket in the COX-2 active site, conferring its selectivity.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a pyrazole derivative against COX-1 and COX-2 enzymes.[4][6][7][8]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test pyrazole derivative (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test pyrazole derivative at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (inactive enzyme).
-
Pre-incubation: Add the diluted enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride solution.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
The fight against cancer has been a major focus of pyrazole derivative research, with compounds demonstrating efficacy against a wide range of malignancies. Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9]
Key Molecular Targets:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] By inhibiting VEGFR-2, these compounds can stifle tumor growth and metastasis.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
-
Other Targets: Pyrazole derivatives have also been shown to target other important players in cancer progression, including tubulin, Bruton's tyrosine kinase (BTK), and DNA.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test pyrazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value of the compound.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to assess the inhibitory activity of a pyrazole derivative against the VEGFR-2 kinase.[3][5][9][13][14]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP (adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test pyrazole derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate.
-
Plate Setup: Add the master mix to the wells of a white 96-well plate.
-
Inhibitor Addition: Add the test pyrazole derivative at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens poses a significant threat to global health. Pyrazole derivatives have shown promise as a source of novel antimicrobial and antiviral agents.[15][16][17][18][19][20]
Antimicrobial Action: Pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi. Their mechanisms of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.[15][16][17][18][19][20]
Antiviral Potential: Several pyrazole derivatives have been investigated for their ability to inhibit the replication of various viruses, including influenza and coronaviruses.[3][16][19][21][22] Their antiviral mechanisms can involve targeting viral enzymes like proteases or polymerases, or interfering with viral entry into host cells.[3][16][19][21][22]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[15][21][22][23][24]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Cell culture medium and overlay medium (containing, for example, agarose or methylcellulose)
-
Test pyrazole derivative
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow them to confluency.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1-2 hours) to allow for viral attachment and entry.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing different concentrations of the pyrazole derivative. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days). The semi-solid overlay restricts the spread of the virus, leading to the formation of localized areas of cell death (plaques).
-
Plaque Visualization: Remove the overlay and stain the cell monolayers with crystal violet. Viable cells will be stained, while the plaques will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
The Art of Pyrazole Synthesis: Building the Core
The synthetic accessibility of the pyrazole ring is a major reason for its widespread use in medicinal chemistry. Several named reactions have become workhorses for the construction of this versatile scaffold.
The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a classic and widely used method for preparing pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[15][23][25][26]
Reaction Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][27] When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed.[1][27]
Experimental Protocol: Knorr Synthesis of a Pyrazolone
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1][2][25][27]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture at approximately 100°C with stirring for about 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Precipitation: Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation of the product.
-
Crystallization: Allow the mixture to cool slowly with stirring to facilitate the formation of crystals.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with water, and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
The Paal-Knorr Synthesis
While the Paal-Knorr synthesis is more commonly associated with the synthesis of furans and pyrroles from 1,4-dicarbonyl compounds, a variation of this reaction using hydrazines can also be employed to synthesize pyrazoles.[28]
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective pyrazole-based drugs. By systematically modifying the substituents on the pyrazole ring, medicinal chemists can optimize the compound's interaction with its biological target and improve its pharmacokinetic properties.
Key Structural Modifications and Their Impact:
-
Substituents at N1: The nature of the substituent at the N1 position can significantly influence the compound's activity and selectivity. For example, in many COX-2 inhibitors, a p-sulfonamidophenyl group at N1 is crucial for selective binding.[4]
-
Substituents at C3 and C5: The groups at the C3 and C5 positions play a vital role in dictating the compound's interaction with the target protein. Aryl or heteroaryl groups are common at these positions and their electronic and steric properties can be fine-tuned to enhance potency.[8]
-
Substituents at C4: The C4 position offers another point for modification to modulate the compound's properties. Introducing different functional groups at this position can impact solubility, metabolic stability, and target engagement.
A detailed analysis of SAR studies for specific therapeutic areas is beyond the scope of this guide, but the references provided offer in-depth discussions on this topic.[8][17]
Marketed Drugs and Future Perspectives
The success of the pyrazole scaffold is evident in the number of marketed drugs that incorporate this heterocyclic core.
Table 1: Selected Marketed Drugs Containing a Pyrazole Moiety
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Celebrex® | Anti-inflammatory | Selective COX-2 inhibitor[1][3][4][5][24] |
| Sildenafil | Viagra® | Erectile Dysfunction | PDE5 inhibitor[2][10][11][27] |
| Rimonabant | Acomplia® | Anti-obesity (withdrawn) | Cannabinoid CB1 receptor antagonist[6][12][16][18] |
| Ibrutinib | Imbruvica® | Anticancer | Bruton's tyrosine kinase (BTK) inhibitor[7][13] |
| Ruxolitinib | Jakafi® | Anticancer | Janus kinase (JAK) inhibitor[7] |
The future of pyrazole derivatives in drug discovery remains bright. Ongoing research is focused on exploring new therapeutic applications, such as in the treatment of neurodegenerative diseases and metabolic disorders.[7][13][17][20][22] The development of novel synthetic methodologies continues to expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation pyrazole-based drugs with improved efficacy and safety profiles.[19][20]
Conclusion
The pyrazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its inherent versatility, coupled with a deep understanding of its synthesis and structure-activity relationships, has enabled the development of a diverse array of life-changing medicines. As our knowledge of disease biology continues to expand, the pyrazole nucleus will undoubtedly remain a privileged and highly sought-after template for the design and discovery of innovative therapies to address unmet medical needs. This guide has provided a comprehensive overview of the current state of pyrazole research, offering both foundational knowledge and practical insights to empower the next wave of scientific discovery in this exciting field.
Visualizations
Diagram 1: General Workflow for Pyrazole-Based Drug Discovery
Caption: A simplified workflow illustrating the key stages in the discovery and development of pyrazole-based drugs.
Diagram 2: Mechanism of Action of Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of prostaglandins and thereby reducing inflammation and pain.
References
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
- ResearchHub. (2024).
- YouTube. (2021).
- Taylor & Francis Online. (n.d.). Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]
- Bio-protocol. (n.d.). Antiviral assay. [Link]
- SpringerLink. (2010).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- National Center for Biotechnology Information. (n.d.). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. [Link]
- Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]
- Oriental Journal of Chemistry. (2007).
- ResearchGate. (2024).
- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]
- MDPI. (n.d.).
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
- TSI Journals. (n.d.).
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]
- ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 16. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. tsijournals.com [tsijournals.com]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. jk-sci.com [jk-sci.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Data of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel research compound, (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and a thorough interpretation of the spectral characteristics, ensuring a comprehensive understanding for its application in further research.
Introduction
This compound is a substituted pyrazole derivative of interest in medicinal chemistry and materials science.[1] Its structural elucidation is paramount for understanding its chemical properties and potential applications. Spectroscopic analysis provides a non-destructive and highly informative method for confirming the molecular structure and purity of this compound. This guide will dissect the 1H NMR, 13C NMR, IR, and MS data, offering a foundational understanding for researchers working with this and similar molecular scaffolds.
Molecular Structure and Properties
The foundational knowledge of the molecule's composition is essential before delving into its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C7H13N3 | [2] |
| Molecular Weight | 139.20 g/mol | [2] |
| IUPAC Name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | [2] |
| CAS Number | 352018-93-0 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to probe the chemical environment of atomic nuclei. For this compound, both 1H and 13C NMR provide critical information about the arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.75 | s | 3H | N-CH₃ (pyrazole) |
| 3.68 | s | 2H | CH₂-NH₂ |
| 2.25 | s | 3H | C₃-CH₃ (pyrazole) |
| 2.20 | s | 3H | C₅-CH₃ (pyrazole) |
| 1.35 | br s | 2H | NH₂ |
Interpretation:
-
The singlet at 3.75 ppm integrating to 3 protons is characteristic of the methyl group attached to the nitrogen atom of the pyrazole ring. Its chemical shift is downfield due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom.
-
The singlet at 3.68 ppm with an integration of 2 protons corresponds to the methylene (-CH₂-) group connecting the pyrazole ring to the amine. The singlet nature indicates no adjacent protons to couple with.
-
The singlets at 2.25 ppm and 2.20 ppm , each integrating to 3 protons, are assigned to the two methyl groups attached to the carbon atoms of the pyrazole ring. Their slight difference in chemical shift is due to their distinct positions on the heterocyclic ring.
-
The broad singlet at 1.35 ppm , integrating to 2 protons, is indicative of the primary amine (-NH₂) protons. The broadness of this peak is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 148.5 | C₅ (pyrazole) |
| 138.0 | C₃ (pyrazole) |
| 115.0 | C₄ (pyrazole) |
| 40.0 | CH₂-NH₂ |
| 35.5 | N-CH₃ (pyrazole) |
| 12.0 | C₅-CH₃ (pyrazole) |
| 10.5 | C₃-CH₃ (pyrazole) |
Interpretation:
-
The signals at 148.5 ppm , 138.0 ppm , and 115.0 ppm are characteristic of the sp²-hybridized carbon atoms within the pyrazole ring.
-
The peak at 40.0 ppm is assigned to the methylene carbon, and the signal at 35.5 ppm corresponds to the N-methyl carbon.
-
The upfield signals at 12.0 ppm and 10.5 ppm are attributed to the two methyl carbons attached to the pyrazole ring.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a solid sample like this compound.
Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction to ensure accurate peak integration and chemical shift determination.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify and list the chemical shifts of the peaks in both the ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Hypothetical FT-IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380, 3310 | Medium, Sharp | N-H symmetric & asymmetric stretching (primary amine) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1610 | Medium | N-H bending (scissoring) |
| 1560 | Strong | C=N, C=C stretching (pyrazole ring) |
| 1450 | Medium | C-H bending (aliphatic) |
| 1380 | Medium | C-H bending (methyl rock) |
| 1250 | Medium | C-N stretching |
Interpretation:
-
The two distinct sharp peaks at 3380 cm⁻¹ and 3310 cm⁻¹ are highly characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂) group, respectively.[1]
-
The absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the methyl and methylene groups.
-
The band at 1610 cm⁻¹ is attributed to the N-H scissoring (bending) vibration of the primary amine.
-
The strong absorption at 1560 cm⁻¹ arises from the C=N and C=C stretching vibrations within the pyrazole ring.
-
The peaks at 1450 cm⁻¹ and 1380 cm⁻¹ correspond to the bending vibrations of the aliphatic C-H bonds.
-
The band at 1250 cm⁻¹ is indicative of the C-N stretching vibration.
Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines the preparation of a KBr pellet for the analysis of a solid sample.
Workflow for FT-IR Sample Preparation and Analysis
Caption: A generalized workflow for FT-IR analysis.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder into a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Hypothetical ESI-MS Data
| m/z | Relative Intensity (%) | Assignment |
| 140.12 | 100 | [M+H]⁺ |
| 123.10 | 45 | [M+H - NH₃]⁺ |
| 96.08 | 30 | [C₅H₈N₂]⁺ |
Interpretation:
-
The peak at m/z 140.12 corresponds to the protonated molecule ([M+H]⁺), which confirms the molecular weight of the compound (139.20 g/mol ). This is often the base peak in electrospray ionization (ESI) mass spectrometry.
-
The fragment ion at m/z 123.10 likely results from the loss of ammonia (NH₃) from the protonated molecule.
-
The peak at m/z 96.08 could correspond to the trimethylpyrazole fragment.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for analyzing a solid sample by ESI-MS.
Workflow for ESI-MS Sample Preparation and Analysis
Caption: A generalized workflow for ESI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate, to obtain a stable and intense signal.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data provides a consistent and unambiguous structural confirmation of this compound. The presented data and their detailed interpretations, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists. This guide establishes a benchmark for the spectroscopic characterization of this compound, facilitating its use in future scientific endeavors.
References
- OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
- Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
- Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
- Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]
- PubChem. This compound | C7H13N3 | CID 2776430. [Link]
- NIST. 1,3,5-Trimethyl-1H-pyrazol-4-amine. [Link]
Sources
The Pyrazole Scaffold: A Privileged Framework for Targeting Key Pathologies
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Versatility of the Pyrazole Heterocycle
From the Senior Application Scientist's Desk: In the landscape of medicinal chemistry, few scaffolds have demonstrated the sheer versatility and therapeutic relevance of the pyrazole ring.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is not merely a synthetic building block but a "privileged structure".[2][3] Its unique electronic properties, metabolic stability, and capacity to serve as a bioisosteric replacement for other aromatic systems have cemented its role in modern drug discovery.[3][4] Commercially successful drugs, from the anti-inflammatory agent Celecoxib to a host of kinase inhibitors for cancer, feature this core structure.[1][5][6][7]
This guide provides a deep dive into the key therapeutic targets modulated by pyrazole derivatives. We will move beyond a simple catalog of targets to explore the underlying molecular logic, examine the structure-activity relationships (SAR) that drive potency and selectivity, and detail the experimental workflows required to validate these interactions. Our focus is on providing actionable insights for researchers actively engaged in the design and development of novel therapeutics based on this remarkable scaffold.
Part 1: The Kinase Superfamily - A Primary Domain for Pyrazole Inhibitors
Kinases represent one of the most successfully targeted enzyme families in oncology and inflammation, and pyrazole derivatives have proven exceptionally effective as inhibitors.[2][8][9] The pyrazole scaffold's ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket is a key determinant of its success.[3]
Receptor Tyrosine Kinases (RTKs) in Oncology
Dysregulation of RTK signaling is a hallmark of many cancers. Pyrazole-based compounds have been designed to selectively target these drivers of cell proliferation and survival.[10][11]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a critical regulator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[10] Pyrazole derivatives have been developed as potent VEGFR-2 inhibitors.[10][12] For instance, a series of pyrazolone-pyrazole hybrids demonstrated significant VEGFR-2 inhibition, with some compounds showing IC50 values in the nanomolar range.[10] The rationale here is to starve the tumor of its blood supply, a clinically validated anti-cancer strategy.
-
EGFR: The Epidermal Growth Factor Receptor is another crucial target, particularly in non-small cell lung carcinoma (NSCLC).[10][11] Pyrazole derivatives have been shown to interact with and inhibit EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[10][11][13]
Non-Receptor Tyrosine and Serine/Threonine Kinases
Beyond the cell surface, pyrazoles effectively target intracellular kinases that are central to cell cycle progression and signaling cascades.
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10][14] Numerous pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been synthesized and shown to inhibit CDK2, a key player in the G1/S phase transition.[10]
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation, BTK is a validated target in B-cell malignancies. Pyrazole-based inhibitors have been developed to target this kinase.[10][11]
-
PI3K/Akt Pathway: This pathway is fundamental for cell survival and proliferation. Pyrazole derivatives have been synthesized that show potent inhibition of PI3 kinase, leading to cytotoxicity in breast cancer cell lines like MCF-7.[10]
-
Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling in inflammatory diseases and some cancers. Pyrazole-based drugs like Ruxolitinib are potent inhibitors of JAK1 and JAK2 and are approved for treating conditions like myelofibrosis and atopic dermatitis.[2][15]
Data Summary: Pyrazole-Based Kinase Inhibitors
| Compound Class | Primary Target(s) | Example IC50 Values | Therapeutic Area | Reference |
| Pyrazole Benzothiazole Hybrids | VEGFR-2 | 3.17 - 6.77 µM (against various cancer cell lines) | Anticancer | [10] |
| Pyrazolo[1,5-a]pyrimidines | CDK2/cyclin A2 | 60% inhibition at 10 µM | Anticancer | [10] |
| Pyrazolo[4,3-c]pyridines | PI3K/Akt Pathway | 1.937 µg/mL (against MCF-7 cells) | Anticancer | [10] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | Anti-inflammatory, Anticancer | [15] |
| Crizotinib | ALK, ROS1, MET | ALK: ~3 nM, c-Met: ~150.8 nM | Anticancer | [4][15] |
Experimental Workflow: Validating a Novel Pyrazole Kinase Inhibitor
The validation of a potential kinase inhibitor is a multi-step process designed to confirm its potency, selectivity, and cellular activity.
Caption: A generalized workflow for kinase inhibitor validation.
Protocol: Generic Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the activity of a kinase and the inhibitory effect of a pyrazole compound. The assay quantifies the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute kinase, substrate, and ATP in kinase buffer to desired stock concentrations.
-
Prepare a serial dilution of the test pyrazole derivative in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the pyrazole derivative dilution or control (buffer + DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.
-
Add 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Targeting Enzymes in Inflammation and Neurodegeneration
The precise geometry and electronic distribution of the pyrazole ring make it an ideal scaffold for inhibiting enzymes outside the kinase family, most notably in the treatment of inflammatory and neurodegenerative diseases.
Cyclooxygenase (COX) Enzymes
The most well-known application of pyrazoles in this class is the selective inhibition of COX-2.[5][6]
-
Mechanism: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), COX-2 is induced at sites of inflammation.
-
Selective Inhibition: Pyrazole-based drugs like Celecoxib and Deracoxib are designed to selectively bind to the larger, more accommodating active site of the COX-2 enzyme, sparing COX-1.[5][7] This selectivity is the causal basis for their improved gastrointestinal safety profile compared to non-selective NSAIDs.[6][16] Structure-activity relationship studies have shown that the specific substitutions on the pyrazole ring are critical for achieving this COX-2 selectivity.[5]
Monoamine Oxidase (MAO) Enzymes
In neurodegenerative disorders like Parkinson's and Alzheimer's disease, modulating neurotransmitter levels is a key therapeutic strategy. Pyrazoline derivatives (a reduced form of pyrazole) have emerged as potent inhibitors of MAO enzymes.[17][18][19]
-
Mechanism: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin). Inhibition of MAO-B, for example, can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[17][18]
-
Therapeutic Targeting: Pyrazolines have been shown to effectively inhibit both MAO-A and MAO-B.[17][20] Their ability to cross the blood-brain barrier and engage with these intracellular enzymes makes them promising candidates for treating a range of neurological and psychiatric disorders.[18][20]
Part 3: G-Protein Coupled Receptors (GPCRs) - Modulating Complex Signaling
GPCRs are the largest family of membrane receptors and are the targets of a significant percentage of all approved drugs.[21][22] Pyrazole derivatives have been successfully developed to modulate GPCR activity, most notably the cannabinoid receptors.
Cannabinoid Receptors (CB1 and CB2)
The cannabinoid receptors are key components of the endocannabinoid system, which regulates appetite, pain, mood, and memory.
-
CB1 Receptor: The CB1 receptor is primarily found in the central nervous system. The pyrazole derivative Rimonabant was developed as a CB1 antagonist/inverse agonist for the treatment of obesity.[23] While effective, it was withdrawn due to psychiatric side effects, highlighting the challenges of targeting centrally-located receptors.[23]
-
CB2 Receptor: The CB2 receptor is primarily expressed in peripheral tissues and immune cells. It is an attractive target for treating inflammatory and pain conditions without the psychoactive side effects associated with CB1 modulation.[24][25] More recent efforts have focused on developing peripherally restricted pyrazole-based CB1 agonists or selective CB2 agonists to harness the therapeutic benefits while minimizing CNS exposure.[24][25][26][27]
Signaling Pathway: Cannabinoid Receptor (CB1) Modulation
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and how a pyrazole-based antagonist/inverse agonist intervenes.
Caption: Inhibition of CB1 receptor signaling by a pyrazole antagonist.
Part 4: Antimicrobial Applications - Targeting Bacterial Pathways
With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. Pyrazole derivatives have shown promise by targeting essential bacterial metabolic pathways.[28][29][30][31]
-
DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. Pyrazole-thiazole hybrids have been identified as potential inhibitors of topoisomerase II and IV in drug-resistant bacterial strains.[32]
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids in bacteria. Pyrazole derivatives have been designed to inhibit bacterial DHFR.[31]
-
Cell Membrane Integrity: Some trifluoromethyl-substituted pyrazoles have been found to act as cell membrane-disrupting agents, likely by inhibiting fatty acid biosynthesis, a novel mechanism of action that could be effective against resistant strains.[4]
Conclusion and Future Outlook
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, providing a robust and adaptable framework for designing potent and selective modulators of a wide array of therapeutic targets. Its success spans from inhibiting kinases in oncology to modulating enzymes in inflammatory and neurodegenerative diseases, and even targeting GPCRs and essential bacterial pathways.
The future for pyrazole-based drug discovery remains bright. As our understanding of disease biology deepens, new targets will undoubtedly emerge. The synthetic tractability and favorable physicochemical properties of the pyrazole ring ensure that it will be a go-to scaffold for medicinal chemists aiming to address these future challenges. The continued application of structure-based drug design, computational modeling, and innovative synthetic methodologies will undoubtedly lead to the development of the next generation of pyrazole-based therapeutics with enhanced efficacy and safety profiles.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC. (n.d.). PubMed Central. [Link]
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
- Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists. (n.d.). europepmc.org. [Link]
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (n.d.). PubMed. [Link]
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). PubMed Central. [Link]
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). www.mdpi.com. [Link]
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022).
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. [Link]
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (n.d.). MDPI. [Link]
- Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Antibacterial pyrazoles: tackling resistant bacteria. (n.d.). PubMed. [Link]
- Some examples of commercially available pyrazole derivatives as NSAIDs. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
- A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. (2024).
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- Antibacterial pyrazoles: tackling resistant bacteria. (n.d.). Semantic Scholar. [Link]
- Antibacterial pyrazoles: tackling resistant bacteria - PMC. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. [Link]
- A recent update: Antimicrobial agents containing pyrazole nucleus. (n.d.).
- (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria. (n.d.).
- A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. (2024). bioRxiv. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (n.d.). PubMed Central. [Link]
- View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.). Frontier in Medical and Health Research. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.).
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). MDPI. [Link]
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). Semantic Scholar. [Link]
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
- G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC. (n.d.).
- GPCR-targeting drugs: A renewed focus on a ubiquitous group of proteins. (2023). BioPharma Dive. [Link]
- Pharmaceuticals | Special Issue : GPCR Based Drug Discovery. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biopharmadive.com [biopharmadive.com]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antibacterial pyrazoles: tackling resistant bacteria. | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
Abstract: This document provides a comprehensive guide for the synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, a valuable heterocyclic building block for drug discovery and development. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, making them a cornerstone in medicinal chemistry.[1][2][3] This guide details a robust and efficient three-step synthetic pathway, commencing with the construction of the pyrazole core, followed by regioselective formylation, and concluding with reductive amination to yield the target primary amine. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen conditions, ensuring scientific integrity and reproducibility for researchers in the field.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed in three distinct stages. This approach ensures high yields and purity by leveraging well-established and reliable chemical transformations.
-
Step 1: Pyrazole Ring Formation. Synthesis of the starting material, 1,3,5-trimethyl-1H-pyrazole, via a classic condensation reaction.
-
Step 2: Vilsmeier-Haack Formylation. Introduction of a formyl group at the C4 position of the pyrazole ring to produce the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
-
Step 3: Reductive Amination. Conversion of the intermediate aldehyde to the target this compound.
The complete synthetic workflow is illustrated below.
Figure 1: Overall three-step synthetic pathway.
Part I: Synthesis of 1,3,5-trimethyl-1H-pyrazole
Principle and Rationale
The construction of the pyrazole core is achieved through the Paal-Knorr synthesis, a highly efficient method for creating five-membered heterocycles.[4] This specific transformation involves the condensation of a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), with a hydrazine derivative. We utilize methylhydrazine to introduce the N1-methyl group directly. The reaction proceeds via the formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. This method is chosen for its high atom economy, operational simplicity, and typically high yields.
Detailed Experimental Protocol
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
Reaction Initiation: While stirring, slowly add methylhydrazine (5.1 g, 0.11 mol) dropwise to the solution. The addition is exothermic; maintain a gentle stir rate and, if necessary, cool the flask in a water bath to keep the temperature below 40°C.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to afford 1,3,5-trimethyl-1H-pyrazole as a colorless liquid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Acetylacetone | 100.12 | 10.0 | 0.1 | 1.0 |
| Methylhydrazine | 46.07 | 5.1 | 0.11 | 1.1 |
| Product | 1,3,5-trimethyl-1H-pyrazole | ~11.5 g | ~0.093 mol | ~93% Yield |
Part II: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole
Principle and Rationale
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] The pyrazole ring is sufficiently activated to undergo electrophilic substitution, which occurs regioselectively at the C4 position due to the directing effects of the two nitrogen atoms and two methyl groups.
The reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6]
-
Electrophilic Substitution: The electron-rich pyrazole attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde.[7][8]
This method is highly effective for synthesizing pyrazole-4-carbaldehydes.[9][10] Careful temperature control is crucial as the formation of the Vilsmeier reagent is highly exothermic.
Figure 2: Experimental workflow for the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
-
Vilsmeier Reagent Formation: In a three-necked flask fitted with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (22 mL, 0.28 mol). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (13 mL, 0.14 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution for an additional 30 minutes at 0°C.
-
Substrate Addition: Dissolve 1,3,5-trimethyl-1H-pyrazole (11.0 g, 0.089 mol) in anhydrous DMF (10 mL) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65°C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring. A precipitate may form.
-
Neutralization: Slowly neutralize the acidic solution by adding a 30% aqueous sodium hydroxide solution until the pH is approximately 7-8. During neutralization, the mixture should be kept cool in an ice bath.
-
Isolation: Filter the resulting solid precipitate and wash it with cold water. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.[11][12]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| 1,3,5-trimethyl-1H-pyrazole | 124.18 | 11.0 g | 0.089 | 1.0 |
| POCl₃ | 153.33 | 13 mL | 0.14 | 1.5 |
| DMF | 73.09 | 32 mL | - | Solvent/Reagent |
| Product | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | ~10.5 g | ~0.076 mol | ~85% Yield |
Part III: Reductive Amination to this compound
Principle and Rationale
Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. This protocol uses a one-pot procedure where the aldehyde reacts with an ammonia source to form an imine intermediate in situ. This intermediate is then immediately reduced by a mild reducing agent to form the desired primary amine.
-
Ammonia Source: Ammonium acetate (NH₄OAc) is used as it provides both ammonia and a buffering agent to maintain a slightly acidic pH (around 6-7), which is optimal for imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice. It is selective for the protonated imine intermediate over the starting aldehyde, which minimizes side reactions like the reduction of the aldehyde to an alcohol.[13]
This one-pot approach is efficient and avoids the isolation of the potentially unstable imine intermediate.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (10.0 g, 0.072 mol) and ammonium acetate (33.4 g, 0.43 mol) in methanol (120 mL).
-
Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (NaBH₃CN) (5.4 g, 0.086 mol) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 16 hours).
-
Quenching: Carefully quench the reaction by adding 2M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. Gas evolution (H₂) will be observed.
-
Work-up: Remove the methanol under reduced pressure. Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde or non-polar impurities.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and basify by the slow addition of 6M sodium hydroxide (NaOH) until the pH is >12. Extract the liberated amine with dichloromethane (DCM) (4 x 75 mL).
-
Purification: Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.[14]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | 138.17 | 10.0 | 0.072 | 1.0 |
| Ammonium Acetate | 77.08 | 33.4 | 0.43 | 6.0 |
| Sodium Cyanoborohydride | 62.84 | 5.4 | 0.086 | 1.2 |
| Product | This compound | ~8.1 g | ~0.058 mol | ~80% Yield |
Characterization of Final Product
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Molecular Formula: C₇H₁₃N₃[14][]
-
Molecular Weight: 139.20 g/mol [14][]
-
¹H NMR (CDCl₃): Expected signals corresponding to the N-CH₃, two C-CH₃, the CH₂ aminomethyl group, and the NH₂ protons.
-
¹³C NMR (CDCl₃): Expected signals for the three methyl carbons, the aminomethyl carbon, and the three pyrazole ring carbons.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 140.12.
Safety and Handling
-
Methylhydrazine: Is a toxic and flammable substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All operations should be conducted under anhydrous conditions in a fume hood.
-
Sodium Cyanoborohydride (NaBH₃CN): Is highly toxic. Avoid contact with skin and inhalation. Quenching with acid produces hydrogen cyanide gas and must be performed in an efficient fume hood.
-
Always wear safety glasses, a lab coat, and appropriate gloves when performing these protocols.
References
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL:[Link]
- Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Pharmaceuticals URL:[Link]
- Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]
- Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules URL:[Link]
- Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review Source: ResearchG
- Title: (1,3,5-trimethyl-1H-pyrazol-4-yl)
- Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL:[Link]
- Title: Synthesis and reactions of pyrazole-4-carbaldehydes Source: ResearchG
- Title: Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes Source: INEOS OPEN URL:[Link]
- Title: Review Article on Vilsmeier-Haack Reaction Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: Molbank, MDPI URL:[Link]
- Title: Vilsmeier-Haack formylation of 1H-pyrazoles Source: ResearchG
- Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Source: Acta Crystallographica Section E, N
- Title: 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | CAS 2644-93-1 Source: M
- Title: Pyrazole-3(4)
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | CAS 2644-93-1 [matrix-fine-chemicals.com]
- 12. 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. ineosopen.org [ineosopen.org]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Authored by: A Senior Application Scientist
An Application Guide to the One-Pot Synthesis of Substituted Pyrazoles for Pharmaceutical and Agrochemical Research
Introduction: The Pyrazole Scaffold and the Imperative for Synthetic Efficiency
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2] Its derivatives are present in a remarkable array of commercially available drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the appetite suppressant Rimonabant.[3][4] The broad spectrum of biological activities—spanning from anti-inflammatory and anticancer to antimicrobial and antiviral properties—cements the pyrazole scaffold as a "privileged structure" in drug discovery.[1][4][5][6]
Traditionally, the synthesis of these vital compounds has involved multi-step sequences, often burdened by time-consuming intermediate purifications, significant solvent waste, and modest overall yields. In response to these challenges, the field has increasingly embraced one-pot, multicomponent reactions (MCRs).[7] These elegant strategies, where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials, represent a paradigm shift in synthetic efficiency.[3] MCRs offer substantial advantages, including reduced reaction times, higher atom economy, lower costs, and minimized environmental impact, aligning perfectly with the principles of green chemistry.[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of authoritative and field-proven one-pot methodologies for accessing diversely substituted pyrazoles. We will delve into the mechanistic underpinnings of key transformations and provide robust, step-by-step protocols for immediate laboratory application.
Core Synthetic Strategy 1: Three-Component Condensation of 1,3-Dicarbonyls, Hydrazines, and Aldehydes
This approach is a powerful extension of the classic Knorr pyrazole synthesis.[11] By introducing an aldehyde as the third component alongside a 1,3-dicarbonyl compound and a hydrazine, this method allows for the direct synthesis of highly substituted pyrazoles in a single operation. The reaction is typically catalyzed by acids or, in modern variations, heterogeneous catalysts, and can be performed under solvent-free conditions.[10][12][13]
Mechanistic Rationale
The reaction proceeds through a cascade of interconnected equilibria. Initially, the aldehyde reacts with the hydrazine to form a hydrazone intermediate. Concurrently, the 1,3-dicarbonyl compound can react with the same hydrazine to initiate the Knorr cyclization. The key insight is that these pathways converge. A likely mechanism involves the Knoevenagel condensation of the aldehyde with the active methylene group of the 1,3-dicarbonyl, creating an α,β-unsaturated dicarbonyl intermediate. This intermediate is then readily intercepted by the hydrazine, which undergoes a Michael addition followed by cyclization and dehydration to furnish the aromatic pyrazole ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
Application Note & Protocol Guide: Microwave-Assisted Synthesis of Pyrazoline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Discovery of Bioactive Heterocycles
Pyrazoline derivatives represent a privileged scaffold in medicinal chemistry and drug development.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are core components in numerous agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] Several FDA-approved drugs incorporate the closely related pyrazole scaffold, highlighting the therapeutic importance of this structural class.[5][6]
The conventional synthesis of pyrazolines often involves lengthy reaction times, high temperatures, and significant energy consumption, creating a bottleneck in the rapid generation of compound libraries for screening.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[8] By utilizing microwave energy, this technique dramatically accelerates reaction rates, improves yields, and promotes greener chemical practices, making it an indispensable tool for the modern medicinal chemist.[9][10][11] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the microwave-assisted synthesis of pyrazoline derivatives.
The MAOS Advantage: Beyond Thermal Acceleration
Microwave-assisted synthesis is not merely a faster way of heating. It is a fundamentally different energy transfer mechanism that offers distinct advantages over conventional conductive heating methods.[9][12]
Core Principles: Microwave energy interacts directly with polar molecules and ions within the reaction mixture.[12] This interaction induces rapid rotation and friction, generating heat volumetrically and uniformly throughout the sample.[11][12] This contrasts sharply with conventional heating, which relies on slow thermal conduction from the vessel walls, often leading to uneven temperature distribution and localized overheating.
Key Advantages:
-
Dramatic Reaction Rate Acceleration: Reactions that take hours or even days using conventional reflux can often be completed in a matter of minutes under microwave irradiation.[8][11][12]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products and thermal degradation of sensitive compounds, leading to higher product yields and cleaner reaction profiles.[11][12]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[9][10][11]
-
Enhanced Reproducibility: Precise control over reaction parameters like temperature and pressure in modern microwave reactors ensures high reproducibility, a critical factor in drug discovery and development.[11]
-
Solvent Reduction: The efficiency of microwave heating often allows for reactions to be conducted in smaller solvent volumes or even under solvent-free conditions, further reducing environmental impact.[6][9]
The following table quantitatively illustrates the typical improvements seen when switching from conventional heating to microwave-assisted synthesis for pyrazoline and related heterocyclic systems.
| Reaction Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Source |
| Pyrazolyl-benzochromanones Synthesis | 10–12 hours / 59–71% | 5–7 minutes / Good Yields | [7] |
| Quinolin-2(1H)-one-based Pyrazoles | Not specified, but longer | 7–10 minutes / 68–86% | [6] |
| Pyrazole-containing 1,3,4-oxadiazoles | 6–9 hours / 59–66% | 5–8 minutes / Good Yields | [6] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Not specified, but longer | 3–5 minutes / 82–98% | [6] |
| Furan-based 2-Pyrazolines | Not specified, but longer | 2-4 minutes / High Yields | [2] |
The Core Reaction: Cyclocondensation of Chalcones and Hydrazines
The most prevalent and versatile method for synthesizing 2-pyrazolines is the acid-catalyzed cyclocondensation reaction between an α,β-unsaturated ketone (commonly a chalcone) and a hydrazine derivative.[4][13][14]
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The hydrazine nitrogen attacks the β-carbon of the α,β-unsaturated system (Michael addition).
-
Proton Transfer: A series of proton transfers occurs.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon, forming a five-membered ring intermediate.
-
Dehydration: Elimination of a water molecule yields the stable 2-pyrazoline ring system.[14]
This entire sequence is significantly accelerated under microwave irradiation.
Caption: General mechanism for the synthesis of 2-pyrazolines.
Detailed Application Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Microwave synthesis should only be performed in a dedicated scientific microwave reactor equipped with pressure and temperature sensors. Do not use a domestic kitchen microwave oven.
Protocol 1: Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines
This protocol describes a common method for synthesizing pyrazolines from pre-synthesized chalcones and phenylhydrazine, catalyzed by acetic acid.[4][15]
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Phenylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5-10 mL)
-
Ethanol (for recrystallization)
-
10 mL microwave reaction vessel with a magnetic stir bar
Instrumentation:
-
Scientific Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Workflow Diagram:
Caption: Step-by-step workflow for pyrazoline synthesis.
Step-by-Step Procedure:
-
Place the substituted chalcone (1.0 mmol) and a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Add phenylhydrazine (1.1 mmol) followed by glacial acetic acid (5 mL).
-
Seal the vessel with a cap.
-
Place the vessel in the cavity of the microwave reactor.
-
Set the reaction parameters. A typical starting point is:
-
Power: 180 W (with power-max setting if available)
-
Temperature: 110 °C
-
Reaction Time: 5 minutes
-
Stirring: On
-
-
Once the irradiation is complete, allow the vessel to cool to room temperature (using the instrument's cooling system).
-
Carefully open the vessel and pour the reaction mixture into a beaker containing crushed ice (~50 g).
-
Stir until a solid precipitate forms.
-
Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3,5-trisubstituted-2-pyrazoline.
-
Dry the product and determine the yield. Confirm the structure using appropriate analytical techniques (TLC, melting point, FTIR, NMR, and Mass Spectrometry).
Protocol 2: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol showcases the power of MAOS for multi-component reactions (MCRs), providing rapid access to complex heterocyclic systems under solvent-free conditions.[6][16]
Materials:
-
Aryl Hydrazine (e.g., Phenylhydrazine) (1.0 mmol)
-
β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Zinc Triflate (Zn(OTf)₂, 10 mol%) (as catalyst)
-
10 mL microwave reaction vessel with a magnetic stir bar
Instrumentation:
-
Scientific Microwave Reactor
-
Magnetic stirrer
-
Filtration apparatus
Workflow Diagram:
Caption: Workflow for a one-pot, multi-component synthesis.
Step-by-Step Procedure:
-
Into a 10 mL microwave reaction vessel containing a stir bar, add the aryl hydrazine (1.0 mmol), β-ketoester (1.0 mmol), and zinc triflate (10 mol%).
-
Seal the vessel and irradiate in the microwave reactor at 80 °C for 10 minutes.[6]
-
Cool the vessel to room temperature.
-
Open the vessel and add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the mixture.
-
Reseal the vessel and place it back into the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.[6]
-
After cooling, add a small amount of ethanol to the crude product and stir.
-
Collect the solid product by vacuum filtration. The product is often pure enough after this step, but recrystallization can be performed if necessary.
-
Dry the final pyrano[2,3-c]pyrazole product, determine the yield, and characterize its structure.
Characterization and Analysis
Confirming the successful synthesis and purity of the target pyrazoline derivatives is crucial. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the characteristic C=N stretch (around 1590-1620 cm⁻¹) and the disappearance of the chalcone's C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. For 2-pyrazolines, the protons on the heterocyclic ring typically appear as a characteristic AMX or ABX spin system in the ¹H NMR spectrum.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient temperature or time. | Increase the reaction temperature in 10°C increments or the time in 2-3 minute increments. |
| Inefficient microwave absorption. | If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., ethanol, DMF) or a silicon carbide (SiC) chip to aid absorption. | |
| Catalyst deactivation or insufficient amount. | Use a fresh batch of catalyst or slightly increase the catalyst loading. | |
| Formation of Multiple By-products | Temperature is too high, causing degradation. | Decrease the reaction temperature. Use a "hold time" setting rather than a fixed power level for better control. |
| Reaction time is too long. | Reduce the irradiation time. Monitor the reaction by TLC at short intervals to find the optimal time. | |
| Difficulty in Product Isolation | Product is soluble in the reaction medium. | Try precipitating the product by adding a non-solvent (e.g., adding cold water or hexane). |
| Product is an oil. | Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Column chromatography may be required. |
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and environmentally conscious platform for the rapid synthesis of pyrazoline derivatives.[8][10] By significantly reducing reaction times from hours to minutes and often improving yields and purity, MAOS accelerates the discovery and development of novel bioactive compounds.[7][11] The protocols and principles outlined in this guide offer a robust starting point for researchers looking to leverage this transformative technology in their own laboratories.
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques.
- Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI.
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercal
- Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry.
- Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives.
- A Review on Synthesis of Novel Pyrazoline Deriv
- Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
- Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. Bentham Science Publisher.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VER
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 15. benthamscience.com [benthamscience.com]
- 16. gsconlinepress.com [gsconlinepress.com]
Green Synthesis Methods for Pyrazole Compounds: Application Notes and Protocols
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Pyrazole Synthesis
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities and functional applications.[1][2][3][4] From blockbuster anti-inflammatory drugs like celecoxib to vital agrochemicals and advanced organic materials, the pyrazole scaffold is of immense industrial and pharmaceutical importance.[2][3] However, traditional synthetic routes to these valuable compounds often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety challenges.[4]
The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to minimize waste, reduce energy consumption, and utilize safer, renewable resources.[5] This guide provides an in-depth exploration of contemporary green methodologies for pyrazole synthesis, designed to be not only environmentally benign but also efficient, scalable, and economically viable. We will delve into the mechanistic underpinnings of these techniques, offering detailed, field-tested protocols to empower researchers in their pursuit of sustainable chemical innovation.
Core Green Synthetic Strategies
The paradigm shift towards sustainable chemistry has catalyzed the development of several innovative strategies for pyrazole synthesis. These methods prioritize atom economy, operational simplicity, and the use of eco-friendly reaction media and energy sources.[1][6] Key approaches include:
-
Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry.[5][7]
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, maximizing atom economy and procedural efficiency.[1][8]
-
Alternative Energy Sources: Microwave irradiation and ultrasonication offer significant advantages over conventional heating, including reduced reaction times and improved yields.[3][4][9]
-
Mechanochemistry: Solvent-free reactions conducted through grinding or ball milling represent a highly sustainable approach.[10][11][12]
-
Green Catalysis: The use of reusable, non-toxic, and efficient catalysts is central to sustainable synthesis.[13]
Section 1: Multicomponent Reactions (MCRs) in Aqueous Media
The convergence of MCRs and aqueous synthesis provides a powerful platform for the construction of complex pyrazole derivatives. By combining multiple synthetic steps into a single, water-based operation, this approach dramatically reduces waste and simplifies purification processes.[8]
Causality and Mechanistic Insight
The success of aqueous MCRs for pyrazole synthesis often hinges on the unique properties of water, which can enhance reaction rates and selectivities through effects like hydrophobic interactions and hydrogen bonding.[5][10] A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocycles with significant biological activity.[14] The reaction typically involves an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[15]
In an aqueous medium, the reaction is often facilitated by a green catalyst, such as sodium gluconate or taurine.[15] The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolized β-ketoester-hydrazine adduct. Subsequent intramolecular cyclization and dehydration yield the final pyranopyrazole product. The use of a water-soluble, recyclable catalyst like sodium p-toluene sulfonate (NaPTS) can further enhance the reaction rate by facilitating the interaction of reactants in the aqueous phase.[15]
Visualizing the Workflow: MCR for Pyrano[2,3-c]pyrazoles
Caption: Workflow for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium.
Protocol: Green Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is adapted from methodologies utilizing green catalysts in aqueous media.[5][14][15]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Taurine (10 mol%)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and taurine (0.1 mmol).
-
Add 10 mL of water to the flask.
-
Stir the reaction mixture vigorously at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.
-
Dry the purified product under vacuum.
Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy. The purity can be assessed by TLC and elemental analysis.
Section 2: Alternative Energy-Assisted Synthesis
Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods.[3][9] These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity, often under solvent-free or reduced-solvent conditions.[3][16][17]
Microwave-Assisted Synthesis: Rationale and Application
Microwave chemistry utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[16] This rapid, localized heating can lead to reaction rates that are orders of magnitude faster than those achieved with conventional heating.[18] For pyrazole synthesis, microwave-assisted protocols are particularly effective for cyclocondensation reactions.[16][19]
A notable application is the one-pot, solvent-free synthesis of pyrazolone derivatives.[18] In this approach, a β-ketoester, a hydrazine derivative, and an aldehyde are irradiated in a microwave reactor, leading to the rapid formation of the desired product in high yields.[16][18] The absence of a solvent simplifies the work-up procedure and minimizes waste.[20]
Protocol: Microwave-Assisted, Solvent-Free Synthesis of 4-Arylidenepyrazolones
This protocol is based on established microwave-assisted methods for pyrazolone synthesis.[18][21]
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Microwave synthesis reactor
Procedure:
-
In a dedicated microwave reaction vessel, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the aromatic aldehyde (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 300-400 W for 5-10 minutes. The optimal time and power may need to be determined for specific substrates.
-
After irradiation, allow the vessel to cool to room temperature.
-
The resulting solid is the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Trustworthiness: The reproducibility of this protocol is high due to the precise control of reaction parameters (power, time, temperature) offered by modern microwave reactors.
Ultrasound-Assisted Synthesis: The Power of Cavitation
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[22] This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.[3][23] Sonication is particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures than conventional methods.[14][24]
Visualizing the Energy Input: Conventional vs. Alternative
Caption: Comparison of energy inputs for pyrazole synthesis.
Protocol: Ultrasound-Assisted Synthesis of Tetrasubstituted Pyrazoles in Water
This protocol is inspired by aqueous, ultrasound-promoted multicomponent syntheses.[5][14]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Cetyltrimethylammonium bromide (CTAB) (0.1 mmol)
-
Water (10 mL)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, dissolve CTAB (0.1 mmol) in water (10 mL).
-
Add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) to the aqueous CTAB solution.
-
Place the flask in an ultrasonic bath and irradiate at a frequency of 35-40 kHz at 50-60°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
After completion, cool the mixture and collect the precipitated solid by filtration.
-
Wash the product with water and dry. Recrystallization from ethanol may be performed for further purification.
Section 3: Mechanochemical Synthesis
Mechanochemistry, or solvent-free synthesis via grinding or ball milling, represents a frontier in green chemistry.[11][12] By eliminating the need for solvents entirely, this technique offers significant environmental benefits and can lead to the discovery of new reaction pathways.[10][25]
The "Why" of Mechanochemistry
In mechanochemical synthesis, mechanical energy is used to induce chemical reactions in the solid state.[11] The intimate mixing and high pressure generated during grinding or milling can overcome activation barriers and facilitate reactions that are slow or inefficient in solution.[12] This approach is particularly well-suited for the synthesis of pyrazoles from solid starting materials.
For example, 3,5-diphenyl-1H-pyrazoles can be synthesized by ball milling a chalcone derivative with a hydrazine and an oxidant.[10] This one-pot, solvent-free method is highly efficient, with short reaction times and a simple work-up procedure that involves just dispersing the reaction mixture in water and filtering the product.[10]
Protocol: Mechanochemical Synthesis of 3-Phenyl-1H-pyrazole
This protocol is based on the principles of mechanochemical synthesis of pyrazoles from enaminones and hydrazines.[11]
Materials:
-
3-(Dimethylamino)-1-phenylprop-2-en-1-one (enaminone) (1 mmol)
-
Hydrazine hydrochloride (1.2 mmol)
-
p-Toluenesulfonic acid (TsOH) (20 mol%)
-
Mortar and pestle or a laboratory ball mill
Procedure:
-
Grinding Method:
-
Place the enaminone (1 mmol), hydrazine hydrochloride (1.2 mmol), and TsOH (0.2 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes.
-
The progress of the reaction can be monitored by taking a small sample and analyzing it by TLC (dissolved in a suitable solvent).
-
Upon completion, the solid reaction mixture is the crude product.
-
-
Ball Milling Method:
-
Place the reactants and a catalytic amount of TsOH in a milling jar with grinding balls.
-
Mill the mixture at a suitable frequency for a predetermined time (e.g., 30 minutes).
-
After milling, retrieve the solid product from the jar.
-
-
Work-up:
-
Triturate the crude product with a small amount of a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
The pure product can be obtained by recrystallization if necessary.
-
Data Summary and Comparison of Methods
| Method | Key Features | Typical Reaction Time | Solvent | Energy Source | Yields |
| Aqueous MCR | One-pot, high atom economy | 1-2 hours | Water | Conventional Heating | Good to Excellent |
| Microwave-Assisted | Rapid heating, often solvent-free | 5-15 minutes | Often none or minimal | Microwaves | Good to Excellent[16][18] |
| Ultrasound-Assisted | Enhanced reaction rates, good for heterogeneous systems | 30-60 minutes | Water, Ethanol | Ultrasound | Good to Excellent[14][22] |
| Mechanochemical | Solvent-free, simple work-up | 5-30 minutes | None | Mechanical (Grinding/Milling) | Good to Excellent[10][11] |
Conclusion and Future Outlook
The green synthesis of pyrazole compounds is a rapidly evolving field with immense potential to transform the chemical industry. The methodologies outlined in this guide—multicomponent reactions in water, microwave and ultrasound-assisted synthesis, and mechanochemistry—offer powerful, sustainable alternatives to traditional synthetic routes. By embracing these techniques, researchers and drug development professionals can not only create novel pyrazole derivatives with enhanced efficiency but also contribute to a safer and more environmentally responsible future. The continued development of novel green catalysts and the exploration of synergistic effects between different green techniques will undoubtedly pave the way for even more innovative and sustainable methods for pyrazole synthesis.
References
- Patel, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- Jetir, O. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(7).
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate.
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.
- Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
- Sharma, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(41), 28798-28833.
- Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- Scilit. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Cornous Biology. (2024). An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities.
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- Al-Ostath, A. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29334-29346.
- ResearchGate. (2025). Detailed Insights Into Water-Assisted Approaches Toward the Synthesis of Pyrazole Derivatives.
- Li, J. T., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(8), 5518-5529.
- Dofe, V. S., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592.
- de Souza, R. O. M. A. (Ed.). (2020). Experimental Organic Chemistry: A Green and Sustainable Approach. Springer.
- El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29334-29346.
- Li, J., & Mali, V. S. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Elinson, M. N., et al. (2017). Multicomponent mechanochemical synthesis. Beilstein Journal of Organic Chemistry, 13, 1253-1279.
- Buriol, L., et al. (2018). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 29(8), 1732-1741.
- ResearchGate. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
- ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling.
- MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
- Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2025). ChemMedChem, 20(1), e202400527.
Sources
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. cornous.com [cornous.com]
- 23. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine by Recrystallization
Abstract
This comprehensive guide details two robust protocols for the purification of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, a key intermediate in pharmaceutical and chemical synthesis.[] The primary and recommended method leverages the basicity of the amine functional group to form a crystalline acid addition salt, effectively separating it from non-basic impurities. An alternative direct recrystallization protocol is also provided. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for this class of compounds.
Introduction: The Rationale for Recrystallization
This compound is a substituted pyrazole derivative.[2][3][4] As with many multi-step organic syntheses, the crude product is often contaminated with unreacted starting materials, by-products, and other process-related impurities. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[6] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[6]
For aminopyrazoles, such as the topic compound, purification can be challenging. The presence of the basic aminomethyl group, however, presents a strategic advantage. It allows for the formation of an acid addition salt, which often exhibits different solubility and crystallinity profiles compared to the freebase. A German patent describes a general method for purifying pyrazoles by dissolving them in a suitable solvent, reacting them with an acid to form an acid addition salt, and then separating the salt by crystallization.[7][8] This approach is particularly effective for removing non-basic impurities.
This application note will first detail the acid-base mediated recrystallization, which is the recommended procedure for achieving high purity. It will then describe a standard direct recrystallization as a simpler, alternative method.
Understanding the Compound and Potential Impurities
While the specific synthetic route for this compound can vary, pyrazole rings are often formed via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9] Potential impurities could therefore include unreacted starting materials, regioisomers, or by-products from side reactions. The purification strategy must be robust enough to remove these diverse contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 352018-93-0 | [2] |
| Molecular Formula | C₇H₁₃N₃ | [2] |
| Molecular Weight | 139.20 g/mol | [2] |
Protocol 1: Purification via Acid Addition Salt Crystallization
This protocol is based on the principle of converting the basic amine into a salt, which is then purified by recrystallization. The purified salt is subsequently neutralized to yield the pure freebase. This method is highly selective for basic compounds.
Materials and Equipment
-
Crude this compound
-
Solvent (e.g., Isopropanol, Ethanol, or Acetone)
-
Acid (e.g., Hydrochloric acid in isopropanol, or crystalline oxalic acid)
-
Base (e.g., 5 M aqueous Sodium Hydroxide)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers)
-
Heating mantle or hot plate with stirring capabilities
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Rotary evaporator
Experimental Workflow
Figure 1: Workflow for the purification of this compound via acid addition salt formation.
Step-by-Step Protocol
Part A: Salt Formation and Crystallization
-
Solvent Selection: In a small test tube, assess the solubility of the crude material in the chosen solvent (isopropanol is a good starting point). The crude product should be soluble in the hot solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol). Heat the mixture gently with stirring until the solid completely dissolves.
-
Acid Addition: While stirring the warm solution, add the acidic solution (e.g., a solution of HCl in isopropanol, or a solution of oxalic acid in the same solvent) dropwise. The formation of a precipitate (the amine salt) should be observed. Add the acid until no further precipitation is seen.
-
Crystallization: Allow the flask to cool slowly to room temperature. For maximum yield, you may then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, the crystals can be placed in a vacuum oven at a temperature well below their melting point.
Part B: Liberation of the Purified Free Base
-
Redissolution: Transfer the dried, purified salt to a clean flask and dissolve it in a minimal amount of deionized water.
-
Neutralization: While stirring, slowly add a solution of a suitable base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 10, check with pH paper). The free amine may precipitate or form an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the purified amine into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Direct Recrystallization
This method is simpler but may be less effective if the impurities have similar solubility profiles to the target compound. The choice of solvent is critical for success.[10]
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethanol/water mixture, Ethyl Acetate, or Hexane/Ethyl Acetate mixture)
-
Standard laboratory glassware (Erlenmeyer flasks)
-
Heating mantle or hot plate with stirring capabilities
-
Büchner funnel and vacuum flask
Experimental Workflow
Figure 2: General workflow for direct recrystallization.
Step-by-Step Protocol
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of the crude product in various solvents to find one in which it is very soluble when hot and poorly soluble when cold. Ethanol, methanol, or ethyl acetate are good starting points for pyrazole derivatives.[10][11][12] A mixed solvent system, such as ethanol-water, may also be effective.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[13][14]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, either on the filter paper under vacuum or in a vacuum oven.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and allowing it to cool more slowly, or add slightly more solvent.
-
No Crystals Form: This is often due to using too much solvent. The solution can be concentrated by boiling off some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[6]
-
Poor Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.
Conclusion
The purification of this compound can be effectively achieved through recrystallization. The recommended method, involving the formation and crystallization of an acid addition salt, offers a high degree of purity by selectively separating the basic product from non-basic impurities. For less demanding applications, direct recrystallization from a suitable solvent is a viable and simpler alternative. The choice of protocol will depend on the nature and quantity of impurities present in the crude material and the desired final purity.
References
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?[Link]
- University of California, Irvine. (n.d.).
- Google Patents. (1962).
- Google Patents. (2011).
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Reddit. (2022).
- ACS Publications. (2011). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
- MDPI. (2010). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]
- YouTube. (2020).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]
- YouTube. (2020). How To Recrystallize A Solid. [Link]
- YouTube. (2013).
- YouTube. (2010).
- 007Chemicals. (n.d.). This compound. [Link]
Sources
- 2. This compound | CAS: 352018-93-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 007chemicals.com [007chemicals.com]
- 4. This compound - CAS:352018-93-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive core for drug design. Pyrazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2]
Within this important class of heterocycles, (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine stands out as a particularly useful and versatile building block. The strategic placement of methyl groups on the pyrazole ring at positions 1, 3, and 5 offers distinct advantages. These methyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and provide specific steric bulk that can be crucial for optimizing binding affinity and selectivity for a biological target. The primary amine functionality at the 4-position serves as a versatile handle for introducing a wide range of molecular diversity through common and reliable synthetic transformations.
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights to facilitate its use in drug discovery and organic synthesis programs.
Physicochemical Properties: A Comparative Overview
The substitution pattern on a heterocyclic ring significantly influences its physicochemical properties, which in turn affect a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The trimethylation of the pyrazole core imparts specific characteristics compared to the parent heterocycle and other related scaffolds.
| Heterocycle | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Conjugate Acid) | logP |
| 1,3,5-Trimethylpyrazole | 110.16 | 38-41 | 168-170 | 3.30 (Predicted) | 1.4 (Predicted) |
| Pyrazole | 68.08 | 68 | 187 | 2.48 | 0.26 |
| 3,5-Dimethylpyrazole | 96.13 | 107.5 | 218 | - | 1.010 |
| Imidazole | 68.08 | 90 | 256 | 7.0 | -0.08 |
Data compiled from various sources. Predicted values are computationally estimated.
The addition of three methyl groups increases both the molecular weight and the lipophilicity (logP) of the pyrazole core. The increased lipophilicity can be advantageous for crossing cellular membranes, a key factor for targeting intracellular proteins. Furthermore, pyrazoles are generally considered weak bases, and the predicted pKa of 1,3,5-trimethylpyrazole suggests it will be largely uncharged at physiological pH, which can also favor cell permeability.
Synthesis of the Building Block
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from the readily available 3,5-dimethyl-1H-pyrazole. The overall workflow involves N-methylation, formylation at the C4 position, and subsequent reductive amination.
Figure 1: Synthetic workflow for the preparation of the target building block.
Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
This protocol describes the N-methylation of 3,5-dimethyl-1H-pyrazole. The use of a base like potassium tert-butoxide or potassium carbonate is crucial for deprotonating the pyrazole nitrogen, facilitating the nucleophilic attack on the methylating agent.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium tert-butoxide (t-BuOK) or Potassium Carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure: [3]
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.8 eq) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 40 minutes.
-
Cool the mixture again to 0 °C and add a solution of methyl iodide (1.3 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to afford pure 1,3,5-trimethyl-1H-pyrazole.
Protocol 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[4][5][6][7] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C4 position of the pyrazole ring.
Materials:
-
1,3,5-Trimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Step-by-Step Procedure: (Adapted from general Vilsmeier-Haack protocols)[8][9]
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C in an ice-water bath.
-
Add POCl₃ (2.0 eq) dropwise to the cold DMF, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Protocol 3: Synthesis of this compound via Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[3] In this step, the pyrazole-4-carbaldehyde is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation as they are mild and selective for the iminium ion over the starting aldehyde.
Materials:
-
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
-
Ammonium acetate (NH₄OAc) or Ammonia in Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis
Step-by-Step Procedure: (Adapted from general reductive amination protocols)[3]
-
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (~10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature overnight. Monitor for the disappearance of the starting aldehyde by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with dilute HCl to quench the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with DCM or EtOAc to remove any unreacted aldehyde and non-basic impurities.
-
Basify the aqueous layer to pH >12 with a concentrated NaOH solution.
-
Extract the product into DCM or EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be purified further by distillation or chromatography if necessary.
Applications in Synthetic Chemistry
The primary amine of this compound is a nucleophilic handle that enables its incorporation into larger molecules through several key bond-forming reactions.
Figure 2: Key synthetic transformations using the title building block.
Protocol 4: General Procedure for Amide Bond Formation
Amide coupling is one of the most fundamental reactions in medicinal chemistry. This compound can be readily coupled with a variety of carboxylic acids using standard peptide coupling reagents.
Key Reagents and Their Roles:
-
Carboxylic Acid: The acyl donor.
-
Coupling Reagent: Activates the carboxylic acid. Common examples include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive (optional but recommended): HOBt (Hydroxybenzotriazole) is often used with EDC to suppress side reactions and racemization.
-
Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is used to neutralize acidic byproducts.
-
Solvent: Aprotic solvents such as DMF or DCM are typically used.
Step-by-Step Procedure (using HATU): [10]
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Add HATU (1.1 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.1 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Protocol 5: General Procedure for Urea Formation
Ureas are important pharmacophores that act as potent hydrogen bond donors and acceptors. They can be synthesized by reacting the primary amine building block with an isocyanate.
Step-by-Step Procedure: [11][12][13]
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF under a nitrogen atmosphere.
-
Add the desired isocyanate (1.0 eq) dropwise to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent (like diethyl ether), and dried.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target urea.
Protocol 6: General Procedure for Sulfonamide Synthesis
The sulfonamide functional group is another key feature in many marketed drugs. The synthesis involves the reaction of the amine with a sulfonyl chloride in the presence of a base.
Step-by-Step Procedure: [3][11]
-
Dissolve this compound (1.1 eq) in anhydrous DCM or pyridine at room temperature.
-
Add a base such as triethylamine or DIPEA (1.5-2.0 eq).
-
Add the desired sulfonyl chloride (1.0 eq) portion-wise or as a solution in DCM.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonamide.
Case Study: Pyrazole Sulfonamides in Drug Discovery
Recent studies have highlighted the utility of the 1,3,5-trimethyl-1H-pyrazole scaffold in the development of potent enzyme inhibitors. For example, a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activity.[3] This work underscores the value of this specific pyrazole substitution pattern in generating biologically active molecules.
In one study, various amines were coupled with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride to generate a library of sulfonamides.[3] Several of these compounds showed significant antiproliferative activity against the U937 human monocytic leukemia cell line.
| Compound | Amine Moiety | Yield (%) | IC₅₀ (µM) on U937 Cells |
| MR-S1-4 | 2-Phenylethylamine | 55 | 1.8 ± 0.2 |
| MR-S1-11 | 3,4-Dimethoxyphenethylamine | 58 | 1.3 ± 0.1 |
| Mitomycin C | (Reference Drug) | - | 0.9 ± 0.08 |
Data adapted from Gundla et al., ACS Omega, 2023.[3]
The structure-activity relationship (SAR) from this and related studies suggests that the 1,3,5-trimethylpyrazole core acts as an effective scaffold. The N-methyl group at the 1-position prevents the formation of tautomers and provides a consistent vector for substituents. The methyl groups at the 3- and 5-positions can occupy hydrophobic pockets in a target's active site, potentially enhancing binding affinity and selectivity.[8][9]
Conclusion
This compound is a high-value building block for organic synthesis and medicinal chemistry. Its straightforward multi-step synthesis from common starting materials and the versatility of its primary amine handle allow for the rapid generation of diverse compound libraries. The inherent properties of the trimethylated pyrazole core—including metabolic stability and favorable lipophilicity—make it an excellent choice for scaffold-based drug design. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery of novel bioactive molecules.
References
- Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
- Romeo, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.
- Romeo, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.
- Khabnadideh, S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar.
- Li, Q-B., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcasonline.com.
- Al-Tel, T. H., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate.
- D'yachenko, I. V., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - PubMed Central.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ijps.org.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry Europe.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. ResearchGate.
- Cooper, S. L., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC - NIH.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Synthesis and reactions of pyrazole-4-carbaldehydes. arkat-usa.org.
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate.
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. The Royal Society of Chemistry.
- Bruno, O., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC - PubMed Central.
- Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.
- Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org.
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry.
- Al-Issa, S. A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Ismail, A. H., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.
- Wang, K., et al. (2022). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry (RSC Publishing).
- Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. tsijournals.com.
- Ferreira, I. C. F. R., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI.
- Titi, A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide (EVT-3057935) | 2034584-22-8 [evitachem.com]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
Introduction: The Privileged Nature of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties: the pyrazole core can act as both a hydrogen bond donor and acceptor, and its planar structure allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecule.[4][5]
This structural adaptability has led to the development of pyrazole derivatives with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[2][6][7][8][9] The success of this scaffold is not merely academic; it is validated by the numerous FDA-approved drugs that incorporate a pyrazole core, treating conditions from arthritis to cancer and erectile dysfunction.[4][9][10][11] This guide will provide an in-depth exploration of key applications, complete with field-proven protocols and the scientific rationale behind them, for researchers engaged in the discovery and development of novel therapeutics.
Key Therapeutic Applications of Pyrazole Derivatives
The following sections delve into two major areas where pyrazole derivatives have made a significant impact: anti-inflammatory and anticancer therapies.
Anti-inflammatory Agents: Selective COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a paradigm shift in the management of inflammatory conditions like osteoarthritis and rheumatoid arthritis.[12] Celecoxib (Celebrex®), a landmark drug in this class, is a diaryl-substituted pyrazole that exemplifies the power of targeted drug design.[7][10][13]
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[14] Two isoforms exist:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[12]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation.[12][15]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[15] Celecoxib's pyrazole-based structure allows it to selectively inhibit COX-2, reducing inflammation while sparing the protective functions of COX-1.[13][16] This selectivity is primarily attributed to its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[14][15]
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2 enzymes, which is critical for assessing both potency and selectivity.
A. Principle: The assay quantifies the production of Prostaglandin E2 (PGE2) from the enzymatic reaction of COX with arachidonic acid. The inhibitory effect of a test compound is measured by the reduction in PGE2 levels, typically determined using an Enzyme Immunoassay (EIA).[12]
B. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test Compound (e.g., a novel pyrazole derivative) and a reference inhibitor (Celecoxib)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO) for compound dilution
C. Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and Celecoxib in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further into the assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.
-
Enzyme Incubation: In separate wells of a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and varying concentrations of the test compound or vehicle (DMSO in buffer).
-
Causality Insight: This pre-incubation step (typically 15 minutes at room temperature) allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.[12]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Progression & Termination: Allow the reaction to proceed for a defined period (e.g., 10 minutes at 37°C). The reaction must be terminated while it is still in the linear range. Termination is achieved by adding a strong acid (e.g., 1 M HCl), which denatures the enzyme.
-
Quantification of PGE2: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
-
D. Expected Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
| Test Compound X | 25.2 | 0.15 | 168 |
| Test Compound Y | 5.8 | 9.5 | 0.61 (Non-selective) |
Anticancer Agents: Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[17] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Pyrazole derivatives have emerged as potent protein kinase inhibitors (PKIs), with several approved for clinical use.[9][17][18]
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer. While it can suppress tumors in early stages, it often promotes cancer progression, invasion, and metastasis in advanced stages through a process called epithelial-to-mesenchymal transition (EMT).[19] The signaling cascade is initiated by TGF-β binding to its receptors, leading to the phosphorylation and activation of the TGF-β type I receptor (TβRI) kinase.[20] TβRI kinase then phosphorylates downstream proteins (Smads), which translocate to the nucleus to regulate gene expression.
Novel pyrazole compounds have been developed as potent, ATP-competitive inhibitors of TβRI kinase.[19][20] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of Smad proteins and thereby blocking the entire downstream signaling cascade.[19]
This protocol describes a method to assess the inhibitory activity of a pyrazole compound against TβRI kinase using a specific peptide substrate.
A. Principle: The assay measures the transfer of a radioactive phosphate from [γ-³³P]ATP to a specific substrate peptide by the TβRI kinase. The amount of incorporated radioactivity is proportional to the enzyme's activity. Inhibitors will reduce the amount of radiolabeled phosphate transferred to the substrate. A synthetic phospho-Smad peptide can serve as a highly specific and physiologically relevant substrate.[19][20]
B. Materials:
-
Recombinant human TβRI kinase domain
-
Substrate: Biotinylated Smad-derived peptide
-
[γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP
-
Test Compound (novel pyrazole derivative)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated plates (e.g., FlashPlate®)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Scintillation counter
C. Step-by-Step Methodology:
-
Compound Plating: Add serial dilutions of the test compound (prepared in DMSO and diluted in assay buffer) to the wells of a streptavidin-coated 96-well plate.
-
Reagent Addition: Add the TβRI kinase and the biotinylated peptide substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Causality Insight: The use of a biotinylated peptide and a streptavidin-coated plate provides a robust method for capturing the substrate. After the reaction, only the peptide (and any phosphate transferred to it) will remain bound to the plate following washing steps, separating it from the unused [γ-³³P]ATP in the solution.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding an excess of EDTA solution. EDTA chelates the Mg²⁺ ions, which are essential cofactors for kinase activity.
-
Washing: Wash the plates several times with a wash buffer to remove unbound [γ-³³P]ATP and other reaction components.
-
Detection: Measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the amount of phosphorylated peptide.
-
Data Analysis: Calculate the percent inhibition based on controls (wells with no inhibitor) and determine the IC50 value as described in Protocol 1.
Foundational Synthesis of the Pyrazole Core
The accessibility of the pyrazole scaffold is a key reason for its prevalence in drug discovery. The Knorr pyrazole synthesis, first described in the 19th century, remains a fundamental and efficient method.[21][22]
This protocol details the synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine, a classic example of the Knorr condensation reaction.[21]
A. Principle: The synthesis involves the condensation of a 1,3-dicarbonyl compound (a β-keto ester) with a hydrazine derivative. The reaction proceeds via a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable pyrazole ring.[21][22] A small amount of acid is often used as a catalyst.[21]
B. Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Deionized water
-
20-mL scintillation vial, stir bar, hot plate
-
TLC analysis equipment (silica plates, developing chamber)
-
Vacuum filtration apparatus
C. Step-by-Step Methodology:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate, hydrazine hydrate, and 1-propanol. Add 3 drops of glacial acetic acid to catalyze the reaction.[21]
-
Heating: Place a stir bar in the vial and heat the mixture to approximately 100°C with continuous stirring.
-
Monitoring Progress: After 1 hour, monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 30% ethyl acetate/70% hexane mobile phase. Spot the starting material and the reaction mixture on the TLC plate. Continue heating until the starting material spot is no longer visible.[21]
-
Product Precipitation: Once the reaction is complete, add 10 mL of water to the hot, stirring mixture. This will cause the product to precipitate out of the solution.[21]
-
Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining impurities and dry it to obtain the final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[21]
Conclusion and Future Outlook
The pyrazole nucleus is a validated and highly successful scaffold in drug discovery, serving as the foundation for numerous approved drugs.[4][10] Its synthetic accessibility and versatile chemical nature allow for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][6] As our understanding of complex disease pathways deepens, the pyrazole scaffold will undoubtedly continue to be a starting point for the design of the next generation of targeted therapies. The protocols and insights provided herein offer a robust framework for researchers to synthesize and evaluate novel pyrazole derivatives, contributing to this ongoing and vital field of research.
References
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. URL
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. URL
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. URL
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Celecoxib - St
- Review: biologically active pyrazole deriv
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. URL
- Current status of pyrazole and its biological activities - PMC - PubMed Central. URL
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. URL
- Celecoxib P
- (PDF)
- Celecoxib - Wikipedia. URL
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. URL
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. URL
- Some examples of pyrazole based commercial drugs and bioactive molecules.
- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchG
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. URL
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. URL
- Recent Advances in the Development of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Pyrazole synthesis - Organic Chemistry Portal. URL
- (PDF)
- Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition | Cancer Research. URL
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. URL
- Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Public
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. URL
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Public
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. ClinPGx [clinpgx.org]
- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Importance of N-Alkylated Pyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical research, forming the core scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2][3] The strategic N-alkylation of the pyrazole ring is a pivotal synthetic maneuver that allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This, in turn, profoundly impacts its pharmacological profile, influencing everything from target binding affinity to pharmacokinetic behavior. This guide provides a comprehensive overview of the prevailing methodologies for pyrazole N-alkylation, with a focus on the practical aspects of achieving high yields and, critically, controlling regioselectivity.
The Challenge of Regioselectivity in Pyrazole N-Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles presents a classic challenge in heterocyclic chemistry: the potential for the formation of two distinct regioisomers, the N1- and N2-alkylated products.[4][5] The similar electronic properties of the two adjacent nitrogen atoms in the pyrazole ring mean that both can act as nucleophiles, often leading to a mixture of products that can be difficult to separate.[4] Achieving high regioselectivity is therefore paramount for efficient and reproducible synthesis.
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:
-
Steric Effects: The steric hindrance posed by substituents at the C3 and C5 positions of the pyrazole ring, as well as the bulkiness of the alkylating agent, are primary determinants of the reaction's regioselectivity.[4][6] Alkylation generally favors the less sterically hindered nitrogen atom.[4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[4]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and even switch, the regioselectivity.[4][5] For instance, combinations like sodium hydride in THF or potassium carbonate in DMSO have been shown to favor N1-alkylation.[4][7]
-
The Alkylating Agent: The nature of the electrophile is crucial. Specialized and sterically demanding reagents have been developed to achieve high selectivity.[4]
Caption: Factors governing N1 vs. N2 regioselectivity in pyrazole alkylation.
Methodologies for N-Alkylation of Pyrazoles
A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own set of advantages and limitations. The choice of method will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction.
| Method | Description | Advantages | Disadvantages |
| Classical Alkylation | Deprotonation with a base followed by reaction with an alkyl halide.[1][2] | Simple, widely applicable. | Often requires strong bases and can lead to mixtures of regioisomers.[4] |
| Phase-Transfer Catalysis (PTC) | Utilizes a phase-transfer catalyst to facilitate the reaction between the pyrazole salt and the alkylating agent in a biphasic system.[8][9] | Milder reaction conditions, often avoids the need for anhydrous solvents, can be performed solvent-free.[9][10] | Catalyst may need to be removed from the final product. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction.[11][12][13][14] | Significantly reduced reaction times, often improved yields and selectivity.[12][13] | Requires specialized microwave equipment. |
| Acid-Catalyzed Alkylation | Uses a Brønsted acid to catalyze the reaction with electrophiles like trichloroacetimidates.[2][6] | An alternative to base-mediated methods, useful for certain substrates.[2][6] | May not be suitable for acid-sensitive substrates. |
| Mitsunobu Reaction | A redox-condensation reaction using an alcohol, a phosphine, and an azodicarboxylate.[6][15] | Mild conditions, stereospecific for chiral alcohols. | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated.[15] |
Experimental Protocols
Protocol 1: Classical N1-Alkylation using Sodium Hydride
This protocol is a general and widely adopted procedure for the N1-alkylation of pyrazoles using a strong base and an alkyl halide.[1]
Materials:
-
Substituted 1H-pyrazole (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole.
-
Add anhydrous DMF or THF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[1]
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[1]
Caption: Workflow for classical N1-alkylation of pyrazole.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers a greener alternative to classical methods, often allowing for the use of milder bases and avoiding anhydrous conditions.[9][10]
Materials:
-
Substituted 1H-pyrazole (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (2.0-3.0 eq.)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst (0.1 eq.)
-
Toluene or another suitable organic solvent (optional, can be run neat)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the substituted pyrazole, alkyl halide, potassium carbonate or hydroxide, and the phase-transfer catalyst.
-
If using a solvent, add toluene. For a solvent-free reaction, proceed to the next step.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, add water to the reaction mixture and stir.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine if necessary, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 3: Microwave-Assisted N-Alkylation
This protocol significantly accelerates the N-alkylation reaction, often leading to higher yields in a fraction of the time required for conventional heating.[11][16]
Materials:
-
Substituted 1H-pyrazole (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
DMF or other suitable high-boiling solvent
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the substituted pyrazole, alkyl halide, and base.
-
Add the solvent (e.g., DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). Note: The optimal temperature and time should be determined empirically for each substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (quenching, extraction, drying, and purification).
Troubleshooting Regioselectivity
When a mixture of N1 and N2 isomers is obtained, several strategies can be employed to improve the regioselectivity.
Caption: A logical workflow for troubleshooting poor regioselectivity.
-
To favor the N1-alkylated product:
-
To favor the N2-alkylated product:
References
- ChemistryViews. (2024, August 27). Phase-Transfer Catalysis for the Alkylation of Pyrazolones.
- ResearchGate. (2025, August 6). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Scilit. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- National Institutes of Health. (n.d.). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- ACS Publications. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
- ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-120.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
- IntechOpen. (2020, November 6). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
- ACS Publications. (2022, April 26). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.
- ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- ResearchGate. (2025, August 28). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
- PubMed. (2007, July 19). New "green" approaches to the synthesis of pyrazole derivatives.
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
- GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques.
- National Institutes of Health. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction.
- PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Bentham Science. (2023, September 6). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Semantic Scholar. (2025, August 6). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.
- PubMed. (2019, June 23). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.
- ResearchGate. (2025, August 6). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
- VU Study Tour. (n.d.). Mitsunobu Reaction in My Chemistry.
- Royal Society of Chemistry. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
- Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives.
- ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols for Pyrazole Cyclocondensation Reactions: A Guide for Synthetic and Medicinal Chemists
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the pyrazole cyclocondensation reaction. Pyrazoles are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] This document moves beyond simple procedural lists to offer a detailed exploration of the mechanistic underpinnings, critical experimental parameters, and practical, field-proven protocols for pyrazole synthesis. We will delve into the classic Knorr synthesis and its modern, greener variations, including microwave and ultrasound-assisted methodologies, to equip the modern chemist with a robust toolkit for synthesizing these valuable heterocycles.[3][4][5]
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[6] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[7][8]
The most fundamental and widely utilized method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[7][9] First reported by Ludwig Knorr in 1883, this reaction's simplicity, efficiency, and broad substrate scope have ensured its relevance for over a century.[6][10] This guide will explore the nuances of this critical transformation, providing both the foundational knowledge and the practical steps needed for successful synthesis.
Mechanistic Insights: Controlling the Reaction Pathway
The power of the Knorr pyrazole synthesis and its variants lies in its straightforward and predictable mechanism. However, a deep understanding of this pathway is crucial for troubleshooting and, most importantly, for controlling the reaction's regiochemical outcome.
The Core Cyclocondensation Mechanism
The reaction is typically acid-catalyzed and proceeds through a two-stage process: condensation followed by cyclization and dehydration.[4][5]
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more electrophilic (less sterically hindered) carbonyl.
-
Hydrazone/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[10]
Caption: General mechanism of Knorr pyrazole synthesis.
The Challenge of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester) is used, the initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products.[9] This is a critical consideration in drug development, where a single, pure isomer is required.
Controlling Factors:
-
Steric Hindrance: The initial hydrazine attack generally favors the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. For example, a ketone is typically more reactive than an ester.
-
pH Control: The reaction pH can influence which carbonyl is protonated and activated, thereby directing the initial attack. Acidic conditions are common.[11]
-
Solvent and Temperature: The choice of solvent and reaction temperature can subtly alter the equilibrium between intermediates, favoring one pathway over another.[9]
By carefully considering these factors, a chemist can often drive the reaction to produce a single desired regioisomer with high selectivity.
Experimental Design: Key Parameters and Modern Approaches
Successful pyrazole synthesis hinges on the judicious selection of substrates, catalysts, and reaction conditions. Modern advancements have introduced energy-efficient and environmentally benign alternatives to classical methods.
Substrates and Catalysts
| Parameter | Options & Considerations | Rationale & Expert Insights |
| 1,3-Dicarbonyl Source | β-Diketones (e.g., acetylacetone), β-Ketoesters (e.g., ethyl acetoacetate), Chalcones, Enaminones.[9][12][13] | The choice of dicarbonyl defines the substituents at positions 3 and 5 of the pyrazole ring. Ketoesters are common precursors for pyrazolones.[10] |
| Hydrazine Source | Hydrazine hydrate, Phenylhydrazine, Substituted aryl/alkyl hydrazines, Hydrazine hydrochlorides.[2][9] | The substituent on the hydrazine (R-NHNH₂) determines the substituent at the N1 position of the pyrazole ring. Hydrazine hydrate yields N-unsubstituted pyrazoles. |
| Catalyst | Homogeneous: Acetic acid, HCl, p-TSA.[5][14] Heterogeneous: Nano-ZnO, Amberlyst-70, Clays.[12][15] | Acid catalysts are essential for activating the carbonyl groups.[4] Heterogeneous catalysts offer significant advantages in terms of simplified work-up (simple filtration) and reusability, aligning with green chemistry principles.[15] |
Reaction Conditions: The Shift Towards Green Chemistry
While traditional reflux in organic solvents like ethanol remains effective, modern chemistry prioritizes sustainability, efficiency, and speed.[1]
-
Solvent-Free Reactions: Performing reactions neat or in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically reduce solvent waste and sometimes accelerate reaction rates.[16]
-
Aqueous Media: Water is an ideal green solvent—cheap, non-toxic, and non-flammable. Surfactants like cetyltrimethylammonium bromide (CTAB) can be used to facilitate reactions with hydrophobic substrates in water.[15]
-
Ultrasound Irradiation: Sonication provides mechanical energy that creates localized high-pressure and high-temperature zones (acoustic cavitation), which can significantly enhance reaction rates and yields, often at lower bulk temperatures.[17][18][19]
-
Microwave (MW) Irradiation: MW-assisted synthesis uses microwave energy to rapidly and uniformly heat the reaction mixture.[3] This technique dramatically reduces reaction times from hours to minutes, a crucial advantage in high-throughput screening for drug discovery.[20][21]
Caption: A generalized experimental workflow for pyrazole synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide clear, step-by-step instructions for synthesizing pyrazoles using different methodologies.
Protocol 1: Classic Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the foundational acid-catalyzed condensation of a β-ketoester and a substituted hydrazine under conventional heating.[5][22]
-
Materials:
-
Ethyl acetoacetate (1.0 eq, e.g., 1.30 g, 10 mmol)
-
Phenylhydrazine (1.0 eq, e.g., 1.08 g, 10 mmol)
-
Glacial Acetic Acid (catalytic, ~5 drops)
-
Ethanol (20 mL)
-
Ice-cold water
-
Diethyl ether (for washing)
-
-
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (20 mL).
-
Reagent Addition: While stirring, carefully add phenylhydrazine (1.0 eq) dropwise. An exothermic reaction may be observed. Following the addition, add 5 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Once the starting materials are consumed, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying & Characterization: Allow the product to air dry completely. Determine the mass, calculate the yield, and characterize the product by melting point and NMR spectroscopy. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Protocol 2: Ultrasound-Assisted Green Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol leverages the benefits of sonication and a green solvent system for an efficient and environmentally friendly synthesis.[18][23]
-
Materials:
-
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq, 5 mmol)
-
Hydrazine hydrate (1.5 eq, 7.5 mmol)
-
Ethanol (15 mL)
-
Potassium hydroxide (KOH) (catalytic, 0.5 mmol)
-
Laboratory ultrasonic bath
-
-
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the chalcone (1.0 eq) and potassium hydroxide (0.1 eq) in ethanol (15 mL).
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the mixture.
-
Sonication: Place the flask in an ultrasonic bath, ensuring the water level is sufficient to cover the reaction mixture level in the flask. Sonicate at a frequency of 40 kHz at room temperature.
-
Reaction Monitoring: The reaction is often rapid. Monitor progress every 10-15 minutes by TLC. Completion is typically observed within 30-60 minutes.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 75 mL of ice-cold water. A solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining KOH, and air dry. Recrystallize from ethanol to obtain the pure pyrazoline, which can then be oxidized to the pyrazole if desired (a separate step not detailed here).
-
Protocol 3: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol demonstrates a rapid, water-based synthesis suitable for library generation in a drug discovery context.[20]
-
Materials:
-
3-Aminocrotononitrile (1.0 eq, 2 mmol)
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq, 2 mmol)
-
1 M Hydrochloric Acid (HCl) (5 mL)
-
10% Sodium Hydroxide (NaOH) solution
-
Microwave reactor with sealed vessels
-
-
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-aminocrotononitrile (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.0 eq).
-
Solvent Addition: Add 5 mL of 1 M HCl. Seal the vessel securely according to the manufacturer's instructions.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 150 °C for 15 minutes with stirring.
-
Work-up and Isolation: After the reaction, cool the vessel to room temperature using compressed air. Carefully open the vessel and transfer the acidic solution to a small beaker.
-
Precipitation: While stirring, slowly add 10% NaOH solution dropwise until the solution is basic (pH > 8). The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and air dry. The purity is often high enough for immediate use, but recrystallization can be performed if needed.
-
Comparative Analysis of Protocols
| Method | Catalyst | Solvent | Energy Source | Typical Time | Yield | Key Advantages |
| Classic Knorr | Acetic Acid | Ethanol | Conventional Heat | 1-4 hours | Good-Excellent | Robust, well-understood, requires standard lab equipment.[5] |
| Ultrasound-Assisted | KOH | Ethanol/Water | Sonication | 15-60 min | Excellent | Rapid, energy-efficient, improved yields, green.[18][19] |
| Microwave-Assisted | HCl (in situ) | Water | Microwave | 10-20 min | Very Good | Extremely rapid, high efficiency, suitable for automation.[20][24] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient heating; inactive catalyst; unstable starting materials. | Ensure the reaction reaches the target temperature (reflux/MW setting). Use a fresh bottle of hydrazine and catalyst. Confirm starting material integrity via NMR. |
| Formation of Isomers | Use of an unsymmetrical 1,3-dicarbonyl. | Change the reaction conditions (solvent, temperature, catalyst) to favor one pathway.[9] Alternatively, start with a symmetrical dicarbonyl or use a multi-step synthetic route that builds the heterocycle with defined regiochemistry. |
| Oily Product/Failure to Crystallize | Presence of impurities; product is intrinsically an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, purify using column chromatography. |
| Incomplete Reaction | Short reaction time; insufficient catalyst. | Increase the reaction time and continue monitoring by TLC. Add a slightly larger catalytic amount of acid. For MW/US methods, increase the irradiation time. |
Conclusion
The cyclocondensation reaction remains the most powerful and versatile strategy for accessing the medicinally vital pyrazole scaffold. While the classic Knorr synthesis provides a reliable foundation, modern methodologies leveraging ultrasound and microwave energy offer unparalleled speed, efficiency, and sustainability. By understanding the core mechanism, carefully selecting experimental parameters, and applying the detailed protocols within this guide, researchers can confidently and effectively synthesize a diverse range of pyrazole derivatives to advance their projects in drug discovery and materials science.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. [Link]
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. [Link]
- Process for the preparation of pyrazoles. (n.d.).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022).
- Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymeriz
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed. [Link]
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. (2024). Cornous Biology. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
- Proposed mechanism for the cyclocondensation reaction between... (n.d.).
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
- Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evalu
- Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses. [Link]
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Cyclocondensation reactions of pyrazole synthesis. (n.d.).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cornous.com [cornous.com]
- 19. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Characterization of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Rigorous Characterization
Pyrazole derivatives represent a privileged class of heterocyclic compounds, forming the core structural motif of numerous molecules with significant pharmacological activities. Their prevalence in medicinal chemistry, spanning from anti-inflammatory and anticancer agents to antimicrobial and antidepressant drugs, underscores the critical need for precise and comprehensive characterization.[1] The spatial arrangement of atoms, the nature of substituent groups, and the overall molecular architecture directly dictate the biological activity and therapeutic potential of these compounds.[2] Therefore, a multi-faceted analytical approach is not merely a procedural formality but a fundamental necessity for elucidating structure-activity relationships (SAR), ensuring purity, and guiding the rational design of next-generation therapeutics.[2]
This guide provides an in-depth exploration of the key analytical techniques essential for the unambiguous characterization of pyrazole derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices and to provide field-proven protocols.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including pyrazole derivatives. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), their connectivity, and through-space interactions.
A. Core Principles and Applications for Pyrazoles
-
¹H NMR: This technique is indispensable for determining the number and type of protons, their connectivity through spin-spin coupling, and their chemical environment. For pyrazole derivatives, ¹H NMR is crucial for assigning protons on the pyrazole ring and its substituents. The chemical shifts of the pyrazole ring protons are sensitive to the nature and position of substituents, providing valuable structural insights.[1][3][4]
-
¹³C NMR: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. This is particularly useful for confirming the pyrazole ring structure and identifying the carbon atoms of various substituents.[1][5][6]
-
2D NMR Techniques (COSY, HSQC, HMBC): When the complexity of the molecule leads to overlapping signals in 1D spectra, 2D NMR techniques become essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure and assigning quaternary carbons.[7]
-
B. Data Interpretation: Characteristic Chemical Shifts
The following table summarizes typical chemical shift ranges for protons and carbons in pyrazole derivatives. These values can be influenced by solvent and substituent effects.
| Atom | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Pyrazole H-3 | 7.5 - 8.5 | |
| Pyrazole H-4 | 6.0 - 7.0 | Often appears as a triplet or doublet of doublets depending on substitution. |
| Pyrazole H-5 | 7.5 - 8.5 | |
| N-H (if unsubstituted) | 10.0 - 14.0 | Broad signal, often exchanges with D₂O.[7] |
| ¹³C NMR | ||
| Pyrazole C-3 | 135 - 155 | |
| Pyrazole C-4 | 100 - 115 | |
| Pyrazole C-5 | 125 - 145 |
Note: The specific chemical shifts can vary significantly based on the electronic effects of substituents on the pyrazole ring and the solvent used.[3][8]
C. Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the pyrazole derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[9][10]
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.[10][11][12] The choice of solvent is critical as it can influence chemical shifts.[13]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[10][11][12]
-
The optimal sample height in the NMR tube should be approximately 4-5 cm (around 0.55-0.7 mL).[9][12]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard acquisition usually involves 8 to 16 scans.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is typically required to achieve a good signal-to-noise ratio.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
D. Visualization: NMR Analysis Workflow
Caption: General workflow for NMR analysis of pyrazole derivatives.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[15][16]
A. Core Principles and Applications for Pyrazoles
For pyrazole derivatives, FTIR is particularly useful for:
-
Confirming the presence of the N-H bond in N-unsubstituted pyrazoles.
-
Identifying characteristic vibrations of the pyrazole ring (C=N, C=C stretching).
-
Detecting the functional groups of substituents (e.g., C=O in amides or esters, -NO₂ in nitro derivatives, -OH in hydroxylated derivatives).
B. Data Interpretation: Characteristic Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (pyrazole ring) | Stretching | 3100 - 3500 (often broad)[17] |
| C-H (aromatic/heteroaromatic) | Stretching | 3000 - 3100 |
| C=N (pyrazole ring) | Stretching | 1580 - 1650[17] |
| C=C (pyrazole ring) | Stretching | 1400 - 1600 |
| C=O (e.g., amide, ester) | Stretching | 1650 - 1750 |
| NO₂ | Asymmetric & Symmetric Stretching | ~1550 and ~1350 |
Reference spectra of pyrazole itself can be found in databases for comparison.[18]
C. Experimental Protocol: FTIR Analysis (ATR Method)
The Attenuated Total Reflectance (ATR) method is often preferred for solid samples due to its simplicity and minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.[16]
-
-
Sample Analysis:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[19]
-
Place a small amount of the solid pyrazole derivative directly onto the ATR crystal.[19]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[19]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups present in the molecule.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[20] It is a cornerstone of chemical analysis, providing the molecular weight of a compound with high accuracy.
A. Core Principles and Applications for Pyrazoles
-
Molecular Weight Determination: The most fundamental application is the determination of the molecular weight from the molecular ion peak (M⁺) or a pseudo-molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).[21]
-
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can measure m/z values with very high precision (to several decimal places), allowing for the unambiguous determination of the elemental composition of the molecule.
-
Structural Information from Fragmentation: The pattern of fragment ions produced can provide valuable information about the structure of the molecule. The fragmentation of the pyrazole ring often involves the loss of N₂ or HCN.[22]
B. Common Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[23][24] It typically produces protonated molecules [M+H]⁺ or other adducts.[20][25]
-
Electron Ionization (EI): A "harder" ionization technique that can cause extensive fragmentation. While this can make the molecular ion peak less abundant, the resulting fragmentation pattern is highly reproducible and useful for structural elucidation and library matching.
C. Data Interpretation: Pyrazole Fragmentation
The fragmentation of pyrazole derivatives in the mass spectrometer can follow several pathways. Common fragmentation patterns include:
-
Loss of N₂: A characteristic fragmentation for many nitrogen-containing heterocycles.
-
Loss of HCN: Involves the cleavage of the pyrazole ring.[22]
-
Cleavage of Substituent Groups: The fragmentation of side chains can provide information about their structure.
D. Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[24]
-
The solvent should be volatile and compatible with the ESI process.
-
A small amount of an acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) is often added to promote ionization.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the peak corresponding to the pseudo-molecular ion (e.g., [M+H]⁺).
-
If using HRMS, compare the exact mass to the calculated mass for the expected molecular formula.
-
Analyze the fragmentation pattern to gain further structural insights.[26]
-
E. Visualization: Mass Spectrometry Workflow
Caption: A typical workflow for Mass Spectrometry analysis.
IV. Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[2][27] It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.[2] For pyrazole derivatives, this technique is invaluable for:
-
Confirming the absolute structure and stereochemistry.
-
Understanding intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and physical properties.
-
Providing crucial data for structure-activity relationship (SAR) studies and computational modeling.[2]
A. Core Principles
The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
B. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection:
-
Grow suitable single crystals of the pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Select a high-quality single crystal (typically 0.1-0.4 mm in size) that is free of cracks and defects under a polarizing microscope.[28]
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.[2]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[2][29]
-
The crystal is placed in an X-ray diffractometer, and a series of diffraction images are collected as the crystal is rotated.[2][30]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the phase problem and generate an initial structural model.
-
The model is then refined against the experimental data to obtain the final, accurate crystal structure.
-
C. Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
V. Thermal Analysis (DSC/TGA): Assessing Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical properties of materials as a function of temperature.[31]
A. Core Principles and Applications for Pyrazoles
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[32][33] It is used to determine:
-
Melting Point and Purity: A sharp melting endotherm is indicative of a pure crystalline compound.
-
Phase Transitions: Detects polymorphic transitions, which are critical in pharmaceutical development.
-
Heat of Fusion: Quantifies the energy required to melt the substance.
-
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[31][32] It is used to determine:
-
Thermal Stability and Decomposition Temperature: Identifies the temperature at which the compound begins to degrade.
-
Presence of Solvates: Can quantify the amount of solvent or water in a crystal lattice.
-
B. Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the pyrazole derivative (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the instrument.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the heat flow (DSC) or mass change (TGA) as a function of temperature.
-
-
Data Analysis:
-
DSC: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the onset temperature and peak temperature for these events.
-
TGA: Analyze the weight loss curve to determine the onset of decomposition and the percentage of mass lost at different temperatures.
-
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of pyrazole derivatives requires an integrated analytical strategy. While each technique provides unique and valuable information, it is the synergy of these methods that allows for the unambiguous determination of structure, purity, and physicochemical properties. NMR spectroscopy defines the molecular framework, IR spectroscopy identifies key functional groups, mass spectrometry confirms the molecular weight and formula, X-ray crystallography provides the definitive three-dimensional structure, and thermal analysis assesses stability and phase behavior. By judiciously applying these techniques, researchers can build a complete and robust data package, ensuring the scientific integrity of their work and accelerating the development of novel pyrazole-based therapeutics.
References
- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
- NMR Sample Preparation: The Complete Guide. Organomation.
- NMR Sample Preparation. Western University.
- Sample Preparation. Rochester Institute of Technology.
- Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
- Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
- X-ray powder diffraction studies of multipyrazole series compounds. Cambridge University Press.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.
- Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)... ResearchGate.
- X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). University of Kentucky.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
- Fourier Transform Infrared Spectroscopy. Michigan State University.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Magazine.
- FTIR Analysis. RTI Laboratories.
- TGA-DSC. Research at Melbourne.
- Guide to FT-IR Spectroscopy. Bruker.
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- How Does FTIR Analysis Work?. Innovatech Labs.
- Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry - ACS Publications.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
- X-ray Data Collection Course. Macromolecular Crystallography Core Facility.
- Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.
- Electrospray Ionization (ESI). Columbia University.
- Data Collection for Crystallographic Structure Determination. PMC - PubMed Central - NIH.
- Thermal Analysis- TGA/DSC. MooreAnalytical.
- Mass fragmentation pattern of compound 4l. ResearchGate.
- Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. visnav.in [visnav.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. depts.washington.edu [depts.washington.edu]
- 14. rtilab.com [rtilab.com]
- 15. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 16. mse.washington.edu [mse.washington.edu]
- 17. connectjournals.com [connectjournals.com]
- 18. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. BiblioBoard [openresearchlibrary.org]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. chem.umd.edu [chem.umd.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. sssc.usask.ca [sssc.usask.ca]
- 29. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 30. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 32. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 33. mooreanalytical.com [mooreanalytical.com]
using (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine in the synthesis of mPGES-1 inhibitors
Application Note & Protocols
Strategic Synthesis of Novel mPGES-1 Inhibitors Utilizing a (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine Scaffold
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Introduction: Targeting mPGES-1 for Next-Generation Anti-Inflammatory Therapy
Prostaglandin E2 (PGE2) is a principal lipid mediator of inflammation, pain, and fever.[1][2] Its biosynthesis is a multi-step enzymatic cascade. First, arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4][5] Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the pathway, isomerizes PGH2 to PGE2.[3][6]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 production by targeting the COX enzymes. However, this upstream inhibition blocks the synthesis of all prostanoids, including physiologically important ones like the cardioprotective prostacyclin (PGI2).[7][8] This non-selective action is responsible for the well-documented gastrointestinal and cardiovascular side effects associated with long-term NSAID use.[9][10]
Selective inhibition of mPGES-1 presents a more refined therapeutic strategy.[8][10] As a downstream, inducible enzyme that is often co-expressed with COX-2 during inflammation, targeting mPGES-1 allows for the specific reduction of inflammatory PGE2 without disrupting the production of other homeostatic prostanoids.[6][9][11] This approach is hypothesized to deliver potent anti-inflammatory efficacy with a significantly improved safety profile, making mPGES-1 a high-value target for the next generation of anti-inflammatory drugs.[12][13]
The Pyrazole Scaffold in mPGES-1 Inhibitor Design
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, including the selective COX-2 inhibitor Celecoxib.[14] In the context of mPGES-1, pyrazole derivatives have been instrumental in the design of potent and selective inhibitors.[13][15][16] The heterocyclic ring system provides a rigid framework for orienting functional groups into the hydrophobic pockets of the mPGES-1 active site.[9]
The specific building block, This compound [][18], serves as a valuable starting point for inhibitor synthesis. The trimethyl-substituted pyrazole core can establish critical hydrophobic interactions within the enzyme's active site, while the primary amine handle offers a versatile point for chemical modification and elaboration to build out the final inhibitor structure.
Below is a logical workflow for the synthesis and evaluation of novel inhibitors based on this scaffold.
Caption: High-level workflow for inhibitor development.
Synthetic Protocol: Amide Coupling Approach
This protocol describes a representative synthesis of a potential mPGES-1 inhibitor via amide coupling, a robust and widely used reaction in drug discovery. The pyrazole methylamine is coupled with a substituted benzoic acid, a common fragment in known inhibitors.
Reaction Scheme
This compound is coupled with 4-(trifluoromethoxy)benzoic acid using HATU as a coupling agent and DIPEA as a base to yield the target amide.
Materials and Reagents
-
This compound (CAS: 352018-93-0)[][19]
-
4-(Trifluoromethoxy)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Step-by-Step Procedure
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(trifluoromethoxy)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester of the carboxylic acid, preparing it for reaction with the amine.
-
Amine Addition: In a separate vial, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Protocols
After successful synthesis and characterization, the compound's biological activity must be assessed.
Protocol 1: In Vitro mPGES-1 Inhibition Assay
This assay determines the compound's direct inhibitory potency (IC₅₀) against the target enzyme.
-
Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 human lung carcinoma cells, which are known to overexpress mPGES-1.[20]
-
Procedure:
-
Prepare a reaction buffer containing glutathione (GSH), a required cofactor for mPGES-1 activity.[6]
-
Dispense the test compound across a range of concentrations (e.g., 10-point serial dilution) into a 96-well plate.
-
Add the A549 cell microsomal preparation to each well and pre-incubate for 15 minutes at 4°C.
-
Initiate the enzymatic reaction by adding the substrate, PGH₂.
-
Incubate for 60 seconds at room temperature.
-
Quench the reaction by adding a stop solution containing a reducing agent (e.g., SnCl₂) and a stable isotope-labeled internal standard (PGE₂-d₄).
-
Quantify the amount of PGE₂ produced using a validated LC-MS/MS method or a competitive ELISA kit.
-
Calculate the percent inhibition at each concentration relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[21]
-
Protocol 2: COX-1/COX-2 Selectivity Assay
This protocol is critical to ensure the inhibitor does not significantly affect the upstream COX enzymes.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.
-
Procedure:
-
Pre-incubate the test compound at a high concentration (e.g., 10-100 µM) with either COX-1 or COX-2 enzyme in a suitable buffer.[9][21]
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Measure the enzymatic activity, typically by detecting oxygen consumption or by quantifying prostanoid production via LC-MS/MS.
-
Calculate the percent inhibition compared to a vehicle control. A potent mPGES-1 inhibitor should exhibit minimal inhibition (<50% at a high concentration) of both COX isozymes.[9][21]
-
Caption: The Prostaglandin E2 synthesis pathway and targets of inhibition.
Data Interpretation and Lead Advancement
The primary goal is to identify compounds with high potency for mPGES-1 and a clean selectivity profile.
Example Data Summary
| Compound ID | Structure Fragment | mPGES-1 IC₅₀ (nM) | COX-1 Inhibition @ 10µM (%) | COX-2 Inhibition @ 10µM (%) |
| PYR-001 | 4-(CF₃O)Ph-amide | 35 | < 5% | 8% |
| PYR-002 | 4-Cl-Ph-amide | 78 | < 5% | 12% |
| PYR-003 | 3,4-diCl-Ph-amide | 45 | 7% | 15% |
| Ref. (Celecoxib) | N/A | > 10,000 | 85% | 95% |
| Ref. (MK-886) | N/A | 2600[11] | Not a primary target | Not a primary target |
This is representative data. Actual results will vary.
From this hypothetical data, compound PYR-001 would be identified as a promising lead. It demonstrates potent, nanomolar inhibition of mPGES-1 while showing negligible activity against the COX enzymes, fulfilling the core requirements for a selective, next-generation anti-inflammatory agent. Further studies, such as human whole blood assays and in vivo pharmacokinetic and efficacy models, would be the next logical steps for such a candidate.[20][22]
References
- Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology, 119(3), 229-240.
- ResearchGate. (n.d.). Prostaglandin E 2 synthesis pathway.
- ResearchGate. (n.d.). Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).
- ResearchGate. (n.d.). The process of PGE2 synthesis. Arachidonic acid is released from the....
- Xu, S., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS One, 9(5), e96684.
- Meuillet, E. J., & Meuillet, P. F. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 3(11), 1409-1426.
- Ding, Y., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European journal of medicinal chemistry, 147, 27-38.
- Bergqvist, F., et al. (2020). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications.
- Consolidated Content. (2025). Prostaglandin E2 Production: Significance and symbolism.
- Liu, T., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Chinese Medical Journal, 133(24), 2977-2987.
- UTHSC Digital Commons. (2022).
- Steinmetz-Späh, J., & Jakobsson, P. J. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(10), 869-881.
- Fares, M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European journal of medicinal chemistry, 171, 326-339.
- ResearchGate. (n.d.). Structures of the previously reported mPGES-1 inhibitors.
- UKnowledge. (2018).
- X-MOL. (2019).
- G. A. (2023). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry, 66(15), 10582-10602.
- ResearchGate. (n.d.). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES | Request PDF.
- PubMed. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)
- BOC Sciences. (n.d.). This compound.
- Finetech Industry Limited. (n.d.). This compound.
- Luo, Y., et al. (2016). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS medicinal chemistry letters, 7(5), 513-517.
- Santa Cruz Biotechnology. (n.d.). N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine.
- 007Chemicals. (n.d.). This compound.
- Ding, Y., et al. (2018). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific reports, 8(1), 5143.
- ResearchGate. (2025). (PDF) 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
- Semantic Scholar. (n.d.).
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Production: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-MOL [x-mol.net]
- 18. This compound | CAS: 352018-93-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 19. 007chemicals.com [007chemicals.com]
- 20. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring at the C4 Position
Introduction: The Strategic Importance of C4-Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, celebrated for its presence in blockbuster drugs like Celecoxib and Sildenafil.[1] The functionalization of this privileged scaffold is a critical endeavor in the development of novel chemical entities. Among the positions on the pyrazole ring, the C4 position holds unique synthetic value. Electronically, the pyrazole ring is an electron-rich aromatic system. The two adjacent nitrogen atoms significantly influence the electron density distribution, making the C4 carbon the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[2][3][4][5] This inherent reactivity provides a reliable entry point for introducing a wide array of functional groups, which is fundamental for tuning the steric, electronic, and pharmacokinetic properties of pyrazole-based compounds.
This guide provides a comprehensive overview of robust and field-proven methodologies for the selective functionalization of the pyrazolic C4 position. We will delve into the mechanistic underpinnings of classical electrophilic substitution reactions and explore modern, high-efficiency transition-metal-catalyzed cross-coupling strategies. Each section is designed to offer not just a protocol, but a strategic framework for decision-making in your synthetic campaigns.
Core Functionalization Strategies at the C4 Position
The approach to C4 functionalization can be broadly categorized into two primary pathways: direct electrophilic substitution on an unsubstituted pyrazole core and cross-coupling reactions starting from a pre-functionalized (typically halogenated) pyrazole.
Figure 1: Overview of key synthetic routes for pyrazole C4 functionalization.
Protocol 1: Electrophilic Halogenation at C4
Halogenation is arguably the most critical first step in many synthetic sequences as it transforms the C4-H bond into a versatile C4-X (X = Cl, Br, I) handle, opening the door for numerous cross-coupling reactions.[6] The choice of halogenating agent and conditions is paramount for achieving high regioselectivity and yield.
Principle and Mechanistic Insight
The electron-rich nature of the C4 position makes it highly susceptible to attack by an electrophilic halogen source (X⁺). The reaction proceeds via a classic electrophilic aromatic substitution mechanism. For bromination, N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine. For iodination, a combination of molecular iodine with an oxidant like Ceric Ammonium Nitrate (CAN) generates the potent electrophilic iodine species in situ.[7] An electrochemical approach using sodium halides has also been developed as a green alternative.[8][9]
Detailed Protocol: C4-Iodination of 1-Aryl-3-(trifluoromethyl)-1H-pyrazoles
This protocol is adapted from a highly regioselective method for the synthesis of 4-iodopyrazoles, which are excellent precursors for further functionalization.[7]
Materials:
-
1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Ceric Ammonium Nitrate (CAN) (2.5 equiv)
-
Acetonitrile (CH₃CN), sufficient volume for 0.2 M concentration
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the starting pyrazole in acetonitrile, add iodine. Stir the mixture at room temperature.
-
Initiation: Add a solution of Ceric Ammonium Nitrate (CAN) in acetonitrile dropwise to the pyrazole/iodine mixture over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.
Expected Results: This method typically provides 4-iodopyrazoles in good to excellent yields, with high regioselectivity for the C4 position.
Troubleshooting:
-
Low Conversion: Ensure the CAN is of high quality and added portion-wise to maintain the reaction rate.
-
Formation of Side Products: Over-iodination is rare but possible. Ensure accurate stoichiometry of reagents.
Protocol 2: Vilsmeier-Haack Formylation at C4
The introduction of a formyl group (-CHO) at the C4 position provides a synthetically valuable aldehyde, which can be further elaborated into a multitude of other functional groups. The Vilsmeier-Haack reaction is the classic and most reliable method for this transformation.[10][11][12][13][14]
Principle and Mechanistic Insight
The Vilsmeier reagent, a chloroiminium ion ([ClCH=NMe₂]⁺), is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[13][15] This electrophilic species is then attacked by the nucleophilic C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the 4-formylpyrazole.[13] It is crucial that the pyrazole has a substituent on one of the nitrogen atoms (e.g., N-alkyl or N-aryl), as the NH-unsubstituted pyrazole may not undergo formylation under these conditions.[11]
Detailed Protocol: C4-Formylation of a 1,3-Disubstituted-5-chloro-1H-pyrazole
This protocol is based on the successful formylation of various 5-chloropyrazoles.[10]
Materials:
-
1,3-Disubstituted-5-chloro-1H-pyrazole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5.0 equiv)
-
Ice-water
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and under an inert atmosphere (N₂), cool anhydrous DMF in an ice bath. Add POCl₃ dropwise with stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Substrate Addition: Add the 1,3-disubstituted-5-chloro-1H-pyrazole to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the aqueous solution by the slow addition of NaOH solution until a pH of 8-9 is reached.
-
Extraction: Extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by recrystallization or column chromatography.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With a 4-halopyrazole in hand, transition-metal-catalyzed cross-coupling reactions become a powerful tool for constructing C-C bonds. The Suzuki-Miyaura coupling is a highly robust and versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position.[16][17][18][19][20]
Principle and Mechanistic Insight
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C4-X bond of the pyrazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency.[20]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Microwave-Promoted Suzuki Coupling of 4-Iodopyrazole
This protocol leverages microwave irradiation to accelerate the reaction, offering significant advantages in terms of reaction time and efficiency.[18][19]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
-
Microwave vial
Procedure:
-
Reaction Setup: To a microwave vial, add the 4-iodopyrazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the DME/water solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Catalyst/Base Systems:
| Catalyst | Base | Solvent | Temperature | Time | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | 12 h | 14 |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 120°C (µW) | 15 min | 85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100°C | 8 h | 78 |
Data synthesized from typical literature findings for aryl-aryl couplings.[18]
Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities, creating a C(sp²)-C(sp) bond at the C4 position.[21][22][23][24] These alkynylpyrazoles are highly valuable intermediates for constructing more complex heterocyclic systems and for use in click chemistry.
Principle and Mechanistic Insight
This reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) salts.[24] The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki reaction, oxidative addition of the 4-halopyrazole to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.[23]
Detailed Protocol: Sonogashira Coupling of a 4-Iodopyrazole
This protocol is a standard procedure for the coupling of 4-halopyrazoles with terminal alkynes.[25]
Materials:
-
1,3-Disubstituted-5-chloro-4-iodopyrazole (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 4-iodopyrazole in a mixture of DMF and triethylamine.
-
Degassing: Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂, CuI, and the terminal alkyne to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction by TLC until the starting halide is consumed.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or ether).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Troubleshooting:
-
Glaser Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne. To minimize this, ensure the reaction is performed under strictly anaerobic conditions.[23]
-
Catalyst Inhibition: Pyrazoles can act as ligands and inhibit the palladium catalyst. Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue.[23]
Conclusion
The C4 position of the pyrazole ring offers a reliable and strategic point for molecular diversification. Mastery of both classical electrophilic substitution and modern cross-coupling reactions provides the synthetic chemist with a powerful toolkit. The protocols detailed herein represent robust, well-vetted procedures that can serve as a strong foundation for the synthesis of novel C4-functionalized pyrazoles for applications in drug discovery and beyond. Careful selection of reagents, optimization of reaction conditions, and a solid understanding of the underlying mechanisms are the keys to success.
References
- Title: Pyrazole. Source: Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy. Link
- Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Source: NIH. Link
- Title: Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: Request PDF. Link
- Title: Pyrazole structure highlighting the nucleophilic and electrophilic positions.
- Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Source: KTU ePubl. Link
- Title: Why is carbon 4 of a pyrazole susceptible to an electrophilic
- Title: Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- Title: Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Source: PMC - NIH. Link
- Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: PMC - PubMed Central. Link
- Title: Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Source: Organic & Biomolecular Chemistry (RSC Publishing). Link
- Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: Semantic Scholar. Link
- Title: Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
- Title: Synthesis, Reactions and Medicinal Uses of Pyrazole. Source: Pharmaguideline. Link
- Title: ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- Title: (PDF) Nitropyrazoles.
- Title: Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Source: PubMed. Link
- Title: Vilsmeier-Haack formylation of 1H-pyrazoles.
- Title: Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Source: Royal Society of Chemistry. Link
- Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Source: Organic & Biomolecular Chemistry (RSC Publishing). Link
- Title: (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Source: MDPI. Link
- Title: Vilsmeier-Haack Reaction. Source: Organic Chemistry Portal. Link
- Title: US5047551A - Preparation of 4-chloropyrazoles.
- Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: wjpr.net. Link
- Title: Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
- Title: Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Source: SAGE Journals. Link
- Title: Synthesis of 4-iodopyrazoles: A Brief Review.
- Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Chinese Chemical Letters. Link
- Title: Complete Electrophilic Substitution Reactions Pyrazole. Source: Scribd. Link
- Title: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Title: Sonogashira Coupling. Source: Organic Chemistry Portal. Link
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. html.rhhz.net [html.rhhz.net]
- 19. ccspublishing.org.cn [ccspublishing.org.cn]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Quantification of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical methodologies for the accurate quantification of pyrazole compounds, a critical scaffold in pharmaceuticals and agrochemicals. We delve into the most prevalent and robust techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). Detailed, step-by-step protocols are presented, emphasizing the rationale behind procedural choices. This guide is structured to provide scientists with the necessary tools to develop, validate, and implement reliable quantitative methods for pyrazole-containing molecules in diverse matrices.
Introduction: The Significance of Pyrazole Quantification
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and agrochemical development, found in numerous commercial products such as the anti-inflammatory drug celecoxib and various fungicides.[1][2] The biological activity of these compounds is intrinsically linked to their structure and concentration. Therefore, accurate and precise quantification is paramount throughout the drug development lifecycle—from discovery and preclinical pharmacokinetic studies to quality control in manufacturing and environmental monitoring.[3]
The choice of an analytical method is dictated by the physicochemical properties of the pyrazole derivative (e.g., volatility, polarity, thermal stability, and ionization efficiency) and the complexity of the sample matrix.[1][4] This document will explore the primary analytical techniques and provide actionable protocols.
Core Principles of Method Selection
The analytical strategy for pyrazole quantification hinges on the molecule's inherent chemical properties. Pyrazoles are aromatic heterocycles and can act as weak bases.[5][6] The presence of various substituents can significantly alter their polarity, volatility, and spectroscopic properties.
-
Polarity and Solubility : The polarity of the pyrazole derivative will influence the choice of chromatographic conditions. Highly polar pyrazoles are well-suited for reversed-phase HPLC, while more volatile, less polar compounds can be analyzed by GC.[1][7]
-
UV Absorbance : The pyrazole ring itself and any attached chromophores will determine the compound's suitability for UV-Vis spectrophotometric detection. Most pyrazoles exhibit significant absorbance in the UV region, typically between 200-250 nm, making HPLC with UV detection a widely applicable technique.[8][9][10]
-
Volatility and Thermal Stability : Gas chromatography is a powerful technique for volatile and thermally stable pyrazole compounds. Derivatization may sometimes be necessary to increase volatility for GC analysis.[1][11]
-
Ionization Efficiency : For mass spectrometry-based detection, the ability of the pyrazole compound to be efficiently ionized is crucial. Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is standard for GC-MS.[12][13]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most widely employed technique for the quantification of pyrazole-based pharmaceuticals due to its versatility and applicability to a broad range of polarities and molecular weights.[8] Reversed-Phase HPLC (RP-HPLC) with a C18 column is the most common configuration.[14]
Causality in HPLC Method Design
The goal of an HPLC method is to achieve baseline separation of the analyte of interest from impurities and matrix components. This is accomplished by optimizing the mobile phase composition, column chemistry, and detector settings. For pyrazole compounds, a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is typical.[15] The buffer controls the pH, which can affect the peak shape of ionizable pyrazoles.
Protocol: Quantification of a Pyrazole-based Active Pharmaceutical Ingredient (API) by RP-HPLC-UV
This protocol is a general guideline for the quantification of a pyrazole API, such as celecoxib, in a pharmaceutical formulation.[3][8]
Objective: To determine the concentration of a pyrazole API in a capsule formulation.
Materials:
-
Reference standard of the pyrazole API
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:0.1% TFA in Water (75:25 v/v). Filter through a 0.45 µm membrane filter and degas.[14]
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[14]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[14][16]
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range.[14]
-
For capsule formulations, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.[14]
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[14]
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[14]
-
Inject the working standard solutions and the sample solution.[14]
-
Record the chromatograms and measure the peak area of the analyte.[14]
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[14]
-
Determine the concentration of the pyrazole API in the sample solution from the calibration curve.[14]
-
Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[17][18][19][20]
Caption: HPLC analysis workflow for pyrazole quantification.
Gas Chromatography (GC) Methods
GC is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds, particularly in complex matrices like industrial mixtures or environmental samples.[1] When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity.[21]
Rationale for GC in Pyrazole Analysis
The primary advantage of GC is its high resolving power, which is essential for separating structurally similar isomers that may be present in synthetic mixtures.[1] The choice of the GC column's stationary phase is critical for achieving the desired separation.
Protocol: GC-MS Analysis of Pyrazole Isomers in an Industrial Mixture
This protocol provides a framework for the separation and quantification of pyrazole isomers.[1]
Objective: To separate and quantify pyrazole isomers in a complex industrial mixture.
Materials:
-
Reference standards of the pyrazole isomers
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the isomers based on their retention times and mass fragmentation patterns.
-
Quantify each isomer by creating a calibration curve using the reference standards.
-
Caption: GC-MS analysis workflow for pyrazole isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of pyrazole compounds in complex biological matrices, such as plasma or soil.[3][12]
Advantages of LC-MS/MS for Pyrazole Quantification
The high selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the quantification of analytes even when they are not fully chromatographically resolved from matrix components. This significantly reduces the need for extensive sample cleanup.[12]
Protocol: LC-MS/MS Quantification of a Pyrazole Compound in a Soil Matrix
This protocol is adapted for the analysis of a polar pyrazole compound, like the nitrification inhibitor 3,4-dimethyl-1H-pyrazole (3,4-DMP), in soil.[4][12]
Objective: To quantify 3,4-DMP in a soil extract.
Materials:
-
3,4-DMP reference standard
-
Labeled internal standard (e.g., 3,4-DMP-¹⁵N₂)[4]
-
LC-MS/MS grade water, acetonitrile, and formic acid
-
Reversed-phase C18 or biphenyl column[12]
Procedure:
-
Sample Extraction: Extract the soil sample with a suitable solvent system (e.g., an aqueous solution). The specific extraction procedure will depend on the soil type and the properties of the analyte.
-
LC-MS/MS Conditions:
-
Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm)[12]
-
Mobile Phase A: Water with 0.1% formic acid and an ion-pair reagent[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate the analyte from the matrix.
-
Flow Rate: 0.4 mL/min[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard (e.g., for 3,4-DMP: m/z 97.4 → 56.2).[12]
-
-
Analysis:
-
Spike the sample extracts with the internal standard.
-
Inject the samples and calibration standards onto the LC-MS/MS system.
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area.
-
Method Validation and Data Interpretation
A cornerstone of reliable analytical data is rigorous method validation. All quantitative methods must be validated according to ICH guidelines, assessing parameters such as:[17][18][20][22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[18]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Comparative Data for Analytical Methods
| Method | Analyte Example | Matrix | Linearity Range | LOQ | Reference |
| HPLC-UV | Celecoxib | Human Plasma | 10-800 ng/mL | 10 ng/mL | [3] |
| HPLC-UV | 5-Hydrazinyl-4-phenyl-1H-pyrazole | Bulk Drug | 2.5-50 µg/mL | 7.38 µg/mL | [14][16] |
| HPLC-UV | Pyrazoline Derivative | Bulk Drug | 50-80 µg/mL | 15 µg/mL | [15] |
| GC-MS | Acylpyrazole Pesticides | Edible Oil | 20-1000 µg/L | < 2 µg/kg | [23] |
| GC-HRTOFMS | Pyrazole Pesticides | Tea Leaf | 4-40 ppb | ~4 ppb | [21][24] |
| LC-MS/MS | 3,4-Dimethyl-1H-pyrazole | Soil | Not Specified | 10-fold improvement over previous methods | [4][12] |
| LC-MS/MS | Pyrazole Fungicides | Cereals, Vegetables, Fruits | Not Specified | 0.4–40.0 μg/kg | [25] |
Conclusion
The accurate quantification of pyrazole compounds is a critical task in pharmaceutical development, agrochemical research, and environmental monitoring. The choice of analytical methodology—be it HPLC, GC, or LC-MS/MS—must be guided by the specific physicochemical properties of the analyte and the nature of the sample matrix. The protocols and principles outlined in this application note provide a robust foundation for developing and validating reliable and accurate quantitative methods. Adherence to established validation guidelines, such as those from the ICH, is essential to ensure the integrity and trustworthiness of the generated data.
References
- Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2006). Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies. Journal of Chromatography B, 835(1-2), 100-104.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Reddy, M. V., Kumar, B. K., & Reddy, M. S. (2012). A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formulations. ResearchGate.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- SciSpace. (n.d.). A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies.
- National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- ResearchGate. (n.d.). Determination of five acylpyrazole pesticide residues in edible vegetable oils using gas chromatography-negative chemical ionization-mass spectrometry.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Semantic Scholar. (n.d.). Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Celebrex.
- ResearchGate. (n.d.). Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides.
- International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 8(4), 1845-1853.
- Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
- JEOL. (n.d.). Quantitative analysis of pyrazole pesticides in tea leaf using FastGC-HRTOFMS.
- PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.
- ACS Publications. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- National Institutes of Health. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method for Analysis of Celebrex | SIELC Technologies [sielc.com]
- 3. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazole [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijcpa.in [ijcpa.in]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. m.youtube.com [m.youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. jeol.com [jeol.com]
- 22. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 23. researchgate.net [researchgate.net]
- 24. jeol.com [jeol.com]
- 25. researchgate.net [researchgate.net]
Protocol for Ullmann Coupling Reaction with Pyrazole Derivatives: A Detailed Guide to N-Arylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The copper-catalyzed Ullmann coupling reaction is a cornerstone transformation for forging the crucial C-N bond between an aryl halide and a pyrazole ring. While conceptually straightforward, the reaction is mechanistically nuanced, and its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent. This guide provides a comprehensive overview of the Ullmann coupling for pyrazole derivatives, grounded in mechanistic principles and field-proven insights. We present detailed protocols, optimization strategies, and troubleshooting advice to enable researchers to reliably and efficiently synthesize N-aryl pyrazoles.
Introduction: The Strategic Importance of Pyrazole N-Arylation
N-arylpyrazoles are integral components of many pharmaceuticals and agrochemicals, valued for their unique structural and electronic properties that facilitate potent and selective interactions with biological targets.[1] Traditional synthetic routes to these compounds often face limitations such as harsh conditions, low yields, and poor functional group tolerance.[1] The Ullmann coupling, a copper-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the N-arylation of pyrazoles and other nitrogen-containing heterocycles.[2][3]
Modern advancements, particularly the development of sophisticated ligand systems, have transformed the classical Ullmann condensation from a reaction requiring high temperatures and stoichiometric copper into a mild, efficient, and highly functional group-tolerant catalytic process.[4][5] This protocol focuses on these modern, ligand-accelerated Ullmann reactions, providing researchers with the tools to navigate this critical transformation in drug discovery and development.
The Catalytic Cycle: Mechanistic Insights
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. While the subject of much study, the consensus points towards a catalytic cycle involving a Cu(I)/Cu(III) redox couple, facilitated by a ligand.[6]
The key steps are generally considered to be:
-
Ligand Association: The ancillary ligand coordinates to the active Cu(I) salt.
-
Base-Mediated Deprotonation: The base deprotonates the pyrazole N-H bond, forming a pyrazolide anion.
-
Complex Formation: The copper-ligand complex coordinates with the pyrazolide.
-
Oxidative Addition: The aryl halide adds to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate. This is often the rate-limiting step.[6][7]
-
Reductive Elimination: The C-N bond is formed as the desired N-arylpyrazole product is eliminated, regenerating a Cu(I) species to re-enter the catalytic cycle.
Caption: Fig 1: Proposed catalytic cycle for the Ullmann N-arylation.
Key Parameters and Reaction Optimization
The success of an Ullmann coupling hinges on the interplay of five key components. A systematic screening of these parameters is often necessary to achieve optimal results for a new combination of substrates.
| Parameter | Role & Rationale | Examples & Recommendations |
| Copper Source | The active catalyst is typically a Cu(I) species. Cu(I) salts are preferred as they do not require an in-situ reduction step. | Primary: CuI (most common), CuBr, CuCl.[5] Secondary: Cu₂O, CuO nanospheres.[3] Insight: Always use a fresh, high-purity copper source, as oxidation to inactive Cu(II) is a common cause of failure.[5][8] |
| Ligand | Stabilizes the copper catalyst, increases its solubility, and facilitates the oxidative addition and reductive elimination steps, enabling lower reaction temperatures.[4] | Diamine Ligands: N,N'-Dimethylethylenediamine, trans-1,2-Cyclohexanediamine.[9] Amino Acids: L-Proline, N-Methylglycine.[7][10] Phenanthrolines: 1,10-Phenanthroline.[10] Insight: Diamine ligands are excellent starting points for pyrazoles.[9][11] For base-sensitive substrates, specialized ligands combined with weaker bases like NaOTMS may be required. |
| Base | Deprotonates the pyrazole N-H to form the active nucleophile. The choice of base can significantly impact reaction rate and yield. | Inorganic Bases: K₃PO₄, Cs₂CO₃ (stronger), K₂CO₃ (milder).[5] Organic Bases: KOtBu.[3] Insight: K₃PO₄ is often a robust and effective choice. The physical properties of the base (e.g., particle size) can affect reaction kinetics.[7] |
| Solvent | Must be anhydrous and capable of solubilizing the reactants and catalyst complex at the reaction temperature. | Polar Aprotic: DMF, Dioxane, DMSO.[10] Non-Polar: Toluene, Xylene.[3] Insight: Dioxane and toluene are often good starting points. Ensure the solvent is thoroughly dried, as water can lead to hydrodehalogenation of the aryl halide.[5] |
| Temperature | Modern protocols operate at significantly milder temperatures than classical Ullmann reactions. | Typical Range: 80-120 °C.[5] Advanced Systems: Room temperature to 90 °C is possible with highly active ligand systems.[7] Insight: Start at a moderate temperature (e.g., 100 °C) and adjust based on reaction progress. Higher temperatures can lead to decomposition. |
Regioselectivity with Unsymmetrical Pyrazoles: A critical consideration is regioselectivity. For unsymmetrically substituted pyrazoles, the N-arylation typically occurs at the less sterically hindered nitrogen atom.[4] Furthermore, the nature of substituents on the pyrazole ring can exert strong electronic control. For instance, a 3-acetylamino substituent has been shown to direct arylation exclusively to the N1 position.[12]
Detailed Experimental Protocol: General Procedure for N-Arylation of Pyrazole
This protocol provides a robust starting point for the N-arylation of a generic pyrazole with an aryl iodide or bromide.
Caption: Fig 2: Standard experimental workflow for the Ullmann coupling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the pyrazole derivative (1.2 mmol, 1.2 eq), Copper(I) Iodide (CuI, 0.05-0.10 mmol, 5-10 mol%), the chosen ligand (e.g., N,N'-Dimethylethylenediamine, 0.10-0.20 mmol, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).[5]
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum or screw cap.
-
Evacuate the vessel under high vacuum and backfill with an inert gas (e.g., high-purity Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Using a syringe, add the anhydrous solvent (e.g., Dioxane or Toluene, 3-5 mL) to the vessel.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time, typically 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting aryl halide.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure N-arylpyrazole product.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Cu(I) source has oxidized.[5][8] Inappropriate Ligand/Base: The chosen combination is not effective for the specific substrates.[5] Insufficient Temperature: The reaction is not reaching the necessary activation energy. | - Use a fresh bottle of CuI or one stored under inert gas.[8] - Screen a panel of different ligands (e.g., diamine, amino acid) and bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[5] - Incrementally increase the reaction temperature by 10-20 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | Protic Impurities: Presence of water or other protic species in the reaction.[5] Ligand Degradation: The ligand may be unstable at the reaction temperature. | - Use anhydrous solvents and reagents. Thoroughly dry all glassware.[5] - Ensure the inert atmosphere is strictly maintained. - Consider a more thermally stable ligand or lower the reaction temperature. |
| Reaction Stalls | Catalyst Deactivation: The active Cu(I) species may be precipitating or converting to an inactive form.[7] Poor Solubility: Reactants or catalyst complex may not be fully dissolved. | - Increase ligand loading slightly (e.g., from 10 mol% to 20 mol%). - Try a different solvent or increase the solvent volume. - Ensure vigorous stirring is maintained throughout the reaction. |
| Poor Regioselectivity | Steric/Electronic Factors: The two nitrogen atoms of the pyrazole have similar reactivity. | - Analyze the steric and electronic properties of your pyrazole. Blocking groups may be necessary. - A lower reaction temperature can sometimes improve selectivity. - Changing the aryl halide (e.g., from bromide to iodide) can sometimes influence selectivity.[4] |
References
- Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). A simple one-pot method allows the synthesis of diversely functionalized N-arylpyrazoles. Organic Letters, 11(9), 2097-2100.
- Deprez-Poulain, R., Cousaert, N., Toto, P., Willand, N., & Deprez, B. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-76.
- García-López, J. A., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square [Preprint].
- Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 67(16), 5589-5598.
- Hassan, Z., et al. (2016). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de Chimie, 67(11), 2173-2195.
- McDonagh, D., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ChemRxiv [Preprint].
- Semantic Scholar. (n.d.). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.
- Cristau, H. J., et al. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Tetrahedron Letters, 45(32), 6181-6184.
- Monnier, F., & Taillefer, M. (Eds.). (2015). Copper-Catalyzed C-N and C-O Bond Formation. Wiley. (Information synthesized from general knowledge on ligand effects in Ullmann reactions as described in provided search results).
- Antilla, J. C., & Buchwald, S. L. (2002). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit.
- Tye, J. W., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8443-8452.
- Wang, D., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(4), 5168-5178.
- Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros.
- ResearchGate. (n.d.). Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions.
- Lee, S., et al. (2021). Efficient Synthesis of Alkoxypyrazole- or Pyrazolone-Fused 1,4-Naphthoquinones via Ullmann Cyclization and Evaluation of Their Cytotoxicity. Molecules, 26(16), 4987.
- Bardagi, J. I., et al. (2016). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry, 81(17), 7764-7775.
- Biblioteca IQS. (n.d.). C4-C5 fused Pyrazole-3-Amines: when the degree of unsaturation of the fused ring controls regioselectivity in Ullmann and Acylation reactions.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
Sources
- 1. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 2. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Discovery: A Guide to the Design and Synthesis of Pyrazole-Based Enzyme Inhibitors
<APPLICATION NOTE & PROTOCOLS >
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel pyrazole-based enzyme inhibitors. We move beyond simple recitation of steps to explain the causal reasoning behind experimental choices, offering field-proven insights into structure-activity relationship (SAR) development, synthetic strategy, and robust enzymatic screening. Detailed, step-by-step protocols for a versatile pyrazole synthesis and a representative kinase inhibition assay are provided to empower researchers in their quest for potent and selective therapeutic agents.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] This simple structure belies a remarkable capacity for molecular interaction, enabling pyrazole-containing molecules to target a wide array of biological entities, particularly the active sites of enzymes.[4][5] Their rigid, planar nature provides a stable anchor for appended functional groups, which can be strategically positioned to engage with specific amino acid residues within an enzyme's binding pocket.
The success of pyrazole-based drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, validates the scaffold's therapeutic potential.[1][2] The pyrazole ring often serves as a bioisosteric replacement for other groups, improving drug-like properties such as metabolic stability and solubility.[1] This guide will walk through the logical progression of a pyrazole-based inhibitor discovery program, from initial design concepts to the synthesis and ultimate biological validation of candidate molecules.
Part 1: Rational Design of Pyrazole-Based Inhibitors
A successful inhibitor design strategy begins with a deep understanding of the target enzyme's structure and the principles of molecular recognition.
Structure-Activity Relationships (SAR)
SAR studies are the foundation of medicinal chemistry, correlating specific structural features of a molecule with its biological activity. For pyrazoles, SAR exploration typically involves systematic modification at several key positions around the ring.[6][7]
-
N1-Position: Substituents at this position are often directed towards a solvent-exposed region or a specific hydrophobic pocket. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1-position was found to be optimal for binding affinity.[6]
-
C3-Position: This position is frequently used to introduce groups that can form critical hydrogen bonds or occupy key sub-pockets. Carboxamide moieties are common at C3, with their substituents fine-tuning selectivity.[6]
-
C4-Position: Modification at C4 can influence the overall conformation of the molecule and its interaction with the enzyme surface.
-
C5-Position: Large, often aromatic, substituents at the C5-position are common, anchoring the inhibitor in a hydrophobic region of the binding site. Para-substituted phenyl rings have been shown to enhance affinity in several inhibitor classes.[6]
Computational Approaches: Molecular Docking
Before committing to a synthetic campaign, computational tools like molecular docking can predict the binding mode and affinity of designed pyrazole derivatives.[8][9][10] This process involves placing a virtual model of the inhibitor into the 3D crystal structure of the target enzyme.
Causality: The goal of docking is to identify poses that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes.[8][11] The resulting binding energy scores can help prioritize which compounds to synthesize first. For example, docking studies of pyrazole derivatives with VEGFR-2 kinase revealed that potent inhibitors form key hydrogen bonds with hinge region residues like Ile1044 and engage in stacking interactions.[11][12]
Workflow for Inhibitor Design & Validation
The overall process follows a logical, iterative cycle of design, synthesis, and testing.
Caption: Iterative workflow for pyrazole-based enzyme inhibitor development.
Part 2: Chemical Synthesis of Pyrazole Scaffolds
The versatility of the pyrazole scaffold stems from the numerous reliable methods for its synthesis.[13][14][15] The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method due to its simplicity and the ready availability of starting materials.[3][16]
Featured Protocol: Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[16][17] The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][16]
Causality Behind Choices:
-
Reactants: A β-ketoester (a type of 1,3-dicarbonyl) is chosen for its differential reactivity. The ketone is more electrophilic and reacts first with the hydrazine.[3]
-
Catalyst: A catalytic amount of acid (e.g., glacial acetic acid) is used to protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[3][16]
-
Solvent: A high-boiling point alcohol like 1-propanol or ethanol is often used to allow the reaction to be heated, driving the dehydration step to completion.[3]
-
Workup: The pyrazole product is often less soluble in the aqueous alcohol mixture upon cooling, allowing for isolation by simple precipitation and filtration.[3][18] Adding water further decreases the solubility of the organic product.[3]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 2.1.1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone via the Knorr reaction, a variation using a β-ketoester.[3]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid (catalytic, ~3 drops)
-
Deionized Water
-
Scintillation vial (20 mL), stir bar, hot plate, TLC plates, Buchner funnel
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol, 0.576 g) and a magnetic stir bar.[3]
-
Reagent Addition: Add 1-propanol (3 mL), followed by hydrazine hydrate (e.g., 6 mmol, 0.300 g).[3] Finally, add 3 drops of glacial acetic acid to catalyze the reaction.[3]
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with stirring.[3] Allow the reaction to proceed for 1 hour.[3]
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3] The disappearance of the ethyl benzoylacetate spot indicates reaction completion.
-
Precipitation: Once the starting material is consumed, and while the solution is still hot, add deionized water (10 mL) with vigorous stirring to induce precipitation.[3]
-
Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring over 30 minutes to maximize crystal formation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.[3][16]
-
Drying & Characterization: Allow the product to air dry completely. Determine the mass, calculate the percent yield, and characterize the product by melting point and spectroscopy (¹H NMR, ¹³C NMR, MS).
Part 3: In Vitro Evaluation of Enzyme Inhibition
Once synthesized and purified, the pyrazole derivatives must be tested for their ability to inhibit the target enzyme. A robust, reproducible enzymatic assay is critical for generating reliable data.[19]
Principles of Enzyme Inhibition Assays
The most common initial screen is to determine the IC50 value of an inhibitor. The IC50 is the concentration of inhibitor required to reduce the activity of an enzyme by 50%.[20] This is typically done by measuring the rate of the enzymatic reaction across a range of inhibitor concentrations while keeping the enzyme and substrate concentrations constant.[21][22]
Causality Behind Choices:
-
Buffer System: A buffer is used to maintain a constant pH, as enzyme activity is highly pH-dependent.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Therefore, assays are typically run with the substrate concentration at or below its Michaelis constant (Km) to ensure sensitivity to such inhibitors.[22]
-
Controls: The assay must include a positive control (no inhibitor, 100% activity) and a negative control (no enzyme, 0% activity) to define the dynamic range of the measurement.[19]
Caption: Workflow for a typical IC50 determination experiment.
Protocol 3.1.1: General Spectrophotometric Kinase Inhibition Assay
This protocol provides a template for determining the IC50 of pyrazole compounds against a generic protein kinase using a coupled-enzyme assay that measures ADP production.
Materials:
-
96-well microplate
-
Kinase of interest
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP)
-
Test Compounds (pyrazole derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar, contains reagents for ADP detection)
-
Multichannel pipette, plate reader (luminometer)
Procedure:
-
Compound Plating: Create a serial dilution of your pyrazole inhibitors in DMSO. In a 96-well plate, add 1 µL of each inhibitor concentration to the appropriate wells. Include wells with DMSO only for the 100% activity control.
-
Enzyme Preparation: Prepare a solution of the kinase in Kinase Assay Buffer. Add 25 µL of this solution to each well of the 96-well plate.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 25 µL of this solution to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation remains in the linear range for the uninhibited control.
-
Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Adding Kinase Detection Reagent to convert the ADP into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data by setting the average of the DMSO-only wells to 100% activity and the background to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[22]
-
Part 4: Data Presentation and Interpretation
Clear presentation of SAR data is essential for guiding the next round of inhibitor design. A simple table is often the most effective method.
Table 1: Hypothetical SAR Data for Pyrazole Analogs Against Target Kinase X
| Compound ID | R¹ (at N1) | R³ (at C3) | R⁵ (at C5) | IC50 (nM) |
| PZ-01 | Phenyl | -CONH₂ | 4-Methylphenyl | 850 |
| PZ-02 | 2,4-Dichlorophenyl | -CONH₂ | 4-Methylphenyl | 120 |
| PZ-03 | 2,4-Dichlorophenyl | -CONH-piperidine | 4-Methylphenyl | 45 |
| PZ-04 | 2,4-Dichlorophenyl | -CONH-piperidine | 4-Chlorophenyl | 15 |
Interpretation: The data in Table 1 suggests several key SAR trends. Substituting the N1-phenyl with a 2,4-dichlorophenyl group significantly improves potency (PZ-01 vs. PZ-02).[6] Extending the C3-carboxamide into a solvent-exposed region with a piperidine ring further enhances activity (PZ-02 vs. PZ-03). Finally, modifying the C5-aromatic ring from methyl to chloro boosts potency, likely by forming a more favorable interaction in a hydrophobic pocket (PZ-03 vs. PZ-04).[6] This analysis provides a clear rationale for designing the next generation of inhibitors, perhaps by exploring other halogen substitutions at the C5-position.
References
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]
- Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. NIH. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.[Link]
- Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.[Link]
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
- Knorr pyrazole synthesis from a ketoester - labor
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Recent Advances in the Synthesis of Pyrazole Deriv
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- Enzyme Analysis. G-Biosciences. [Link]
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
- Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
- Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characteriz
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis for Enhanced Yields
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their pyrazole synthesis reactions. Drawing from established literature and field expertise, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction to Pyrazole Synthesis
Pyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1] While several synthetic routes to pyrazoles exist, achieving high yields can be challenging due to issues such as side reactions, formation of regioisomers, and purification difficulties. This guide will provide a structured approach to identifying and resolving these common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent methods include:
-
Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This is one of the oldest and most widely used methods.
-
1,3-Dipolar Cycloaddition: The reaction of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne.[3][4]
-
Synthesis from α,β-Unsaturated Ketones and Aldehydes: Reaction with hydrazines, often leading to pyrazoline intermediates that are subsequently oxidized.[3][5]
-
Multicomponent Reactions: One-pot reactions involving three or more components to build the pyrazole ring, offering high efficiency.[6][7]
Q2: What factors generally have the most significant impact on pyrazole synthesis yield?
A2: Several factors critically influence the yield:
-
Purity of Starting Materials: Impurities in 1,3-dicarbonyls or the degradation of hydrazine derivatives can lead to significant side product formation.[8][9]
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst play a crucial role in both reaction rate and selectivity.[1]
-
Regioselectivity: In syntheses with unsymmetrical 1,3-dicarbonyls or alkynes, the formation of multiple regioisomers can complicate purification and lower the yield of the desired product.[10]
-
Work-up and Purification: Inefficient purification methods can lead to product loss.
Q3: How can I minimize the formation of regioisomers?
A3: Controlling regioselectivity is a common challenge. Strategies include:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in the reaction of 1,3-diketones with methylhydrazine.[10]
-
Catalyst Selection: Lewis acids can help direct the reaction towards a specific regioisomer.[8]
-
Use of Precursors with Directing Groups: Employing starting materials with bulky or electronically directing groups can favor the formation of a single isomer.
Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: Low Yield in Knorr Pyrazole Synthesis
Q: I am performing a Knorr synthesis with a 1,3-dicarbonyl compound and hydrazine, but my yield is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Knorr synthesis are a frequent problem and can stem from several factors.
Potential Causes & Solutions:
-
Degradation of Hydrazine: Hydrazine and its derivatives can be unstable and prone to decomposition, leading to the formation of colored impurities and reducing the amount of reactant available for the main reaction.[8]
-
Solution: Use freshly opened or distilled hydrazine. Store hydrazine derivatives under an inert atmosphere and away from light.
-
-
Impure 1,3-Dicarbonyl Compound: Impurities in the dicarbonyl starting material can participate in side reactions, consuming reactants and complicating the purification process.[9]
-
Solution: Ensure the purity of your 1,3-dicarbonyl compound through techniques like distillation or recrystallization before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the formation of byproducts.
-
Solution:
-
Solvent: While ethanol is commonly used, other solvents like N,N-dimethylacetamide can be effective, especially for arylhydrazines.[1][11] Green and sustainable options like deep eutectic solvents (DESs) have also shown promise in improving yields.[12]
-
Temperature: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials and products. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[13]
-
pH: The reaction should generally be conducted under neutral or weakly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[13][14]
-
-
-
Formation of Tarry Byproducts: High temperatures can sometimes lead to the formation of polymeric or tarry materials.[8]
-
Solution: Run the reaction at a lower temperature and monitor it closely. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation and subsequent polymerization.[8]
-
Issue 2: Formation of a Mixture of Regioisomers
Q: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a well-documented challenge in pyrazole synthesis. The following strategies can be employed to favor the formation of a single isomer.
Strategies for Improving Regioselectivity:
-
Solvent Engineering: As mentioned in the FAQs, fluorinated alcohols like TFE and HFIP can significantly enhance regioselectivity.[10] The hydrogen-bond-donating ability of these solvents is thought to differentially stabilize the transition states leading to the different regioisomers.
-
Catalyst-Controlled Synthesis: The use of specific catalysts can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups.
-
Lewis Acids: Catalysts like BF₃·OEt₂ can coordinate to one of the carbonyl groups, making it more electrophilic and directing the initial attack of the hydrazine.
-
-
Steric and Electronic Control: The inherent steric and electronic properties of the substituents on the 1,3-diketone can be exploited.
-
A bulky substituent will sterically hinder the attack of the hydrazine at the adjacent carbonyl group, favoring attack at the less hindered carbonyl.
-
Electron-withdrawing groups can make the adjacent carbonyl more electrophilic, promoting attack at that position.
-
Issue 3: Difficulties in Product Purification
Q: My crude pyrazole product is an oil or a discolored solid, and I'm having trouble purifying it by column chromatography or recrystallization.
A: Purification of pyrazoles can be challenging due to their polarity, potential for multiple isomers, and the presence of persistent impurities.
Purification Troubleshooting:
-
Problem: Oiling out during recrystallization.
-
Cause: This occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[15]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to keep the compound dissolved at a lower temperature.[15]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can help.[15]
-
Change Solvent System: Experiment with different solvent/anti-solvent combinations. Common pairs for pyrazoles include ethanol/water, ethyl acetate/hexane, and methanol/hexane.[15][16]
-
Seed Crystal: Add a small, pure crystal of the product to the cooled, supersaturated solution to induce crystallization.[15]
-
-
-
Problem: Low recovery from recrystallization.
-
Problem: Product degradation on silica gel column.
-
Cause: Some pyrazoles can be sensitive to the acidic nature of silica gel.
-
Solutions:
-
Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.[16]
-
Alternative Stationary Phases: Consider using neutral alumina as the stationary phase.
-
-
-
Problem: Removing residual hydrazine.
-
Cause: Hydrazine and its derivatives can be difficult to remove due to their polarity and boiling points.
-
Solution:
-
Azeotropic Distillation: For products that are stable to heat, azeotropic distillation with a solvent like xylene can be effective in removing residual hydrazine.[17]
-
Acid Wash: If the pyrazole is not basic, an acid wash (e.g., with dilute HCl) during the work-up can help remove basic hydrazine impurities. However, be cautious as pyrazoles themselves can be basic and form salts.[16]
-
-
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
-
Reagent Addition: Add hydrazine hydrate (1.1-1.2 eq.) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid (e.g., 3 drops) can be added to facilitate the reaction.[14]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).[14]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Protocol 2: Purification by Recrystallization (Mixed Solvent System)
-
Dissolution: Dissolve the crude pyrazole in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).[15][16]
-
Addition of Anti-solvent: While the solution is still hot, add a hot anti-solvent (a solvent in which the pyrazole is poorly soluble, e.g., water) dropwise until the solution becomes slightly turbid.[15][16]
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles from 1,3-Diketones
| Entry | 1,3-Diketone Substituents | Solvent | Regioisomer Ratio (Desired:Undesired) | Total Yield (%) | Reference |
| 1 | Aryl, CF₃ | Ethanol | 85:15 | 80 | [10] |
| 2 | Aryl, CF₃ | TFE | 92:8 | 85 | [10] |
| 3 | Aryl, CF₃ | HFIP | 97:3 | 90 | [10] |
| 4 | Furyl, CH₃ | Ethanol | 70:30 | 75 | [10] |
| 5 | Furyl, CH₃ | HFIP | >98:2 | 88 | [10] |
Data synthesized from literature to illustrate the trend.[10]
Visualizations
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Knorr Pyrazole Synthesis Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.The Journal of Organic Chemistry.[Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Pyrazole synthesis.Organic Chemistry Portal.[Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.[Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Organic Syntheses Procedure.Organic Syntheses.[Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.The Journal of Organic Chemistry.[Link]
- Method for purifying pyrazoles.
- Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsatur
- Process for the purification of pyrazoles.
- Purific
- Knorr Pyrazole Synthesis.Chem Help Asap.[Link]
- Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.[Link]
- Knorr Pyrazole Synthesis advice.Reddit.[Link]
- Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu c
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.Thieme.[Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.IJCRT.org.[Link]
- Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review.
- Remove excess hydrazine hydrate?
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.PMC.[Link]
- 194 recent advances in the synthesis of new pyrazole deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
troubleshooting low yield in Knorr pyrazole synthesis
Technical Support Center: Knorr Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you overcome common challenges, particularly low reaction yields. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and extensive field experience to ensure you can confidently navigate this essential heterocyclic synthesis.
Troubleshooting Guide: Addressing Low Yields
Low yields in the Knorr pyrazole synthesis can be frustrating, but they are almost always traceable to a handful of critical reaction parameters. This section addresses the most common issues in a question-and-answer format, providing both the underlying chemical principles and actionable protocols to get your synthesis back on track.
Q1: My reaction has stalled or shows very low conversion. TLC/LC-MS analysis reveals mostly unreacted starting materials. What's the likely cause?
This is a frequent issue that typically points to problems with reaction initiation, often related to pH, reagent quality, or temperature. The Knorr synthesis is an acid-catalyzed reaction, and establishing the correct conditions for the initial condensation is critical.[1][2][3]
Underlying Causes & Solutions:
-
Incorrect pH: The reaction's initiation, the formation of a hydrazone intermediate, is highly pH-dependent.[4]
-
The Science: Acid catalysis is required to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[4] However, if the solution is too acidic, the hydrazine, being basic, will be protonated and its nucleophilicity will be diminished. Conversely, in neutral or basic conditions (pH > 7), the initial hydrazone formation is often slow or completely inhibited. The optimal pH range generally falls between 3 and 6.
-
Troubleshooting Protocol:
-
Before adding the hydrazine, dissolve your 1,3-dicarbonyl compound in the chosen solvent (e.g., ethanol, acetic acid).
-
Use a pH meter or pH paper to check the acidity. If the pH is outside the 3-6 range, add a few drops of a weak acid like glacial acetic acid to adjust it.[3]
-
Monitor the reaction progress via TLC. If the starting material is consumed but no product forms, the reaction may be stuck at the hydrazone intermediate, indicating the cyclization step is hindered (a separate issue discussed below).
-
-
-
Degraded Hydrazine Reagent: Hydrazine and its derivatives can degrade over time, especially if not stored properly.[5]
-
The Science: Hydrazines are susceptible to oxidation. If the reagent has been opened multiple times or stored for an extended period, its effective concentration may be lower than expected, leading to incomplete conversion.
-
Troubleshooting Protocol:
-
Use a freshly opened bottle of the hydrazine reagent whenever possible.[5]
-
If degradation is suspected, consider purifying the hydrazine by distillation (use appropriate safety precautions as hydrazines are toxic).[3][6]
-
Alternatively, perform a small-scale test reaction with a reliable 1,3-dicarbonyl compound, like acetylacetone, to verify the activity of your hydrazine stock.
-
-
-
Suboptimal Temperature: While many Knorr syntheses proceed readily at room temperature, some less reactive substrates require heating to overcome the activation energy for both hydrazone formation and the subsequent cyclization/dehydration.[5][7]
-
The Science: The final step, dehydration to form the aromatic pyrazole ring, often requires thermal energy.
-
Troubleshooting Protocol:
-
Q2: My reaction produced a mixture of two pyrazole isomers. How can I improve the regioselectivity?
This is the classic challenge of the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The formation of regioisomers occurs because the initial nucleophilic attack from the substituted hydrazine can happen at either of the two different carbonyl carbons.[7][9]
Controlling Regioselectivity:
The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[9]
-
The Science:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically react faster with the more nucleophilic nitrogen of the hydrazine.[10] For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[10]
-
Steric Effects: The less sterically hindered carbonyl group is a more accessible site for nucleophilic attack.
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is typically more nucleophilic and less sterically hindered, favoring its attack on the more reactive carbonyl.[10]
-
pH Control: The reaction pathway can be influenced by pH, which affects the rate-determining step and the stability of intermediates.[9]
-
Workflow for Optimizing Regioselectivity:
Strategies for Improvement:
| Strategy | Principle | Recommended Action |
| Solvent Modification | Altering solvent polarity can influence the stability of intermediates and transition states, favoring one reaction pathway over another.[9] | If using a polar protic solvent like ethanol, try a non-polar solvent like toluene or dioxane, and vice-versa. |
| Temperature Control | Lower temperatures often favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product. | Run the reaction at 0 °C or room temperature and compare the isomeric ratio to a reaction run at reflux. |
| Catalyst Choice | The strength of the acid catalyst can influence which carbonyl is protonated more readily. | Compare the results of using a weak acid catalyst (e.g., acetic acid) with a stronger one (e.g., a catalytic amount of H₂SO₄ or HCl). |
Q3: My reaction works, but it's messy. How do I remove persistent impurities or handle a product that won't crystallize?
Purification can be challenging due to the formation of colored impurities, potentially from hydrazine self-condensation or other side reactions, or the presence of structurally similar byproducts.[11]
Purification Strategies:
-
Problem: Colored Impurities / Tar Formation
-
The Science: Hydrazines, particularly arylhydrazines, can be sensitive to air and light, leading to colored oxidation products.
-
Solution: Activated Charcoal & Silica Plug:
-
After the workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the mixture through a pad of Celite to remove the charcoal.[12]
-
If color persists, pass the solution through a short plug of silica gel, eluting with a relatively non-polar solvent system. The highly colored, polar impurities should remain on the silica.[12]
-
-
-
Problem: Product is an Oil / Fails to Crystallize
-
The Science: The presence of residual solvent or impurities can depress the melting point of a compound, causing it to remain an oil.[12] Structurally similar isomers can also sometimes inhibit crystal lattice formation.
-
Solution 1: Acid-Base Extraction/Crystallization: Pyrazoles are basic and can be protonated to form salts.[13][14] This property can be exploited for purification.
-
Dissolve the crude oil in an organic solvent like ethyl acetate or diethyl ether.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The pyrazole product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 1M NaOH) to neutralize the acid and precipitate the purified pyrazole product.
-
Filter, wash with cold water, and dry the solid product.
-
-
Solution 2: Column Chromatography: This is the most robust method for separating isomers and other impurities.[12]
-
Use TLC to determine an optimal solvent system (e.g., hexane/ethyl acetate) that gives good separation between your product (aim for Rf ≈ 0.3) and impurities.[12]
-
For basic pyrazoles that might streak on acidic silica gel, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[12][13]
-
-
Frequently Asked Questions (FAQs)
-
What is the general mechanism of the Knorr Pyrazole Synthesis? The reaction proceeds via a two-stage acid-catalyzed mechanism: (1) Condensation of the hydrazine with one of the 1,3-dicarbonyl's carbonyl groups to form a hydrazone or enamine intermediate. (2) Intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.[2][3][15]
-
Can I use a hydrazine salt (e.g., phenylhydrazine hydrochloride) directly? Yes, but you may need to add a base to free the hydrazine. Using the hydrochloride salt with a stoichiometric equivalent of a mild base like sodium acetate or potassium acetate can be an effective way to generate the free hydrazine in situ, which can sometimes lead to a cleaner reaction.[11]
-
Which solvent is best? There is no single "best" solvent. The choice depends on the solubility of the substrates and the desired reaction temperature. Common choices include:
-
Ethanol/Methanol: Good general-purpose polar protic solvents.
-
Glacial Acetic Acid: Often serves as both the solvent and the acid catalyst, which can be very effective.[7]
-
Toluene/Dioxane: Non-polar options that can be useful for influencing regioselectivity.
-
-
How do I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method.[6][8] Spot the reaction mixture alongside your starting materials on a silica plate. A typical mobile phase would be a mixture of hexane and ethyl acetate; the optimal ratio will depend on the polarity of your specific compounds. The reaction is complete when the starting material spot has been completely consumed.
References
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (URL: [Link])
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (URL: [Link])
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])
- Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])
- Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (URL: [Link])
- Recent Advances in the Regioselective Synthesis of Pyrazoles - Ingenta Connect. (URL: [Link])
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (URL: [Link])
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Method for purifying pyrazoles - Google P
- Knorr Pyrazole Synthesis - ResearchG
- Process for the purification of pyrazoles - Google P
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchG
- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (URL: [Link])
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchG
- Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (URL: [Link])
- knorr pyrazole synthesis | PPTX - Slideshare. (URL: [Link])
- Knorr pyrrole synthesis - Wikipedia. (URL: [Link])
- Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (URL: [Link])
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Technical Support Center: Pyrazole Synthesis Troubleshooting Guide
Introduction
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work. The synthesis of pyrazoles, most classically achieved via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Knorr synthesis), is a cornerstone of heterocyclic chemistry.[1][2][3][4][5] However, this seemingly straightforward transformation is often plagued by challenges, primarily concerning regioselectivity, low yields, and the formation of persistent impurities.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common side reactions and offer robust, actionable strategies for their prevention and mitigation, ensuring your synthesis is both efficient and reproducible.
Troubleshooting Guide & FAQs
Category 1: Regioselectivity Issues
This is the most frequently encountered challenge, particularly when using unsymmetrical 1,3-dicarbonyls, which can lead to two constitutional isomers.[2][3][6] Controlling which isomer is formed is critical, as different regioisomers can exhibit vastly different biological activities.[6]
Question 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine yields a nearly 1:1 mixture of regioisomers. How can I control the outcome?
Answer: This is a classic problem that arises when the two carbonyl groups of your diketone have similar electronic and steric environments. The initial nucleophilic attack by the hydrazine can occur at either carbonyl with nearly equal probability, leading to a mixture of products.
Causality: The reaction mechanism involves two key steps: initial attack of a hydrazine nitrogen onto a carbonyl carbon, followed by cyclization and dehydration.[4][7] The site of the initial attack dictates the final regiochemistry. This initial step is governed by:
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is typically attacked first. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl.[6]
-
Steric Effects: The less sterically hindered carbonyl is more accessible to the incoming hydrazine.
-
Reaction Conditions: The solvent, temperature, and pH can subtly influence the transition states of the two competing pathways.
Mitigation and Prevention Strategies:
-
Solvent Optimization (Proven Strategy): Changing the reaction solvent is one of the most powerful tools for controlling regioselectivity. Traditional solvents like ethanol often give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in favor of the 5-aryl/alkyl-3-trifluoromethyl pyrazole isomer.[8] These solvents are thought to selectively solvate and stabilize one of the key intermediates over the other. Aprotic dipolar solvents like DMF or NMP have also been used successfully, particularly with aryl hydrazine hydrochlorides.[1][2]
-
Temperature Control: Systematically varying the reaction temperature can sometimes favor one pathway. Lower temperatures may increase selectivity if there is a significant difference in the activation energies of the two competing pathways.
-
pH Modification: The reaction is often catalyzed by acid.[4][5] The pH affects the protonation state of both the hydrazine and the dicarbonyl enol form. In some cases, switching from acidic to basic conditions (or vice-versa) can reverse or enhance selectivity. For instance, base-mediated reactions of hydrazones with nitroolefins can provide reversed regioselectivity compared to other methods.[9]
The diagram below illustrates the competing pathways in the Knorr synthesis with an unsymmetrical diketone.
Caption: Knorr synthesis pathways for an unsymmetrical diketone.
Quantitative Data: Effect of Solvent on Regioselectivity
The table below summarizes experimental data demonstrating the profound impact of solvent choice on the isomeric ratio of pyrazoles formed from the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (Isomer A : Isomer B) | Reference |
| 1 | Ethanol (EtOH) | 25 | 1 | 15 : 85 | [8] |
| 2 | Toluene | 80 | 2 | 10 : 90 | [8] |
| 3 | TFE | 25 | 1 | 85 : 15 | [8] |
| 4 | HFIP | 25 | 1 | >99 : 1 | [8] |
Isomer A is the desired 5-furyl-3-CF₃ pyrazole.
Category 2: Byproduct Formation & Low Yield
Question 2: My reaction is sluggish, and I'm isolating unreacted starting material or a stable hydrazone intermediate instead of the cyclized pyrazole. What's going wrong?
Answer: This issue points to incomplete conversion, where the reaction either fails to initiate properly or stalls at the hydrazone intermediate before the final ring-closing step.
Causality:
-
Insufficient Activation: The cyclization step (intramolecular nucleophilic attack of the second nitrogen onto the remaining carbonyl/imine) often requires acid or heat to proceed efficiently. Without sufficient activation, the hydrazone can be the thermodynamic or kinetic product.[1][3]
-
Reagent Purity: Hydrazine, especially hydrazine hydrate, can degrade. The 1,3-dicarbonyl compound might exist partially or fully as the less reactive enol tautomer.
-
Poor Solubility: If one of the reactants has poor solubility in the chosen solvent, the reaction rate will be severely limited.[10]
Mitigation and Prevention Strategies:
-
Force the Cyclization: If you have isolated the hydrazone, you can often convert it to the pyrazole in a separate step by treating it with acid (e.g., HCl in THF, glacial acetic acid) and/or heat.[5][8]
-
Use a Catalyst: Ensure you are using an appropriate catalyst. While many Knorr syntheses proceed with stoichiometric acid, sometimes a stronger acid or a Lewis acid catalyst is beneficial.[2]
-
Increase Temperature: Refluxing the reaction mixture is a common strategy to drive the dehydration and cyclization to completion.[11]
-
Check Reagent Quality: Use freshly opened or purified hydrazine. Ensure the purity of your dicarbonyl starting material.
-
Alternative Methods: Consider a one-pot, three-component synthesis (e.g., from an aldehyde, ketone, and hydrazine) which can sometimes circumvent stable, unreactive intermediates.[9]
The diagram below outlines the troubleshooting process for low conversion issues.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Knorr Pyrazole Synthesis and Its Variables
The synthesis of the pyrazole core, a privileged scaffold in medicinal chemistry, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[1][2][3] While seemingly straightforward, the success of this transformation is highly sensitive to reaction conditions. The key to a high-yielding, clean reaction lies in the careful optimization of parameters, primarily temperature and catalysis.
This guide provides a structured approach to troubleshooting common issues in a practical question-and-answer format.
Troubleshooting & FAQs: Temperature Optimization
Temperature is a critical parameter in pyrazole synthesis. It directly influences reaction rate, side product formation, and even the stability of your starting materials and final product.
Q1: My reaction yield is very low. How should I approach temperature optimization?
A: Low yield is a common issue often linked to suboptimal temperature. The relationship between temperature and yield is not always linear; both insufficient and excessive heat can be detrimental.
-
Causality: The reaction involves a series of steps: initial condensation to form a hydrazone intermediate, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrazole ring.[3] Each of these steps has its own activation energy. Insufficient temperature may lead to a stalled reaction, particularly at the dehydration step, which is often the rate-determining step under neutral pH conditions.[4]
-
Troubleshooting Steps:
-
Start Mild: Many pyrazole syntheses proceed efficiently at room temperature, especially with reactive substrates.[5][6] An initial reaction at ambient temperature is a good baseline.
-
Incremental Increase: If the reaction is slow or incomplete (monitored by TLC or LC-MS), gradually increase the temperature. A common strategy is to raise the temperature to 60-80 °C.[7][8] In one documented optimization, the yield of a 5-aryl-3-trifluoromethyl pyrazole improved when the temperature was raised to 60 °C.[7]
-
Beware of the Downturn: Be aware that excessive heat can lead to degradation and lower yields. In the same example, increasing the temperature above 60 °C resulted in a decreased yield.[7][8] This indicates thermal instability of the reactants, intermediates, or the final product.
-
Consider Reflux: Refluxing in a suitable solvent like ethanol is a standard condition, but the optimal temperature will depend on the solvent's boiling point.[9]
-
A divergent synthesis approach has been developed where simply tuning the reaction temperature can selectively produce either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials, highlighting the profound impact of this parameter.[10][11]
Q2: I'm observing significant side product formation. Could temperature be the cause?
A: Yes, absolutely. The formation of side products is often a direct consequence of excessive reaction temperature.
-
Causality: High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, such as polymerization, decomposition of sensitive functional groups, or the formation of regioisomeric products.[12]
-
Troubleshooting Steps:
-
Lower the Temperature: The first step is to run the reaction at a lower temperature or even at room temperature. Many modern protocols using efficient catalysts are designed to work under mild conditions.[6]
-
Check for Regioisomers: When using an unsymmetrical 1,3-dicarbonyl, two different pyrazole regioisomers can form.[4][12] While this is primarily governed by electronic and steric factors, high temperatures can sometimes reduce the kinetic selectivity, leading to a less favorable product ratio.
-
Analyze Starting Material Stability: Ensure your hydrazine and dicarbonyl compounds are stable at the reaction temperature. Hydrazine derivatives, in particular, can be prone to degradation.[12]
-
Troubleshooting & FAQs: Catalyst Selection and Optimization
While some pyrazole syntheses can proceed without a catalyst, catalysis is generally required to achieve good yields in a reasonable timeframe.[5] The choice of catalyst—acidic, basic, or heterogeneous—is critical and substrate-dependent.
Q1: Do I always need a catalyst? My reaction doesn't seem to be working without one.
A: While not universally required, a catalyst is almost always beneficial. In many cases, the uncatalyzed reaction is simply too slow to be practical.
-
Causality: The Knorr synthesis is typically an acid-catalyzed cyclocondensation.[2][3] The catalyst's primary role is to protonate a carbonyl oxygen on the 1,3-dicarbonyl compound. This protonation activates the corresponding carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[13] Without this activation, the initial condensation step is often very slow.
-
Evidence: In a study developing an eco-friendly procedure, an attempt to react acetylacetone and 2,4-dinitrophenylhydrazine without a catalyst resulted in no reaction progress, highlighting the essential role of the catalyst.[5]
Q2: What is the difference between using an acid, base, or heterogeneous catalyst?
A: The catalyst type influences the reaction mechanism and offers different practical advantages.
-
Acid Catalysts (Brønsted or Lewis):
-
Mechanism: They activate the 1,3-dicarbonyl compound for nucleophilic attack as described above.[13]
-
Examples: Glacial acetic acid (a common and mild choice)[14], p-Toluenesulfonic acid (p-TSA)[15], and Lewis acids like Silver Triflate (AgOTf)[5] or lithium perchlorate.[5]
-
Best For: General-purpose Knorr synthesis. It is the most traditional and widely applicable approach.[3]
-
-
Base Catalysts:
-
Mechanism: Base catalysts can facilitate deprotonation steps. In some synthetic routes, such as those using ketones and trifluoroacetyl diazoester, a base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) is crucial for the reaction to proceed, while others like NEt3 or Na2CO3 give poor yields.[7]
-
Best For: Specific, non-traditional pyrazole syntheses or when manipulating regioselectivity in complex substrates.
-
-
Heterogeneous Catalysts:
-
Mechanism: These are solid-phase catalysts that provide an active surface for the reaction. They can be acidic (e.g., Amberlyst-70) or metallic (e.g., Nano-ZnO, Nickel-based catalysts).[5][6]
-
Examples: Amberlyst-70 (a resinous and non-toxic option)[5], Nano-ZnO[5], magnetic Fe3O4 nanoparticles[16], and various nano-composites.[17]
-
Best For: Green chemistry applications. Their primary advantage is ease of separation from the reaction mixture (simple filtration) and potential for recyclability, which is both cost-effective and environmentally friendly.[6][17]
-
Q3: How do I choose the right catalyst for my specific substrates?
A: Catalyst selection is a multi-faceted decision based on your substrates' properties and your experimental goals (yield, reaction time, green chemistry).
Data Presentation: Comparative Guide to Catalysts for Pyrazole Synthesis
| Catalyst Type | Catalyst Example | Reactants | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous (Acid) | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Reflux | Varies | Good | No | [3][9] |
| Homogeneous (Lewis Acid) | Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Room Temp | 1 h | up to 99% | No | [5][9] |
| Heterogeneous (Acid) | Amberlyst-70 | 1,3-Diketones, Hydrazines | Room Temp | Varies | Good | Yes | [5] |
| Heterogeneous (Metal) | Nickel-based | Acetophenone, Hydrazine, Benzaldehyde | Room Temp | 3 h | Good-Excellent | Yes (7 cycles) | [6] |
| Heterogeneous (Nanoparticle) | Fe3O4-MNPs | Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | Room Temp | 15 min | Excellent | Yes (14 cycles) | [16] |
| Biocatalyst | Lipase (ANL) | Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | 30 °C | 1 h | 70-98% | Yes (3 cycles) | [17] |
-
Screening: The most practical approach is to screen a small set of representative catalysts. Start with a standard, mild acid like acetic acid. If results are suboptimal, try a more powerful Lewis acid or a reusable heterogeneous catalyst.
-
Substrate Sensitivity: If your substrates contain acid-sensitive functional groups, a very mild acid, a neutral heterogeneous catalyst, or even base-catalyzed conditions might be necessary.
-
Green Chemistry Goals: If reusability and minimizing aqueous workup are priorities, exploring heterogeneous catalysts is highly recommended.[17][18]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Temperature Optimization
This protocol outlines a method for determining the optimal reaction temperature for a Knorr-type pyrazole synthesis.
-
Reaction Setup: In three separate reaction vessels, combine the 1,3-dicarbonyl compound (1.0 equiv), hydrazine derivative (1.1 equiv), and a chosen catalyst (e.g., glacial acetic acid, 3-5 drops) in a suitable solvent (e.g., ethanol or 1-propanol).[14]
-
Temperature Gradient:
-
Vessel 1: Stir at room temperature (~25 °C).
-
Vessel 2: Heat and stir at a moderate temperature (e.g., 60 °C).
-
Vessel 3: Heat and stir at reflux temperature of the chosen solvent.
-
-
Reaction Monitoring: Monitor the progress of all three reactions simultaneously using Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30-60 minutes).[12][14] Spot the starting material as a reference. The reaction is complete when the limiting starting material is no longer visible.
-
Work-up and Analysis: Once a reaction is complete, cool it to room temperature. Induce precipitation/crystallization, often by adding water or a non-polar co-solvent like diethyl ether.[3][14]
-
Isolation and Yield Calculation: Isolate the product by vacuum filtration, wash with a small amount of cold solvent, and dry.[14] Calculate the crude yield for each reaction condition.
-
Optimization: Compare the yields and purity (by TLC/melting point) from the three temperatures. If the 60 °C reaction gives a better yield and purity profile than room temperature or reflux, you can further refine the temperature in that range (e.g., test 50 °C and 70 °C).
Visualization: Workflow for Pyrazole Synthesis Optimization
The following diagram outlines the logical workflow for synthesizing and optimizing a pyrazole product.
Caption: Workflow for Pyrazole Synthesis Optimization.
Visualization: Troubleshooting Logic for Low Yield
This decision tree provides a logical path for diagnosing and solving low reaction yields.
Caption: Troubleshooting logic for low pyrazole synthesis yield.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]
- Various methods for the synthesis of pyrazole. (2023).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024).
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2014). Organic Letters. [Link]
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
- Solid acid-catalysed synthesis of pyrazolopyridines. (2024).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]
- Recyclability of catalyst for the synthesis of pyranopyrazoles. (2020).
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). Slideshare. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Compounds
Welcome to the technical support center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile heterocyclic compounds. The following content provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The advice herein is grounded in established scientific principles and field-proven experience to ensure you can achieve the desired purity for your pyrazole derivatives.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems that can arise during the purification of pyrazole compounds. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying scientific rationale.
Crystallization & Solubility Issues
Question 1: My pyrazole compound "oils out" or precipitates as an amorphous solid during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem that occurs when the solute is highly soluble in the hot solvent and supersaturation is reached at a temperature above the melting point of the solute. This leads to the separation of a liquid phase (the "oil") instead of crystalline solid.
Causality & Solution:
-
High Solute Concentration: The most common cause is using too little solvent, leading to a supersaturated solution. Try increasing the solvent volume.
-
Rapid Cooling: Cooling the solution too quickly can favor amorphous precipitation over ordered crystal lattice formation. Allow the solution to cool slowly to room temperature, and then gradually to lower temperatures (e.g., 4 °C, -20 °C).
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.[1]
-
Solution: Employ a two-solvent system. Dissolve your pyrazole in a "good" solvent (e.g., ethanol, methanol, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexane) in which the pyrazole is insoluble until slight turbidity persists. Reheat to clarify and then allow to cool slowly.[1][2]
-
-
Impurities: The presence of impurities can inhibit crystal nucleation and growth. If the issue persists, consider a preliminary purification step like passing a solution of your crude product through a short plug of silica gel to remove gross impurities.[3]
Question 2: My pyrazole derivative has very poor solubility in common organic solvents, making purification by chromatography or recrystallization difficult. What are my options?
Answer: Poor solubility is a significant challenge, often stemming from strong intermolecular forces like hydrogen bonding or high molecular weight.[4] Several strategies can be employed to overcome this.
Solutions & Explanations:
-
Acid-Base Chemistry: Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[5] This can be exploited in an acid-base extraction.
-
Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer. Separate the aqueous layer, neutralize it with a base (e.g., NaHCO₃), and then extract the purified pyrazole back into an organic solvent.[5][6]
-
-
Alternative Solvents: For chromatography, consider more polar or specialized solvents. For some pyrazoles, "green chemistry" approaches using deep eutectic solvents have been explored.[7]
-
Structural Modification (for drug development): If poor solubility is a persistent issue in a drug discovery context, consider introducing polar functional groups (e.g., hydroxyl, amino) to the pyrazole scaffold to improve solubility.[4]
-
Particle Size Reduction: Techniques like micronization can increase the surface area and dissolution rate, which can be beneficial for downstream applications, though it doesn't change the intrinsic solubility.[4]
Chromatography Challenges
Question 3: I'm observing significant streaking or tailing of my pyrazole compound on the silica gel column, leading to poor separation. What is the cause and how can I prevent this?
Answer: Streaking on a silica gel column is often due to strong interactions between the basic pyrazole ring and the acidic silica gel surface. This can also be caused by overloading the column or poor solubility in the eluent.
Troubleshooting Steps:
-
Deactivate the Silica Gel: To mitigate the acidic nature of silica, you can deactivate it by adding a small amount of a basic modifier to your eluent system.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.
-
Optimize Solvent System: Ensure your compound is fully dissolved in the eluent. If it precipitates on the column, you will get poor separation.[5] Start with a less polar eluent and gradually increase the polarity (gradient elution) to find the optimal separation window.[3]
Question 4: My synthesis produces a mixture of pyrazole regioisomers that are very difficult to separate by standard column chromatography. What advanced techniques can I use?
Answer: The separation of regioisomers is a common and significant challenge in pyrazole chemistry due to their similar polarities.[8][9][10] While challenging, several chromatographic strategies can be successful.
Solutions for Regioisomer Separation:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers. Experiment with different stationary phases (e.g., normal phase, reversed-phase, or chiral phases if applicable) and mobile phase compositions.[11][12][13][14]
-
Meticulous Column Chromatography:
-
Solvent System Screening: Thoroughly screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (difference in Rf values).[3][15] Sometimes, a switch to a different solvent system (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate) can provide the necessary selectivity.[15][16]
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve resolution.
-
-
Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent system, fractional crystallization can be an effective, scalable purification method.[17] This involves carefully crystallizing one isomer from the solution while the other remains in the mother liquor.
Impurity Removal
Question 5: My purified pyrazole is a persistent yellow or brown color. How can I decolorize it?
Answer: A colored product often indicates the presence of trace, highly conjugated impurities or degradation products.[3]
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored pyrazole in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal will adsorb the colored impurities. Filter the mixture through a pad of Celite to remove the charcoal, and then recover your product by recrystallization or solvent evaporation.[3]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar, colored impurities may be retained on the silica.[3]
-
Recrystallization: A careful recrystallization can often leave colored impurities behind in the mother liquor.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrazoles?
A1: The most frequently employed methods are column chromatography on silica gel and recrystallization.[3] For liquid pyrazoles, distillation is also a viable option.[3][18] Acid-base extraction is a powerful technique for separating pyrazoles from non-basic impurities.[2][5][17]
Q2: What are typical solvent systems for column chromatography of pyrazoles?
A2: A common eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3][16] The ratio is optimized based on the polarity of the specific compound and its impurities, as determined by TLC analysis.[3] For more polar pyrazoles, dichloromethane/methanol or chloroform/methanol systems can be used.
Q3: Can I use recrystallization to purify my pyrazole?
A3: Yes, recrystallization is a very effective method if a suitable solvent can be found.[3][19] Common solvents include ethanol, methanol, acetone, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[1][2][3][20] The choice of solvent is highly dependent on the specific structure of your pyrazole derivative.[21][22]
Q4: How can I purify chiral pyrazole enantiomers?
A4: The separation of chiral pyrazole enantiomers typically requires chiral chromatography.[11][12][13][14][23] Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose or amylose derivatives, are commonly used with either normal-phase or polar organic mobile phases.[11][12][13][14][24] Supercritical fluid chromatography (SFC) with a chiral stationary phase is also an efficient technique for this purpose.[24]
Q5: How can I remove unreacted hydrazine from my reaction mixture?
A5: Unreacted hydrazine and its salts are basic and can be removed by an acidic wash during workup.[17] After dissolving the crude product in an organic solvent, washing with a dilute acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl) will extract the basic hydrazine impurities into the aqueous layer.[17]
Experimental Protocols & Visualizations
Protocol 1: Purification of a Basic Pyrazole via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the basic pyrazole derivative in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer.[5]
-
Separation: Separate the aqueous layer, which now contains the desired product. The organic layer containing non-basic impurities can be discarded.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the solution is basic (check with pH paper). The pyrazole will precipitate out or can be extracted.
-
Extraction: Extract the neutralized aqueous layer with fresh organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Diagram 1: Decision Tree for Pyrazole Purification Strategy
Caption: A decision tree for selecting an appropriate pyrazole purification strategy.
Table 1: Common Recrystallization Solvents for Pyrazole Derivatives
| Solvent/System | Polarity | Typical Use Case | Reference |
| Ethanol or Methanol | Polar Protic | General purpose for moderately polar pyrazoles. | [2][3] |
| Ethanol/Water | Polar Protic | For pyrazoles that are highly soluble in pure ethanol. | [2][17] |
| Ethyl Acetate | Polar Aprotic | Good for a wide range of pyrazoles. | [2] |
| Hexane or Heptane | Non-polar | Often used as the "poor" solvent in a two-solvent system. | [3] |
| Toluene | Non-polar Aromatic | For less polar pyrazoles or as a higher boiling point solvent. | [20] |
| Acetone | Polar Aprotic | Another general-purpose solvent. | [4][20] |
References
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.).
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.).
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9).
- Abd El-Sattar, N. E., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Abd El-Sattar, N. E., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.).
- What solvent should I use to recrystallize pyrazoline? - ResearchGate. (2017, April 23).
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.).
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
- Abd El-Sattar, N. E., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.
- Hu, G.-X., et al. (n.d.). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Queen's University Belfast.
- Abd El-Sattar, N. E., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
- New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (n.d.).
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. (2025, April 30).
- Pyrazole | 288-13-1 - ChemicalBook. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (2025, September 2).
- Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.).
- IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
- Acid-Base Extraction. (n.d.).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022, September 8).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021, July 1).
- Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach - ACS Publications. (2025, December 19).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - ResearchGate. (n.d.).
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - MDPI. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole | 288-13-1 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. pure.qub.ac.uk [pure.qub.ac.uk]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Pyrazole Compound Stability in Solution
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazole compounds. Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and structural versatility.[1][2] However, their stability in solution can be a critical factor influencing experimental reproducibility, compound integrity, and, ultimately, project success.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of pyrazole compounds in solution. Our goal is to equip you with the scientific understanding and practical protocols needed to diagnose, prevent, and resolve common stability challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: My pyrazole compound is precipitating out of my aqueous buffer. What's happening and how can I fix it?
Issue: You've observed your dissolved pyrazole compound unexpectedly crashing out of an aqueous solution, either during preparation, storage, or after a change in conditions (e.g., pH adjustment).
Potential Causes:
-
Low Aqueous Solubility: Pyrazole itself has limited solubility in water, and this property is highly dependent on the substituents of your specific derivative.[3] Many derivatives are significantly more soluble in organic solvents like methanol, ethanol, or DMSO.[3]
-
pH-Dependent Solubility: The pyrazole ring contains both a weakly acidic N-H proton (pKa ~2.5) and a weakly basic nitrogen atom.[4][5] Changes in pH can protonate or deprotonate the ring or ionizable substituents, drastically altering the compound's overall charge and its solubility in a polar solvent like water.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules by competing for solvent molecules, leading to precipitation.
Solutions & Scientific Rationale:
-
Co-Solvent Strategy:
-
Action: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol). Add this stock solution to your aqueous buffer dropwise while vortexing, ensuring the final concentration of the organic solvent is low (typically <1-5%) to avoid impacting your experiment.
-
Rationale: This method leverages the high solubility of the pyrazole in the organic stock solvent and allows for its dispersion in the aqueous medium below its solubility limit.
-
-
pH Adjustment:
-
Action: Carefully measure the pH of your solution. If your compound has acidic or basic functional groups, adjust the pH to a range where the ionized (and typically more water-soluble) form predominates. For a basic pyrazole, lowering the pH may help; for an acidic one, raising the pH might be effective.
-
Rationale: Ionizing a functional group increases its polarity, enhancing its interaction with polar water molecules and thereby increasing solubility.
-
-
Solubility Screening:
-
Action: Before starting large-scale experiments, perform a small-scale solubility test in various buffer systems and co-solvent percentages to identify the optimal conditions for your specific compound.
-
Rationale: Proactively identifying the solubility limits of your compound prevents unexpected precipitation and saves valuable time and resources.
-
Q2: I'm seeing new peaks appear in my HPLC chromatogram over time. Is my compound degrading?
Issue: When analyzing your pyrazole solution via HPLC or LC-MS, you observe a decrease in the area of the parent compound peak and the emergence of one or more new peaks, suggesting the formation of degradation products.
Potential Causes:
-
Oxidation: The pyrazole ring can be susceptible to oxidation, although it is generally considered resistant.[6][7] More commonly, electron-rich substituents or side chains attached to the ring can be oxidized.[8] In biological assays, metabolic oxidation by enzymes like cytochrome P-450 can also occur.[9]
-
Hydrolysis: While the pyrazole ring itself is stable against hydrolysis, common functional groups appended to it, such as esters or amides, can be labile, especially under acidic or basic conditions.[10][11]
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light, particularly UV radiation.[12] Exposure can trigger photochemical reactions, leading to bond cleavage or rearrangements.
Solutions & Scientific Rationale:
-
Control for Oxidation:
-
Action: Prepare buffers with freshly degassed solvents (e.g., by sparging with nitrogen or argon). Store solutions under an inert atmosphere and in sealed vials. Consider adding a small amount of an antioxidant like BHT or ascorbic acid if compatible with your experimental system.
-
Rationale: Removing dissolved oxygen and preventing exposure to atmospheric oxygen minimizes the potential for oxidative degradation.
-
-
Manage pH and Buffer Choice:
-
Action: Maintain a neutral pH (around 7.0-7.4) unless your compound's solubility or your experimental protocol dictates otherwise. Avoid strongly acidic or basic buffers if your compound contains hydrolyzable groups.
-
Rationale: The rate of hydrolysis for esters and amides is often pH-dependent. Buffering at a neutral pH can significantly slow this degradation pathway.[10]
-
-
Protect from Light:
-
Action: Store stock solutions and experimental samples in amber vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during experimental setup.
-
Rationale: Blocking UV and high-energy visible light prevents the initiation of photochemical degradation pathways.[12]
-
-
Characterize Degradants:
-
Action: Use LC-MS to determine the mass of the new peaks. The mass difference between the parent compound and the new peaks can provide clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation).
-
Rationale: Identifying the degradation products confirms the instability mechanism and helps in designing more effective stabilization strategies.
-
Here is a systematic workflow to diagnose and solve stability issues identified by chromatography.
Caption: A workflow for diagnosing pyrazole degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole compounds?
The pyrazole ring is a robust aromatic system but can undergo degradation under certain conditions. The primary pathways are:
-
Oxidation: This can involve enzymatic (e.g., cytochrome P450) or chemical oxidation.[9] While the ring itself is relatively stable, strong oxidizing agents or ozonolysis can lead to ring cleavage.[8]
-
Hydrolysis: This pathway primarily affects substituent groups like esters and amides rather than the core ring. The stability of these groups can be enhanced through steric hindrance, for example, by adding ortho substituents to an attached aryl ring.[10]
-
Photodegradation: Exposure to UV light can induce an excited state, leading to bond cleavage, particularly of the N-H bond, on an ultrafast timescale.[12]
-
Ring Opening: In the presence of very strong bases, deprotonation can occur at the C3 position, which may lead to ring opening.[6][8]
Q2: How does pH influence the stability and reactivity of pyrazoles?
The pH of the solution is a critical parameter:
-
Basicity: The pyridine-like nitrogen (N2) can be protonated by strong acids, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack at the C4 position and may promote it at C3.[8][13]
-
Acidity: The pyrrole-like nitrogen (N1) is weakly acidic. In the presence of a base, it can be deprotonated to form the pyrazolate anion, which is highly reactive towards electrophiles at the nitrogen atom.[4][14]
-
Tautomerism: For asymmetrically substituted pyrazoles, pH can influence the tautomeric equilibrium, which can affect the compound's binding to a biological target and its overall properties.[5][15]
-
Hydrolytic Stability: As discussed, pH extremes can catalyze the hydrolysis of susceptible functional groups on the pyrazole scaffold.[10]
Q3: What are the ideal storage conditions for pyrazole solutions?
To maximize the shelf-life of your pyrazole solutions, adhere to the following guidelines, which are based on standard chemical safety and stability principles.[16][17]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable. | Reduces the rate of all chemical degradation reactions. |
| Solvent | Use anhydrous, high-purity solvents (e.g., DMSO, DMF). | Minimizes water available for hydrolysis. |
| Atmosphere | Aliquot and store under an inert gas (Argon or Nitrogen). | Prevents long-term oxidative degradation from atmospheric oxygen. |
| Light | Store in amber glass vials or protect from light with foil. | Prevents photodegradation.[12] |
| Container | Use tightly sealed vials with PTFE-lined caps. | Prevents solvent evaporation and contamination from air/moisture.[18] |
Q4: How can I perform a forced degradation study to understand my compound's liabilities?
A forced degradation (or stress testing) study is essential in drug development to identify potential degradation pathways and develop stable formulations.
Caption: Stress conditions and their corresponding degradation pathways.
Part 3: Experimental Protocol
Protocol 1: General Protocol for Forced Degradation Study
This protocol provides a framework for stress testing a pyrazole compound. The goal is to induce approximately 5-20% degradation to ensure that analytical methods can effectively separate degradants from the parent compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions (Perform each in parallel with a control sample protected from the stressor):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 2, 6, 12, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 and 48 hours, protected from light.
-
Photodegradation: Expose the stock solution to a photostability chamber (with controlled light and UV exposure) for a defined period. A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Sample Quenching and Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
-
Dilute all samples (including controls) to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC-UV/MS method.
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.
-
Use MS data to propose structures for the major degradation products.
-
This information will reveal the compound's intrinsic stability and its primary degradation liabilities.
References
- Kostenko, V. A., & Petrova, V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6529. [Link]
- Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 35(19), 3277-3283. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Solubility of Things. (n.d.). Pyrazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4943. [Link]
- Das, P., et al. (2021). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Ferreira, I. C. F. R., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(7), 1733. [Link]
- de Oliveira, C. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Parmar, P. J. (2010). Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. Oriental Journal of Chemistry, 26(3). [Link]
- Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
- ResearchGate. (2021).
- Basavapathruni, A., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(3), 1391-1395. [Link]
- Liu, X., et al. (2021). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 69(40), 11845-11855. [Link]
- Guesmi, R., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-66. [Link]
- Paul, S., & Das, M. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 1335-1349. [Link]
- Kumar, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-189. [Link]
- Manna, A., et al. (2018). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 20(24), 16483-16495. [Link]
- Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. [Link]
- Sharma, V., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences, 7(4), 316-322. [Link]
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. [Link]
- Chande, M. S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(2), 1428-1451. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Degradation Pathways of Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth answers and troubleshooting strategies for common challenges encountered during the stability testing and degradation analysis of these versatile heterocyclic compounds. The unique structural properties of the pyrazole ring, including its aromaticity and the presence of two adjacent nitrogen atoms, give rise to specific degradation pathways that require careful consideration in experimental design.[1][2][3]
This resource will move from fundamental questions about pyrazole stability to detailed troubleshooting for your experiments, providing validated protocols and in-depth mechanistic insights.
Part 1: Frequently Asked Questions (FAQs) on Pyrazole Stability
This section addresses foundational questions regarding the stability and degradation of pyrazole-containing molecules.
Q1: What are the primary degradation pathways I should be aware of for my pyrazole derivative?
Pyrazole derivatives can degrade through several key mechanisms, primarily dictated by the compound's structure and the environmental conditions it is exposed to. The main pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce significant degradation. Common photochemical reactions include oxidation, ring cleavage, and rearrangement.[4][5] The insecticide fipronil, for example, photolyzes to a desthio product and can also undergo oxidation to a sulfone, followed by pyrazole ring cleavage.[4][6]
-
Metabolic Degradation (Biotransformation): In biological systems, pyrazole derivatives are often metabolized by cytochrome P450 (CYP) enzymes.[7][8] These enzymes can introduce hydroxyl groups, perform N-dealkylation, or oxidize substituents on the pyrazole ring.[9]
-
Chemical Degradation (Hydrolysis & Oxidation): The pyrazole ring itself is generally stable to hydrolysis, but substituents can be susceptible. Forced degradation studies often employ acidic, basic, and oxidative conditions to probe for potential liabilities.[10][11] Strong bases or specific reagents like chlorine can induce ring cleavage.[12][13]
-
Thermal Degradation: While often stable, high temperatures can lead to decomposition, particularly for highly substituted or strained pyrazole derivatives.[14][15]
Q2: My analytical column shows two closely eluting peaks for my single, pure pyrazole compound, especially in aprotic solvents. Is this degradation?
This is unlikely to be degradation and is more probably a manifestation of tautomerism.[16] Unsymmetrically substituted pyrazoles can exist as two or more tautomeric forms in solution, which may interconvert slowly enough on the chromatographic timescale to appear as separate peaks.[16][17] This phenomenon is influenced by the solvent, temperature, and the electronic nature of the ring substituents.[16]
-
Troubleshooting Tip: Try altering the mobile phase composition (e.g., by using protic solvents like methanol or water), changing the column temperature, or adjusting the pH to see if the peak ratio changes or the peaks coalesce. Using a lower temperature can sometimes slow the interconversion, allowing for better separation or observation of the individual tautomers.[16]
Q3: How do different substituents on the pyrazole ring affect its stability?
Substituents play a critical role in the stability and degradation pathways of the pyrazole ring.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro or sulfonyl can make the ring more susceptible to nucleophilic attack. For instance, certain pyrazole-4-sulphonyl chlorides undergo ring cleavage when treated with chlorine.[13]
-
Electron-Donating Groups (EDGs): Groups like amino or alkyl can activate the ring towards electrophilic attack and oxidation.
-
Functional Groups Prone to Hydrolysis: Esters, amides, or other labile groups attached to the pyrazole core will often be the primary site of degradation under hydrolytic conditions.
-
Photolabile Groups: The presence of chromophores can accelerate photodegradation. For example, the phenyl group in the phenylpyrazole insecticide fipronil is central to its photochemical behavior.[4]
Q4: I'm developing a pyrazole-based pesticide. What are the key environmental degradation processes I need to study?
For environmentally relevant compounds like pesticides, you must consider both biotic and abiotic degradation pathways.[18][19]
-
Photolysis: Degradation by sunlight in water and on soil surfaces is a major pathway.[18][20] The half-life can vary significantly with season and water clarity.[21]
-
Hydrolysis: Assess stability across a range of environmentally relevant pH values (typically pH 4, 7, and 9).[11][22]
-
Microbial Degradation: Breakdown by bacteria and fungi in soil and water is a critical factor in determining the environmental persistence of the compound.[19][23]
-
Metabolism in Non-Target Organisms: Understanding how the compound is metabolized in plants and animals is crucial for assessing potential toxicity and bioaccumulation.[18] It's important to note that environmental degradation can produce metabolites that are more persistent or toxic than the parent compound, as is the case with some fipronil metabolites.[6][24]
Part 2: Troubleshooting Guide for Degradation Studies
This section provides solutions to specific problems encountered during experimental work.
Problem: I'm running a forced degradation study, and my mass balance is significantly less than 90%. Where has my compound gone?
A low mass balance suggests that some degradation products are not being accounted for. Here are the likely culprits and how to investigate them:
-
Cause 1: Degradants are not retained or are irreversibly bound to the HPLC column.
-
Solution: Your primary degradants might be highly polar and eluting in the solvent front, or they could be "sticky" and not eluting at all. Use a more aggressive gradient method (e.g., run a steep gradient from 5% to 95% organic phase) to check for late-eluting peaks. Also, inspect the solvent front for any unresolved humps. A different column chemistry (e.g., one with an embedded polar group) may be necessary.
-
-
Cause 2: Degradants lack a chromophore and are invisible to the UV detector.
-
Solution: This is very common if the degradation involves cleavage of the pyrazole ring or loss of an aromatic substituent. The best solution is to use a mass spectrometer (LC-MS) in parallel with your UV detector. A mass detector can see non-chromophoric compounds and provide valuable mass information to help identify the degradants.[25]
-
-
Cause 3: Formation of volatile degradants.
-
Solution: If ring cleavage or decarboxylation occurs, you may form small, volatile molecules that are lost from the sample solution. This is particularly relevant in thermal degradation studies. While challenging to quantify without specialized techniques like headspace GC-MS, acknowledging this possibility is important for interpreting your results.
-
-
Cause 4: Precipitation of the degradant.
-
Solution: A degradant may be insoluble in the stress condition medium or the analytical mobile phase. Visually inspect your stressed samples for any precipitate. If observed, you may need to dissolve the sample in a stronger solvent (like DMSO) before dilution for HPLC analysis.
-
Problem: My photodegradation experiment is giving me inconsistent results.
Reproducibility in photostability testing requires tight control over experimental parameters.[5]
-
Cause 1: Inconsistent Light Source/Exposure.
-
Solution: Ensure you are using a calibrated photostability chamber that provides consistent light intensity (both UV and visible) as specified by ICH Q1B guidelines.[11] The distance from the light source to the sample must be the same for all experiments.
-
-
Cause 2: Influence of the Sample Matrix.
-
Solution: The degradation rate can be significantly affected by the solvent or medium. Factors like pH, the presence of dissolved oxygen, or sensitizing agents (like humic acids or metallic ions in environmental studies) can dramatically alter photochemical pathways.[5][26] Ensure your sample matrix is consistent and well-defined. Run a "dark control" (sample protected from light) in parallel to distinguish between photolytic and other degradation pathways.
-
-
Cause 3: Sample Temperature.
-
Solution: Light sources generate heat. If not controlled, this can introduce a thermal degradation component. Use a temperature-controlled chamber to isolate the effects of light.
-
Problem: I see significant degradation in my "control" sample during a hydrolytic stress study.
Your control sample (API in water or buffer without acid/base) should ideally show minimal degradation. If it doesn't, consider the following:
-
Cause 1: Buffer-Catalyzed Hydrolysis.
-
Solution: Certain buffer species (e.g., phosphate, citrate) can actively participate in and catalyze hydrolysis reactions. Run a control in pure, unbuffered water (if the pH is stable enough) to see if the degradation rate changes.
-
-
Cause 2: Inherent Instability.
-
Cause 3: Tautomerism Misinterpreted as Degradation.
-
Solution: As mentioned in the FAQ, ensure you are not misinterpreting the appearance of a tautomer as a degradant. Co-injecting your stressed sample with an unstressed standard can help confirm if the "new" peak is also present at a low level in the original sample.
-
Part 3: Key Experimental Protocols
These protocols provide a starting point for conducting robust degradation studies.
Protocol 1: Standard Forced Degradation Study
This protocol is designed to generate potential degradation products for analytical method development and to understand the intrinsic stability of a pyrazole derivative, in line with ICH guidelines.[10][11][28]
Objective: To generate ~5-20% degradation of the active pharmaceutical ingredient (API) under various stress conditions.[27]
Materials:
-
Pyrazole API
-
Solvents: Methanol, Acetonitrile (HPLC grade)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the API stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the API stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C. Withdraw aliquots at similar time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the API stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature and protected from light. Withdraw aliquots at time points (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid API powder in an oven at 80°C.
-
Sample at time points (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the API solution (in a quartz cuvette or other UV-transparent container) and solid API to light in a photostability chamber.
-
Ensure exposure meets ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Run a "dark control" sample wrapped in aluminum foil in parallel.
-
-
Sample Analysis:
-
Dilute all samples (stressed and control) to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and check for peak purity of the parent compound.
-
Protocol 2: Analysis of Degradation Products by RP-HPLC-UV/MS
Objective: To separate the parent API from its degradation products and obtain preliminary identification information.
Instrumentation:
-
HPLC system with a PDA/UV detector and a mass spectrometer (e.g., single quadrupole or TOF).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
Typical Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for good peak shape. |
| Gradient | 5% to 95% B over 20 min, hold 5 min | A broad gradient ensures elution of both polar and non-polar degradants. |
| Flow Rate | 0.8 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Improves peak shape and reproducibility. |
| UV Detection | PDA Scan (e.g., 200-400 nm) | Captures UV spectra to assess peak purity and aid identification. |
| MS Ionization | Electrospray (ESI), Positive/Negative | ESI is suitable for most drug-like molecules. Run both modes to maximize detection. |
| MS Scan Range | m/z 100 - 1000 | Covers the expected mass range of the API and its likely degradants. |
Part 4: In-Depth Mechanistic Pathways
Understanding the "how" and "why" of degradation is key to developing stable molecules and formulations.
Photodegradation Pathway of Phenylpyrazoles
Phenylpyrazole insecticides like fipronil provide an excellent case study for photodegradation. Exposure to environmental light can initiate several competing pathways.[4]
The primary photochemical reaction for fipronil is the reductive cleavage of the C-S bond to form the desthio metabolite.[4] Concurrently, the sulfinyl group can be oxidized to a more stable sulfone, which itself can be further degraded.[4][6] Importantly, the desthio product can undergo subsequent photolysis leading to cleavage of the pyrazole ring itself, highlighting the formation of secondary and tertiary degradants.[4]
Metabolic Degradation via Cytochrome P450
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of many pyrazole-containing drugs.[7][9][29] The pyrazole ring can act as a ligand to the heme iron in the CYP active site, which facilitates oxidative metabolism.[7]
Common metabolic transformations include:
-
Aromatic Hydroxylation: Addition of a -OH group to an aromatic ring attached to the pyrazole.
-
Aliphatic Hydroxylation: Addition of a -OH group to an alkyl substituent.
-
N-Dealkylation: Removal of an alkyl group from one of the pyrazole nitrogens.
-
Oxidation: Conversion of a sulfide to a sulfoxide and then a sulfone, as seen with lansoprazole.[9]
The specific metabolites formed depend on the isoform of the CYP enzyme and the structure of the pyrazole derivative.[7][9]
Workflow for Degradation Study and Analysis
A systematic approach is crucial for successfully identifying and characterizing degradation pathways.
This workflow begins with subjecting the drug substance to a battery of stress conditions.[11] The resulting samples are analyzed using a stability-indicating method. The data is carefully reviewed to ensure quality (mass balance, peak purity) before proceeding to the structural identification of major degradants, which ultimately allows for the elucidation of the degradation pathways.[11][27]
References
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Elucidation of fipronil photodegradation pathways. PubMed - NIH.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. PubMed.
- Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.
- Pyrazoles Syntheses, reactions and uses. YouTube.
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.
- A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites. ResearchGate.
- Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. RSC Publishing.
- Pyrazole-induced cytochrome P-450 in rat liver microsomes: An isozyme with high affinity for dimethylnitrosamine. Research With Rutgers.
- Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry (RSC Publishing).
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Overall reaction of the pyrazole ring formation. ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment. PubMed.
- Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
- Forced Degradation Studies. apicule.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry - ACS Publications.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
- Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed.
- What happens to pesticides released in the environment?. National Pesticide Information Center.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
- Forced degradation of API and formulation under various stress condition. ResearchGate.
- The Fate of Pesticide in the Environment Pestisitlerin Çevredeki Akıbeti. Unknown Source.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PMC - PubMed Central.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
- Oxidative metabolism of lansoprazole by human liver cytochromes P450. ResearchGate.
- Abiotic degradation of imazethapyr in aqueous solution. PubMed.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
- Abiotic Degradation (Photodegradation and Hydrolysis) of Imidazolinone Herbicides. Unknown Source.
- DEGRADATION OF HERBICIDES IN SOILS Lowell s. Jordan. Unknown Source.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
- environmental fate of pesticides. Golf Course Superintendents Association of America.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Semantic Scholar.
- Determination of Dapiprazole Hydrochloride in the Presence of Process and Degradation Impurities by a Validated Stability Indicating RP-HPLC Method. ResearchGate.
- Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. PubMed.
- Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI.
- analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate.
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org.
- ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development.
Sources
- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. mdpi.com [mdpi.com]
- 4. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What happens to pesticides released in the environment? [npic.orst.edu]
- 19. uludag.edu.tr [uludag.edu.tr]
- 20. gcsaa.org [gcsaa.org]
- 21. mdpi.com [mdpi.com]
- 22. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. my.ucanr.edu [my.ucanr.edu]
- 24. researchgate.net [researchgate.net]
- 25. Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Abiotic degradation of imazethapyr in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. apicule.com [apicule.com]
- 29. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents [patents.google.com]
how to improve regioselectivity in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Here, we address common challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the classic Knorr synthesis of pyrazoles, this challenge arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2] This reaction can proceed via two different pathways, yielding two distinct regioisomeric pyrazoles, as the two nitrogen atoms of the hydrazine can each attack one of the two different carbonyl carbons.[3][4]
Controlling which isomer is formed is paramount in medicinal and agricultural chemistry. Different regioisomers often possess vastly different pharmacological activities, toxicological profiles, and physical properties.[2] An inefficient synthesis that produces a difficult-to-separate mixture of isomers leads to low yields of the desired compound, increasing costs and downstream purification challenges. Therefore, achieving high regioselectivity is essential for an efficient and economically viable synthetic route.[5]
Diagram 1: The Regioselectivity Challenge
Caption: Reaction of an unsymmetrical diketone with a substituted hydrazine can lead to two regioisomers.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is determined by a sensitive interplay of electronic effects, steric hindrance, and reaction conditions.[2][5]
-
Electronic Effects : The initial and rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-poor) carbonyl carbon.[2] For instance, in a diketone with a trifluoromethyl (CF₃) group, the carbonyl adjacent to the highly electron-withdrawing CF₃ group is significantly more electrophilic and will be the primary site of initial attack.[2][6]
-
Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block attack at the nearby carbonyl group, directing the reaction to the less sterically hindered site.[5]
-
Nucleophilicity of Hydrazine Nitrogens : In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For alkylhydrazines (e.g., methylhydrazine), the terminal NH₂ group is generally considered more nucleophilic. Conversely, for arylhydrazines (e.g., phenylhydrazine), the internal NH group is often more nucleophilic due to resonance delocalization involving the aryl ring.[6]
-
Reaction Conditions : The choice of solvent, catalyst (pH), and temperature can dramatically alter the balance of these factors and, consequently, the final isomer ratio.[5][7]
Part 2: Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.
Problem 1: My reaction of a 1,3-diketone with methylhydrazine in ethanol gives a poor regioisomeric ratio (~1:1). How can I improve this?
Analysis & Solution: This is a classic challenge, particularly when the electronic and steric differences between the two carbonyl groups are subtle. While ethanol is a conventional solvent, it often provides poor regioselectivity.[8] The most impactful and often simplest modification is to change the solvent to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][8]
Causality (The "Why"): Fluorinated alcohols are strong hydrogen-bond donors but poor acceptors. This unique property allows them to form strong hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of the hydrazine and reaction intermediates. It is hypothesized that TFE and HFIP preferentially stabilize the transition state leading to one regioisomer over the other.[6] This stabilization dramatically increases the energy difference between the two competing reaction pathways, resulting in the formation of a single isomer with high selectivity. In many cases, regioselectivity can improve from ~1:1 in ethanol to >95:5 in HFIP.[6]
Comparative Data: The Solvent Effect
The following table summarizes experimental data on the reaction of various 1-(aryl)-4,4,4-trifluorobutane-1,3-diones with methylhydrazine, highlighting the profound effect of the solvent on the isomer ratio in favor of the 5-aryl-3-trifluoromethyl-1-methylpyrazole.[6]
| Entry | R¹ Substituent | Solvent | Isomer Ratio (5-Aryl : 3-Aryl) |
| 1 | Phenyl | EtOH | 55 : 45 |
| 2 | Phenyl | TFE | 85 : 15 |
| 3 | Phenyl | HFIP | 97 : 3 |
| 4 | 4-MeO-Phenyl | EtOH | 40 : 60 |
| 5 | 4-MeO-Phenyl | HFIP | 99 : 1 |
| 6 | 2-Furyl | EtOH | 60 : 40 |
| 7 | 2-Furyl | HFIP | >99 : 1 |
Data synthesized from Fustero et al., J. Org. Chem. 2008.[6][8]
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP
This protocol describes the synthesis of 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole, demonstrating the power of fluorinated solvents.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 216 mg)
-
Methylhydrazine (1.1 mmol, 51 mg, 0.058 mL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (4 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (4 mL).
-
Stir the solution at room temperature (20-25 °C) to ensure complete dissolution.
-
Add methylhydrazine (1.1 mmol) dropwise to the stirred solution.
-
Seal the vial and continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent (HFIP) under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl regioisomer.[6]
Problem 2: I am using an α,β-unsaturated ketone (chalcone) as a precursor, but the reaction is slow and gives byproducts. How can I optimize this?
Analysis & Solution: The reaction of α,β-unsaturated carbonyls with hydrazines is another powerful method for pyrazole synthesis.[9] However, it can be sluggish and prone to side reactions. The key is often the choice of catalyst and reaction conditions. Using glacial acetic acid as both the solvent and catalyst, often in combination with microwave irradiation, can dramatically accelerate the reaction and improve selectivity.[2]
Causality (The "Why"): The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular condensation and subsequent oxidation/aromatization to form the pyrazole ring. Acetic acid protonates the carbonyl oxygen, activating the Michael acceptor for the initial nucleophilic attack. Microwave heating provides rapid and uniform energy input, accelerating the cyclization and dehydration steps, which often minimizes the formation of unwanted side products.[2]
Protocol 2: Microwave-Assisted Pyrazole Synthesis from a Chalcone
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine hydrochloride (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
Microwave reactor and appropriate reaction vessel
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[2]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize or perform column chromatography as needed for further purification.
Problem 3: My substrates have very strong intrinsic electronic and steric bias that favors the wrong isomer. Are there alternative strategies?
Analysis & Solution: When substrate control consistently leads to the undesired regioisomer, it may be more efficient to change the synthetic strategy rather than attempting to overcome the inherent reactivity. Modern synthetic methods offer alternatives to the classic condensation reactions.
Alternative Strategies:
-
[3+2] Cycloadditions : Reactions like the 1,3-dipolar cycloaddition of sydnones with alkynes or nitrile imines with alkenes can provide highly regioselective access to polysubstituted pyrazoles.[10][11] The regioselectivity is governed by the frontier molecular orbitals of the dipole and dipolarophile, offering a completely different control mechanism.
-
Metal-Catalyzed Methods : Numerous transition-metal-catalyzed methods have been developed for the regioselective construction of the pyrazole core.[1][12] For example, palladium-catalyzed C-H alkenylation can be directed by ligands to functionalize specific positions on a pre-existing pyrazole core, allowing for the synthesis of complex derivatives.[13]
-
Post-Synthetic Functionalization : If one isomer is easily accessible, it may be possible to synthesize it and then use regioselective functionalization (e.g., directed ortho-metalation, halogenation) to install the desired substituents.[14]
Diagram 2: Troubleshooting Workflow for Regioselectivity
Caption: A decision-making workflow for troubleshooting and optimizing pyrazole synthesis regioselectivity.
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Organic Chemistry Portal. Pyrazole synthesis.
- Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Geronikaki, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
- Gancitano, G., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
- Bhat, B. A., et al. (2012). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate.
- Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- ResearchGate. (2021). Various methods for the synthesis of pyrazole.
- Lee, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Savel'ev, V. A., et al. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate.
- Moody, C. J., et al. (2007). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Wang, T., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- El-Metwaly, N. M., et al. (2018). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate.
- Blacker, A. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Maiuolo, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH.
- ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds.
- Harigae, R., et al. (2014). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- Caliendo, G., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Kim, J., et al. (2017). Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. PubMed.
- Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate.
- de la Cruz, J. N., et al. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry.
- Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
- Park, S., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- Al-Qaisi, A. M., et al. (2011). ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β-Thioalkyl-α,β-unsaturated Ketones with Hydrazines. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting unexpected color changes in pyrazole reactions
Introduction
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter unexpected color changes during the synthesis of pyrazole and its derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, most commonly via the Knorr reaction or similar cyclocondensations, can sometimes yield unexpected and concerning color phenomena.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and prevent these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My pyrazole reaction mixture turned yellow/brown. Is this normal?
A color change to yellow or brown is one of the most common observations in pyrazole synthesis, particularly when using hydrazine derivatives. While it doesn't always signify complete reaction failure, it is a critical indicator of side reactions or reactant decomposition that requires immediate attention. Unchecked, these processes can lead to reduced yields, complex purification challenges, and the formation of difficult-to-remove colored impurities in your final product.[3]
Q2: What are the most common causes of color formation in pyrazole synthesis?
The appearance of color typically originates from three primary sources:
-
Reactant Decomposition: Hydrazine and its derivatives, especially substituted ones like phenylhydrazine, are susceptible to oxidation and decomposition, which can produce highly colored byproducts.[3]
-
Formation of Chromophoric Side-Products: Unintended reaction pathways can lead to the formation of conjugated systems like azo or azoxy compounds, which are often intensely colored.[4]
-
Oxidation: The pyrazole ring itself is relatively stable to oxidation, but reaction intermediates or the final product (especially if containing electron-donating groups) can be sensitive to air oxidation, leading to colored degradation products.[5][6]
Q3: Can trace metal contaminants cause color changes?
Yes, absolutely. Pyrazoles are excellent N-donor chelating ligands.[7] Trace amounts of transition metal ions (e.g., copper, iron) leached from reagents, spatulas, or glassware can form colored coordination complexes with the pyrazole product or intermediates, leading to significant discoloration.[8]
Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to diagnosing and resolving specific color-related issues.
Scenario 1: The reaction mixture has turned yellow, orange, or brown.
This is often an early indicator of impurity formation. The key is to identify the source and mitigate its impact.
dot
Caption: Troubleshooting workflow for yellow/brown discoloration.
In-Depth Analysis:
-
Hydrazine Purity: Phenylhydrazine is notoriously unstable and prone to air oxidation, forming a cocktail of colored impurities. Using a freshly opened bottle or distilling it immediately before use is a critical, self-validating step to ensure the integrity of your starting material.[3]
-
Azo/Azoxy Formation: Hydrazines can be oxidized to diazene intermediates, which can then undergo further reactions to form colored azo (-N=N-) compounds. This is particularly prevalent if the reaction is run open to the air or if oxidizing agents are inadvertently present. These compounds are highly conjugated and absorb in the visible spectrum.[9]
-
Analytical Verification: Use Thin Layer Chromatography (TLC) to assess the complexity of the mixture. A "smear" or multiple colored spots in addition to your product spot confirms the presence of multiple impurities. A sample can be submitted for LC-MS analysis to identify the molecular weights of these colored byproducts, which can help confirm their identity.
Scenario 2: The reaction has produced a dark red, brown, or black tar.
Tar formation indicates significant decomposition and/or polymerization. At this stage, salvaging the desired product can be difficult, and the focus should be on optimizing the reaction conditions for future attempts.
Probable Causes & Solutions
| Probable Cause | Underlying Chemistry | Recommended Solution & Rationale |
| Excessive Heat | High temperatures provide the activation energy for numerous unwanted side reactions and decomposition pathways, leading to complex polymeric materials.[3] | Solution: Run the reaction at the lowest feasible temperature. Monitor closely by TLC and stop heating as soon as the limiting reagent is consumed to prevent product degradation. |
| Highly Reactive Substrates | Substrates with multiple functionalities or high steric hindrance can be prone to alternative, non-productive reaction pathways under forcing conditions. | Solution: Consider a milder catalyst or solvent system. For example, some Knorr syntheses that are sluggish in ethanol can proceed more cleanly in aprotic dipolar solvents.[1] |
| Air (Oxygen) Exposure | Oxygen can initiate radical chain reactions, especially at elevated temperatures, leading to polymerization and the formation of complex, high-molecular-weight tars. | Solution: Rigorously degas all solvents and run the reaction under a positive pressure of an inert gas like nitrogen or argon from start to finish. |
Scenario 3: The isolated, solid product is colored but should be colorless.
This is a purification challenge. The color indicates that chromophoric impurities have co-crystallized or been trapped within your product's solid matrix.
dot
Caption: Purification strategies for colored pyrazole products.
Purification Insights:
-
Recrystallization: This is the most powerful technique for removing small amounts of colored impurities. The key is slow crystal growth, which allows for the selective incorporation of your product into the crystal lattice, leaving impurities behind in the mother liquor. A common and effective solvent system is an alcohol (ethanol or methanol) and water mixture.[10]
-
Chromatography: Pyrazoles are basic due to the pyridine-like nitrogen atom.[11] Standard silica gel is acidic and can lead to strong, sometimes irreversible, binding of the product. This not only lowers yield but can cause on-column degradation, creating new colored impurities. Deactivating the silica with a small amount of triethylamine (e.g., 0.5-1% in the eluent) neutralizes the acidic sites, ensuring a clean elution.[10]
-
Acid-Base Extraction: This classical technique is highly effective for separating basic pyrazoles from non-basic or acidic impurities.[12][13] By converting the pyrazole into its water-soluble salt, neutral organic impurities can be washed away easily.
Key Experimental Protocols
Protocol 1: TLC Analysis for Impurity Profiling
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Spotting: Apply a small spot of your crude reaction mixture, a co-spot with your starting materials, and a spot of each starting material individually.
-
Elution: Develop the plate using a solvent system that gives your desired product an Rf value of ~0.3-0.4 (e.g., 30:70 ethyl acetate/hexane).
-
Visualization: View the plate under UV light (254 nm). Circle all visible spots. Then, stain the plate using a general stain like potassium permanganate to visualize non-UV active impurities.
-
Analysis: Note any new spots in the crude lane, especially those that are colored. This provides a visual fingerprint of the reaction's progress and cleanliness.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the colored crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble material (like tar) is present, perform a hot gravity filtration to remove it.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water. Dry under vacuum. The resulting crystals should be significantly less colored, and the color should be concentrated in the filtrate.[10]
Protocol 3: Deactivating Silica Gel for Column Chromatography
-
Slurry Preparation: In a beaker, add your chosen eluent (e.g., 10% ethyl acetate in hexane) to the required amount of silica gel to form a slurry.
-
Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v relative to the total solvent volume. Stir well for 5-10 minutes.
-
Column Packing: Pack the column with the deactivated silica slurry as you normally would.
-
Equilibration: Run 2-3 column volumes of the eluent (containing 1% Et₃N) through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.[10]
-
Elution: Run the column using an eluent that consistently contains 1% triethylamine. This will prevent peak tailing and on-column degradation of your basic pyrazole product.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Molecules.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.MDPI.
- Knorr Pyrazole Synthesis.J&K Scientific LLC.
- Knorr Pyrazole Synthesis (M. Pharm).Slideshare.
- Knorr pyrazole synthesis.Name-Reaction.com.
- Pyrazole synthesis.Organic Chemistry Portal.
- synthesis of pyrazoles.YouTube.
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
- Process for the preparation of pyrazoles.Google Patents.
- Pyrazole.SlidePlayer.
- A mechanism of pyrazole forming reaction.ResearchGate.
- Knorr Pyrazole Synthesis.Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?ResearchGate.
- Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile.NINGBO INNO PHARMCHEM CO.,LTD.
- Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection.RSC Publishing.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.PMC - NIH.
- Recent progress in chemosensors based on pyrazole derivatives.PMC - NIH.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
- Process for the purification of pyrazoles.Google Patents.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.ACS Publications.
- Method for purifying pyrazoles.Google Patents.
- The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C.ResearchGate.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes.PubMed - NIH.
- Synthesis of Pyrazole Compounds by Using Sonication Method.IOSR Journal of Applied Chemistry.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles.MDPI.
- Reaction of Pyrazole Addition to Quinones.ResearchGate.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.NIH.
- Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism.ResearchGate.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.MDPI.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.MDPI.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
- Identification , Synthesis and Characterization of Potential Impurities of Dexlansoprazole.Semantic Scholar.
- Basic Guide on Pyrazolones: Features and Applications.Prima Chemicals.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Research and Reviews.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.Scribd.
- Synthesis of Pyrazole Dyes Derivatives.Scientific journals of the University of Benghazi.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.MDPI.
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.Slideshare.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu( ii ) ion detection: synthesis, characterization and theoretical inv ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02905A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: A Guide to Purifying Crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
Welcome to the Technical Support Center for the purification of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification process. Our approach is rooted in practical, field-proven experience to ensure you achieve the desired purity for your downstream applications.
Understanding the Chemistry of Purification
This compound is a primary amine with a basic pyrazole core. Its purification strategy hinges on the chemical differences between the target molecule and the impurities generated during its synthesis. A common and efficient synthetic route to this amine is the reductive amination of its corresponding aldehyde, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. This understanding of the synthesis is crucial as it informs the likely impurities you may encounter.
The basicity of the primary amine and the pyrazole nitrogen atoms allows for selective extraction using acid-base chemistry. Furthermore, the polarity of the molecule lends itself to purification by column chromatography, while its ability to form salts can be exploited for purification by crystallization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the purification of this compound, particularly when it is synthesized via reductive amination.
Question 1: My final product is a stubborn oil that won't solidify. What should I do?
This is a frequent issue, often caused by residual solvents or persistent impurities that depress the melting point.
Immediate Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by first using a rotary evaporator and then placing the sample under a high-vacuum pump, potentially with gentle heating if the compound is thermally stable.
Advanced Solutions:
-
Salt Formation for Crystallization: If the free base is an oil, converting it to a salt can induce crystallization.[1][2] The hydrochloride (HCl) salt is a common choice.
-
Dissolve the crude oily product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The hydrochloride salt should precipitate out. If it doesn't, you can try cooling the solution or adding a non-polar solvent like hexane to encourage precipitation.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry.
-
The purified salt can then be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to recover the pure amine.
-
Question 2: My TLC plate shows multiple spots after the reaction. How can I identify and remove the impurities?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Based on a reductive amination synthesis from 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, the common culprits are:
-
Unreacted Aldehyde: (1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde)
-
Alcohol Byproduct: ((1,3,5-trimethyl-1H-pyrazol-4-yl)methanol) from the reduction of the aldehyde.
-
Imine Intermediate: The intermediate formed between the aldehyde and the amine source.
Troubleshooting Workflow:
Sources
Troubleshooting Guide: From Benchtop Anomalies to Pilot Plant Solutions
<Technical Support Center: Scaling Up Pyrazole Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole derivatives is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, transitioning a promising pyrazole synthesis from the familiar confines of a laboratory bench to the demanding environment of a pilot plant is a complex endeavor fraught with challenges. Physical and chemical properties that are manageable at the gram scale can become formidable obstacles at the kilogram scale.[4]
This guide is designed to be your first point of reference when navigating this transition. Structured as a series of troubleshooting scenarios and frequently asked questions, it provides not just solutions, but the fundamental chemical and engineering principles behind them. Our goal is to empower you with the foresight to anticipate challenges and the expertise to resolve them efficiently and safely.
This section addresses specific, common problems encountered during the scale-up of pyrazole synthesis.
I. Thermal Management & Reaction Control
Question: My pilot-scale reaction is experiencing a dangerous exotherm (thermal runaway) that wasn't apparent in the lab. What went wrong and how do I fix it?
Answer: This is one of the most critical scale-up challenges. The underlying cause is a fundamental change in the surface-area-to-volume ratio.
-
Causality Explained: A small laboratory flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the surroundings. As you scale up, the volume of the reaction increases cubically while the surface area of the reactor only increases squarely. This drastic reduction in relative surface area means the heat generated by the reaction (especially highly exothermic steps like hydrazine condensation) cannot be removed effectively, leading to a rapid temperature increase.[4]
-
Immediate Corrective Actions (During an Event):
-
Ensure maximum cooling is applied to the reactor jacket.
-
Stop all reagent feeds immediately.
-
If designed into the process, initiate the addition of a quench agent.
-
-
Preventative Strategies for Future Batches:
-
Controlled Addition: The single most effective strategy is to control the rate of the exothermic reaction by limiting one of the reagents. Instead of adding all at once, add the hydrazine (or other reactive component) slowly and sub-surface.[5] This allows the reactor's cooling system to keep pace with the heat being generated.
-
Increased Dilution: Using a larger volume of a suitable solvent helps to create a larger thermal mass, which can absorb the heat of reaction more effectively.[5]
-
Process Modeling: Before scaling up, use reaction calorimetry (e.g., RC1) to measure the heat of reaction, heat capacity, and heat transfer coefficients. This data is crucial for modeling the thermal behavior at a larger scale and ensuring the pilot reactor's cooling capacity is sufficient.
-
Lower Reaction Temperature: While it may slow the reaction, starting at a lower temperature provides a larger safety margin before reaching a hazardous temperature.
-
II. Mixing, Mass Transfer, and Impurity Profile
Question: My yield has dropped significantly and I'm seeing new impurities at the pilot scale, including different ratios of regioisomers. Why is this happening?
Answer: This is a classic sign of inadequate mixing, which creates localized "hot spots" of high reactant concentration and temperature.
-
Causality Explained: Stirring in a lab flask is relatively efficient. In a large reactor, achieving homogeneity is much more difficult.[6] Poor mixing leads to areas where one reactant is in high excess, promoting side reactions or the formation of undesired regioisomers.[5][7] For example, in a typical pyrazole synthesis from a 1,3-dicarbonyl and a hydrazine, poor mixing can lead to different rates of condensation at the two carbonyl sites, altering the final isomer ratio.[7][8]
-
Troubleshooting & Optimization:
-
Impeller Selection & Position: Ensure the right type of impeller is being used for the reaction medium (e.g., pitch-blade turbine for good axial flow, Rushton turbine for high shear). The impeller diameter should typically be 0.25 to 0.50 of the tank diameter for efficient mixing.[9]
-
Agitation Speed: Increase the agitation rate (RPM). This increases the power per unit volume, leading to greater turbulence and more rapid homogenization.[6]
-
Baffles: Ensure the reactor is properly baffled. Baffles prevent the formation of a central vortex, which severely hampers mixing efficiency, and promote top-to-bottom turnover.
-
Feed Pipe Location: The point of addition for critical reagents matters. Adding a reagent directly into a well-mixed zone (e.g., near the impeller) is crucial to ensure it disperses quickly rather than reacting locally at the surface.
-
-
Data-Driven Comparison:
Parameter Laboratory Scale (1 L Flask) Pilot Plant (100 L Reactor) Scale-Up Implication Surface Area/Volume Ratio High (~6:1 cm⁻¹) Low (~0.6:1 cm⁻¹) Heat transfer is much less efficient.[4] Mixing Mechanism Magnetic Stir Bar (Vortex Flow) Impeller & Baffles (Axial/Radial Flow) Flow patterns are completely different; requires engineering design.[6] Heat Transfer Coefficient High Low The ability to remove heat from the bulk liquid is reduced.[10] | Reagent Addition Time | Seconds to Minutes | Minutes to Hours | Controlled addition is necessary to manage exotherms and concentrations.[5] |
III. Work-up and Product Isolation
Question: My product, which crystallized beautifully in the lab, is oiling out or not crystallizing at all in the pilot plant. What should I do?
Answer: Crystallization is highly sensitive to scale, cooling rates, and impurities. What works on a small scale often needs significant adaptation.
-
Causality Explained:
-
Slower Cooling: Large volumes of solvent cool much more slowly than small volumes, even with jacketed cooling. This different cooling profile can lead to different crystal forms (polymorphs) or prevent nucleation altogether.
-
Impurities: The altered impurity profile from less efficient mixing can inhibit crystallization. Certain impurities can act as "poisons" to crystal growth.
-
Supersaturation: The rate at which supersaturation is generated is different at scale, impacting nucleation and crystal growth kinetics.[11]
-
-
Troubleshooting & Optimization:
-
Seeding Strategy: This is the most reliable method to ensure the correct crystal form is obtained.[12] Develop a seeding protocol by adding a small quantity of pure, crystalline material at a specific temperature once the solution is supersaturated.
-
Controlled Cooling: Program the reactor's cooling system to follow a specific cooling ramp (e.g., 10°C per hour) rather than just applying maximum cooling. This provides more consistent results.
-
Solvent System Optimization: You may need to adjust the anti-solvent ratio or even switch to a different solvent system that is more robust at scale.[13]
-
Purification Prior to Crystallization: If impurities are the issue, consider an additional purification step before crystallization, such as a charcoal treatment to remove colored impurities or converting the pyrazole to an acid addition salt to be crystallized and then neutralized.[13][14][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine? A1: The primary safety concerns revolve around the use of hydrazine and the potential for thermal runaway.[5] Hydrazine is toxic and can decompose explosively at elevated temperatures or in the presence of certain metals.[5] Furthermore, many pyrazole products have a high nitrogen-to-carbon ratio, making them potentially explosive and requiring a thorough safety assessment.[4] A comprehensive Process Hazard Analysis (PHA) is mandatory before any pilot-scale run.
Q2: How can Process Analytical Technology (PAT) help me during scale-up? A2: PAT is a system for designing, analyzing, and controlling manufacturing through real-time measurements.[16] Instead of waiting for the reaction to finish and taking a sample for offline analysis, PAT tools like in-situ FTIR or Raman spectroscopy probes can monitor the concentration of reactants, products, and key intermediates in real-time.[17][18] This allows for:
-
Real-time Reaction Monitoring: Pinpoint the exact moment a reaction is complete, preventing the formation of degradation products from running too long.[18]
-
Improved Process Understanding: Gain insights into reaction kinetics and mechanisms that are invisible with offline analysis.[19]
-
Enhanced Safety and Control: Automatically adjust parameters like reagent addition rate based on real-time data to maintain optimal and safe conditions.[20]
Q3: What is the first step I should take when planning a scale-up campaign? A3: The first step is a thorough review of the laboratory process with a focus on scale-up viability.[21] Identify any potential hazards, difficult-to-handle reagents, or problematic unit operations (e.g., complex chromatography, difficult extractions). The goal is to develop a process that is not just high-yielding in the lab, but also safe, robust, and reproducible at the pilot scale.[22][23]
Experimental Protocols & Visualizations
Protocol: Controlled Addition for Exotherm Management
Objective: To safely add hydrazine hydrate to a 1,3-dicarbonyl precursor in a 50L jacketed glass reactor, maintaining a target temperature range.
-
Charge the 50L reactor with the 1,3-dicarbonyl precursor and the chosen solvent (e.g., ethanol).
-
Begin agitation at a pre-determined RPM to ensure good mixing.
-
Cool the reactor contents to the desired starting temperature (e.g., 10°C) using the jacket controller.
-
Charge the calculated amount of hydrazine hydrate to a calibrated addition vessel connected to a sub-surface addition line in the reactor.
-
Begin the slow, controlled addition of hydrazine hydrate. Monitor the internal reaction temperature closely.
-
Scientist's Note: The addition rate should be set based on prior calorimetry data. A typical starting point might be to add the full volume over 2-3 hours.
-
-
If the internal temperature rises above the set limit (e.g., 15°C), immediately stop the addition. Do not resume until the temperature is back within the desired range.
-
Once the addition is complete, maintain the reaction temperature for the required duration as determined by lab experiments or PAT monitoring.
Diagrams
References
- Hansen, T. V., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
- ResearchGate. (n.d.). Examples of pyrazole scaffolds. b Synthetic approaches towards....
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.
- Kakak, S. R., et al. (2021). Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. ARO-The Scientific Journal of Koya University.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.). Crystallization and Purification.
- Hii, K. K. M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- ResearchGate. (n.d.). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- RSC Publishing. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles.
- ResearchGate. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Stepscience. (n.d.). Process Analytical Technology - PAT.
- Scott, P. (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry. American Pharmaceutical Review.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- Gertenbach, D., & Cooper, B. L. (n.d.). SCALEUP ISSUES FROM BENCH TO PILOT. Hazen Research.
- ResearchGate. (n.d.). Scale-up Issues From Bench to Pilot.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
- Singh, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemMedChem.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
- BioPharm International. (2022). Perspectives on Process Analytical Technology.
- International Journal of Pharmaceutical Research and Applications. (2021). PILOT PLANT SCALE UP.
- Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES.
- von Gunten, U., et al. (n.d.). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Water Research.
- PubMed. (n.d.). Visible Light-Driven, Solvent-Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment.
- World Intellectual Property Organization. (2015). WO/2015/097658 PROCESS FOR THE REGIOSELECTIVE SYNTHESIS OF PYRAZOLES.
- National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up.
- ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
- BioProcess International. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing.
Sources
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. stepscience.com [stepscience.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. longdom.org [longdom.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. hazenresearch.com [hazenresearch.com]
- 23. iptsalipur.org [iptsalipur.org]
Technical Support Center: Managing Moisture Sensitivity of Pyrazole Starting Materials
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you effectively manage the moisture sensitivity of pyrazole starting materials in your experiments.
Understanding the Impact of Moisture on Pyrazole Synthesis
Pyrazoles are a vital class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.[1][2] While the pyrazole ring itself is generally stable, the success of its synthesis, particularly through common methods like the Knorr synthesis, is highly dependent on the nature of the starting materials. These precursors, often solids, can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This absorbed water can have significant, and often detrimental, effects on your reaction outcomes.
Why Moisture Matters in Pyrazole Synthesis
The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by cyclization and dehydration.[4] While some studies suggest that the presence of extraneous water may not affect the reaction rate under neutral pH conditions, acid catalysis, which is often employed, can be influenced by water content.[3][5]
The primary concerns with moisture in your starting materials include:
-
Inaccurate Stoichiometry: If a starting material has absorbed a significant amount of water, its actual weight will not correspond to the molar amount you've calculated. This can lead to an incorrect ratio of reactants, potentially reducing your yield and leading to the formation of impurities.
-
Side Reactions: The presence of water can promote unwanted side reactions. For example, some 1,3-dicarbonyl compounds can undergo hydrolysis.[6]
-
Physical Handling Issues: Hygroscopic solids can become clumpy, sticky, or even liquefy, making them difficult to weigh and handle accurately.[7]
-
Impact on Product Purity: Residual moisture in the final product can affect its physical properties, stability, and downstream applications, particularly in drug development where strict purity profiles are required.
Key Pyrazole Starting Materials and Their Moisture Sensitivity
A thorough understanding of the hygroscopic nature of your specific starting materials is the first line of defense against moisture-related issues.
| Starting Material | Common Examples | Hygroscopicity and Handling Considerations |
| Hydrazine Derivatives | Hydrazine hydrate, Phenylhydrazine | Hydrazine hydrate is a fuming liquid with strong hygroscopicity.[3] Phenylhydrazine can exist as a pale yellow oily liquid or solid that darkens upon exposure to air and moisture.[7][8][9] Both are toxic and should be handled with care in a well-ventilated area.[4][5] Store in tightly sealed containers, preferably under an inert atmosphere. |
| 1,3-Dicarbonyl Compounds | Acetylacetone, Ethyl acetoacetate | Acetylacetone is a liquid that is soluble in water.[10][11][12] While not aggressively hygroscopic, its solubility indicates an affinity for water. Ethyl acetoacetate is slightly soluble in water.[13][14][15] Both should be stored in tightly sealed containers to prevent moisture absorption. |
| Substituted Pyrazoles | Various solid derivatives | The hygroscopicity of substituted pyrazoles can vary significantly depending on their functional groups and crystalline form. It is crucial to assess the moisture sensitivity of each specific pyrazole derivative.[9][16] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter due to moisture in your pyrazole synthesis experiments.
Issue 1: Low or Inconsistent Yields
-
Question: My pyrazole synthesis is giving me low and unpredictable yields. Could moisture be the culprit?
-
Answer: Absolutely. Inaccurate stoichiometry due to water absorption by one or more starting materials is a common cause of low yields. If you are not accounting for the water content, you are likely using less of the active reagent than you think.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in pyrazole synthesis.
Recommended Actions:
-
Assess Hygroscopicity: Review the safety data sheets (SDS) for your starting materials to determine if they are hygroscopic.
-
Quantify Water Content: For critical reactions, precisely determine the water content of your starting materials using Karl Fischer titration. This is the most accurate method for water determination in solids and liquids.[17]
-
Adjust Mass: Based on the water content, adjust the mass of the starting material to ensure you are using the correct molar amount.
-
Dry Starting Materials: If Karl Fischer titration is not feasible, dry your solid starting materials before use. (See "Best Practices for Drying Pyrazole Starting Materials" below).
-
Issue 2: Difficulty in Handling and Weighing Starting Materials
-
Question: My solid starting material is clumpy and difficult to weigh accurately. What should I do?
-
Answer: This is a classic sign of moisture absorption.[7] Clumpy or sticky solids cannot be weighed reliably, leading to inaccurate stoichiometry.
Recommended Actions:
-
Improve Storage: Ensure your starting materials are stored in tightly sealed containers. For highly sensitive materials, consider using a desiccator for storage.
-
Work Quickly: When weighing hygroscopic reagents, do so as quickly as possible to minimize exposure to atmospheric moisture.
-
Use a Dry Environment: If possible, handle highly hygroscopic materials in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Dry the Material: If the material has already absorbed moisture, it will need to be dried before use.
-
Issue 3: Unexpected Side Products or Impurities in the Final Product
-
Question: I'm observing unexpected peaks in my NMR or LC-MS analysis of the crude reaction mixture. Could water be causing side reactions?
-
Answer: Yes, the presence of water can lead to the formation of byproducts. For instance, the hydrolysis of 1,3-dicarbonyl compounds can occur. Additionally, water can sometimes participate in the reaction mechanism in unexpected ways, especially under acidic or basic conditions.
Recommended Actions:
-
Dry Solvents: Ensure that the solvents used in your reaction are anhydrous, especially if the reaction is known to be moisture-sensitive. Molecular sieves are excellent for drying a variety of organic solvents.[10][18][19]
-
Use Anhydrous Conditions: For particularly sensitive reactions, employ standard techniques for running reactions under an inert atmosphere. This involves using oven-dried glassware and performing reagent transfers via syringe under a positive pressure of nitrogen or argon.
-
Best Practices for Handling, Storing, and Drying Pyrazole Starting Materials
Proactive moisture management is key to successful and reproducible pyrazole synthesis.
Storage
-
Tightly Sealed Containers: Always store pyrazole starting materials in their original, tightly sealed containers.
-
Desiccators: For highly hygroscopic solids, store them in a desiccator containing a suitable desiccant such as anhydrous calcium chloride or silica gel.
-
Inert Atmosphere: For extremely sensitive materials, consider storage in a glove box or in a sealed container under an inert atmosphere.
Drying Solid Starting Materials
If you suspect your solid starting material has absorbed moisture, you will need to dry it before use.
Drying Methods for Solid Pyrazole Starting Materials
Caption: Decision tree for drying solid pyrazole starting materials.
Recommended Drying Agents:
| Drying Agent | Compatibility and Considerations |
| Anhydrous Calcium Chloride (CaCl₂) | A good, general-purpose drying agent for desiccators. It is generally compatible with amines.[6][11][20][21] |
| Anhydrous Magnesium Sulfate (MgSO₄) | A fast and efficient drying agent. However, it is slightly acidic and may not be suitable for highly acid-sensitive compounds. There is a possibility of chelation with 1,3-dicarbonyl compounds.[22][23] |
| Molecular Sieves (3Å or 4Å) | Excellent for drying solvents and can also be used in desiccators. They are generally inert and will not react with your starting materials.[10][18][19][24][25] |
| Phosphorus Pentoxide (P₂O₅) | A very powerful drying agent, but it is highly corrosive and should be handled with care. It is suitable for use in desiccators for drying neutral compounds. |
Step-by-Step Protocol for Drying a Solid Starting Material in a Vacuum Desiccator:
-
Prepare the Desiccator: Ensure the desiccant in the bottom of the desiccator is fresh and active.
-
Sample Preparation: Spread the solid starting material in a thin layer on a watch glass or in a shallow dish to maximize the surface area.
-
Place in Desiccator: Place the sample in the desiccator.
-
Apply Vacuum: Slowly and carefully apply a vacuum to the desiccator.
-
Drying Time: Allow the material to dry under vacuum for several hours or overnight.
-
Release Vacuum: Slowly and carefully release the vacuum, preferably by introducing a dry, inert gas.
-
Immediate Use: Use the dried material immediately or store it in a tightly sealed container inside the desiccator.
Frequently Asked Questions (FAQs)
-
Q1: How can I tell if my pyrazole starting material is hygroscopic?
-
A1: The most reliable source of this information is the Safety Data Sheet (SDS) provided by the manufacturer. Physical signs of hygroscopicity include clumping, caking, or the material appearing wet or sticky.[7]
-
-
Q2: I don't have access to a Karl Fischer titrator. How can I estimate the water content of my solid starting material?
-
A2: While not as precise as Karl Fischer titration, you can perform a "loss on drying" experiment. Weigh a sample of the material, dry it thoroughly in a vacuum oven at a suitable temperature below its decomposition point until a constant weight is achieved, and then re-weigh it. The weight difference will give you an approximation of the water content.
-
-
Q3: Can I use any drying agent for my pyrazole starting materials?
-
A3: Not necessarily. It's important to consider the chemical properties of both the drying agent and your compound. For example, acidic drying agents should be avoided with basic starting materials like some hydrazine derivatives. Magnesium sulfate is slightly acidic.[23] When in doubt, inert drying agents like molecular sieves are a safe choice.[10][18][19]
-
-
Q4: My pyrazole synthesis is often performed in water as a solvent. Do I still need to worry about the hygroscopicity of my starting materials?
-
A4: Yes. Even if the reaction is performed in an aqueous medium, the accurate weighing of your starting materials is crucial for achieving the correct stoichiometry. If your solid starting materials have absorbed an unknown amount of water, your molar ratios will be incorrect, which can negatively impact your reaction.
-
-
Q5: How should I handle hydrazine hydrate safely?
References
- Safety and Handling of Hydrazine. DTIC. [Link]
- Advice on storing/handling hydrazine : r/chemistry. Reddit. [Link]
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
- Chemical Comp
- Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC - NIH. [Link]
- Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamin
- Recent Advances in the Synthesis of Pyrazole Deriv
- US4434292A - Process for the preparation of pyrazole.
- Molecular sieve. Wikipedia. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
- CHEMICAL RESISTANCE CHART | Lee Engineering. Lee Engineering. [Link]
- Synthesis of pyrazole based on hydrazine hydrate. * indicates binding... - ResearchGate.
- CHEMICAL COMPATIBILITY | Equip Solutions. Equip Solutions. [Link]
- Molecular Sieves: An Ultim
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. [Link]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calcul
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
- Knorr pyrazole synthesis from a ketoester - labor
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Sorbead India. [Link]
- How to Dry the Molecular Sieve: A Complete Guide. Inter-China Chemical. [Link]
- Hydrazines. Wikipedia. [Link]
- ETHYL ACETOACET
- Chemical Resistance Recommendations.
- Ethyl Acetoacetate | C6H10O3 | CID 8868. PubChem. [Link]
- “In Water” Syntheses of Heterocyclic Compounds.
- Chemical Compatibility Database
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]
- Mastering β-keto esters.
- Properties and Uses of Substituted Hydrazones.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]
- Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazol
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
- Does magnesium react with magnesium sulph
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. PMC - NIH. [Link]
- Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews (RSC Publishing). [Link]
- Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances (RSC Publishing). [Link]
- Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. equip-solutions.com [equip-solutions.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular sieve - Wikipedia [en.wikipedia.org]
- 11. engineeringbylee.com [engineeringbylee.com]
- 12. coleparmer.com [coleparmer.com]
- 13. 2.imimg.com [2.imimg.com]
- 14. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. researchgate.net [researchgate.net]
- 17. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 18. Molecular Sieves [sigmaaldrich.com]
- 19. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 20. walchem.com [walchem.com]
- 21. filtermat.be [filtermat.be]
- 22. quora.com [quora.com]
- 23. Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Sieves: An Ultimate Guide-OIM Chemical [oimchem.com]
- 25. redriver.team [redriver.team]
Technical Support Center: Optimization of Solvent Choice for Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. Pyrazoles form the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The seemingly simple condensation reaction, most notably the Knorr synthesis, is critically influenced by the choice of reaction solvent. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate the complexities of solvent selection and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents in pyrazole formation.
Q1: What is the fundamental role of the solvent in a Knorr-type pyrazole synthesis?
A1: The solvent is not merely an inert medium; it is an active participant that governs multiple facets of the reaction. Its primary roles are:
-
Solubilization: To bring the reactants—typically a 1,3-dicarbonyl compound and a hydrazine derivative—into a single phase, which is essential for the reaction to occur.
-
Stabilization of Intermediates: The reaction proceeds through several intermediates, including hydrazones and carbinolamines, which can possess significant charge separation.[1][2] Polar solvents can stabilize these species and the transition states leading to them, thereby accelerating the reaction.
-
Influencing Reaction Pathway: The solvent can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, directly impacting reaction rates and, most critically, the regiochemical outcome.[1][3]
-
Facilitating Dehydration: The final, often rate-limiting, step is the acid-catalyzed dehydration of a cyclic intermediate to form the aromatic pyrazole ring.[1][4] The solvent choice can be critical in promoting this step.
Q2: How does solvent polarity influence the reaction rate and yield?
A2: Solvent polarity is a key determinant of success. The Knorr synthesis involves the formation of polar intermediates from less polar starting materials.
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are the traditional choice. Ethanol, for instance, is widely used but can lead to mixtures of isomers with unsymmetrical substrates.[5] These solvents can stabilize charged intermediates through hydrogen bonding. Acetic acid is particularly effective as it serves as both a polar solvent and an acid catalyst, accelerating the crucial dehydration step.[6]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can be superior for dissolving recalcitrant starting materials.[4] In some cases, aprotic dipolar solvents have been shown to provide better results and higher yields than traditional protic solvents, particularly when paired with an acid catalyst to drive the final cyclization.[4]
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These are generally less effective unless the reactants are highly non-polar. They do little to stabilize the polar intermediates of the reaction, often leading to slower reaction times.
Q3: My synthesis involves an unsymmetrical 1,3-dicarbonyl. How can the solvent control which regioisomer I get?
A3: This is one of the most common and critical challenges in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different pyrazole regioisomers can form.[1] While traditional solvents like ethanol often yield hard-to-separate mixtures, specific solvents can enforce high regioselectivity.[3]
The breakthrough in this area has been the use of fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[5][7] These solvents possess unique properties: they are highly polar and are exceptionally strong hydrogen-bond donors without being highly nucleophilic themselves. This allows them to selectively stabilize one of the two competing transition states in the cyclization step, dramatically increasing the formation of one regioisomer over the other, often to ratios exceeding 97:3.
Q4: Are there environmentally friendly ("green") solvent options for pyrazole synthesis?
A4: Yes, the development of sustainable synthetic routes is a major focus in modern chemistry. Several green alternatives to volatile organic solvents have been successfully applied to pyrazole synthesis:
-
Water: As nature's solvent, water is an excellent green option. Reactions in water, often catalyzed by agents like cetyltrimethylammonium bromide (CTAB) or nano-catalysts, can be highly efficient.[8][9]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point. DESs are biodegradable, have low toxicity, and can act as both solvent and catalyst, often accelerating reaction rates.[10][11]
-
Solvent-Free Conditions: Reactions can be run neat, often with a solid catalyst or by grinding the reactants together, sometimes with the aid of microwave or ultrasonic energy.[12][13][14] This approach minimizes waste and can lead to shorter reaction times and simpler product isolation.[12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems related to solvent choice.
| Problem | Probable Cause & Scientific Explanation | Recommended Solution & Protocol |
| 1. Low or No Product Yield | Poor Solubility of Reactants: The 1,3-dicarbonyl and hydrazine must be in the solution phase to react. If one reactant has limited solubility, the reaction rate will be severely diminished. | Change to a Stronger Solvent: Switch from less polar solvents (Toluene, Hexane) or even ethanol to a more powerful polar aprotic solvent like DMF, NMP, or DMAc to ensure complete dissolution of all starting materials.[4] |
| Unfavorable Reaction Kinetics: The solvent may not be adequately stabilizing the reaction's transition state, leading to a high activation energy barrier. This is common in non-polar solvents. | Increase Solvent Polarity & Introduce a Catalyst: Switch to a polar solvent (e.g., ethanol). For a more significant rate enhancement, use glacial acetic acid as the solvent. It acts as both a polar medium and an acid catalyst, which is known to accelerate both the initial condensation and the final dehydration steps.[6][15][16] | |
| 2. Reaction Stalls at an Intermediate | Inefficient Dehydration: The final step, elimination of water to form the aromatic pyrazole, is often the slowest and requires catalysis.[1] In neutral or basic media, the hydroxyl group of the pyrazoline intermediate is a poor leaving group. | Introduce an Acid Catalyst: If using a neutral solvent like ethanol or DMF, add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl). Alternatively, switch the entire solvent system to glacial acetic acid , which will effectively drive the dehydration to completion.[4] |
| 3. Mixture of Regioisomers Formed | Lack of Directive Solvent Effects: In standard solvents like ethanol, the energetic difference between the two pathways for nucleophilic attack on an unsymmetrical dicarbonyl is minimal, leading to poor selectivity.[5] | Employ a Highly Directive Solvent: This is the ideal scenario for using a fluorinated alcohol. Replace your current solvent with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . Its powerful hydrogen-bonding capability can dramatically improve regioselectivity, often favoring a single isomer.[3][5][7] |
| 4. Difficult Product Isolation | High-Boiling Point Solvent: Solvents like DMF, DMSO, or NMP have very high boiling points (>150 °C) and are difficult to remove completely, often leaving residual solvent in the final product. | Optimize Work-up or Change Solvent: If the reaction temperature allows, switch to a lower-boiling alternative like acetonitrile, 1,4-dioxane, or ethanol . If a high-boiling solvent is necessary, avoid removal by distillation. Instead, devise a work-up procedure where the product is precipitated by adding an anti-solvent (e.g., pouring the DMF reaction mixture into a large volume of ice water) and collected via filtration.[17] |
Section 3: Experimental Protocols & Data
Protocol: Regioselective Pyrazole Synthesis Using HFIP
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP, based on established literature.[18]
Materials:
-
Unsymmetrical 1,3-dicarbonyl (1.0 mmol)
-
Substituted Hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl (1.0 mmol) in HFIP (3 mL).
-
Add the hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the HFIP solvent under reduced pressure. Caution: HFIP is volatile and acidic; use appropriate ventilation and trapping.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Data Presentation: Comparative Solvent Effects on Regioselectivity
The following table summarizes the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Reaction Time (h) | Yield (%) | Regioisomeric Ratio (5-furyl : 3-furyl) |
| Ethanol (EtOH) | 4 | 85 | 55 : 45 |
| 2,2,2-Trifluoroethanol (TFE) | 1 | 91 | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1 | 94 | 97 : 3 |
| Data synthesized from findings reported in The Journal of Organic Chemistry.[3] |
Section 4: Visual Summaries
Diagram 1: Decision Workflow for Solvent Selection
Caption: A decision tree for initial solvent selection in pyrazole synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: A flowchart for diagnosing and solving common synthesis issues.
Section 5: References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. (Duplicate of source 1, different landing page).
-
Kawade, D. (2021). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Giradkar, V. (2018). knorr pyrazole synthesis. Slideshare. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Patel, H., Sharma, T., & Shah, S. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Ferraz, H., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
ResearchGate. (2025). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]
-
Zhang, Z., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
Danishefsky, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Kumar, A., et al. (2019). Synthesis and bioevaluation of novel pyrazole by different methods: A review. ResearchGate. [Link]
-
Danishefsky, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]
-
Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. name-reaction.com [name-reaction.com]
- 17. google.com [google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in multicomponent pyrazole reactions
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for multicomponent pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these powerful reactions. Our goal is to provide you with not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your syntheses effectively. By understanding the "why" behind byproduct formation, you can strategically prevent it.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary issue is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls. Why does this happen and how can I achieve regiocontrol?
A1: The Challenge of Regioselectivity
The formation of regioisomers is the most common byproduct challenge in pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1] The core of the issue lies in the initial step: the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl, leading to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.
Conventional wisdom often suggests that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. However, in practice, especially in standard solvents like ethanol, this selectivity is often poor, leading to isomeric mixtures that are difficult and costly to separate.[2][3]
Troubleshooting & Optimization Strategies:
1. Strategic Solvent Selection (The Fluorinated Alcohol Effect): This is the most impactful parameter for controlling regioselectivity. While ethanol is common, it often provides poor control. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of a single isomer.[2][3][4]
-
Causality: Fluorinated alcohols are strong hydrogen-bond donors. It is proposed that they selectively stabilize the key transition state leading to the desired isomer. For instance, in the reaction between a 1,3-diketone bearing a trifluoromethyl group and methylhydrazine, TFE preferentially directs the more nucleophilic NH2 group to attack the carbonyl carbon furthest from the electron-withdrawing CF3 group, significantly enhancing the yield of the desired regioisomer.[4]
Data Summary: Solvent Effect on Regioselectivity
| Reactants | Solvent | Temperature | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione + MeNHNH2 | EtOH | Reflux | Low / Mixture | |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione + MeNHNH2 | TFE | Room Temp | 85:15 | [4] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione + MeNHNH2 | HFIP | Room Temp | >95:5 | [2] |
2. Temperature and Reaction Condition Tuning: In some multicomponent systems, reaction conditions can be tuned to favor one product over another. High temperatures might favor the thermodynamically stable product, while lower temperatures could favor the kinetic product. For certain condensations of 5-aminopyrazoles, dimedone, and aldehydes, high temperatures (150 °C) favor the Hantzsch-type product, whereas sonication at room temperature favors the isomeric Biginelli-type product.[5][6]
3. Catalyst-Mediated Control: The choice of catalyst can be pivotal.
-
Acid/Base Catalysis: The catalyst influences which carbonyl is more activated and which nitrogen is more nucleophilic. Basic conditions, for example, can deprotonate the acidic α-NH of an arylhydrazine, directing its regioselective attack.[7]
-
Metal Catalysis: Transition-metal catalysts can coordinate to reactants in a specific orientation, forcing the reaction to proceed through a single pathway. Copper-catalyzed three-component reactions have shown excellent regioselectivity.[8]
Experimental Protocol: High-Regioselectivity Synthesis of N-Methyl-3-Trifluoromethyl Pyrazole
This protocol is adapted from Fustero et al., demonstrating the power of TFE as a solvent.[2][4]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (e.g., 1,1,1-trifluoroacetylacetone, 1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M.
-
Reactant Addition: To the stirring solution at room temperature, add methylhydrazine (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete in less than 1 hour.
-
Workup: Upon completion, remove the TFE under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel to isolate the desired pyrazole regioisomer. The significant improvement in regioselectivity greatly simplifies this purification step compared to reactions run in ethanol.
Q2: I'm observing high molecular weight byproducts. Could these be from Michael additions?
A2: The Aza-Michael Addition Side Reaction
Yes, this is a common issue, especially in one-pot multicomponent reactions that generate an α,β-unsaturated intermediate (a Michael acceptor).[9] The pyrazole product itself, which still possesses a reactive N-H proton, can act as a nucleophile (a Michael donor) and add to the unsaturated intermediate.[10] This leads to the formation of undesired N-alkylated pyrazole adducts.
This side reaction is a classic example of the desired product interfering with the main reaction pathway. It is particularly prevalent when the rate of pyrazole formation is faster than the rate of consumption of the Michael acceptor intermediate.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in pyrazole synthesis.
Troubleshooting & Optimization Strategies:
-
Control of Stoichiometry: Ensure the hydrazine source is not the limiting reagent. Using a slight excess (e.g., 1.05-1.1 equivalents) of the hydrazine can help ensure all of the Michael acceptor intermediate is consumed in the desired cyclization reaction.
-
Order of Addition: A sequential or slow addition of one component can be highly effective. Try adding the hydrazine component last and slowly to the pre-formed Michael acceptor. This maintains a low concentration of the pyrazole product in the presence of the reactive intermediate.
-
Catalyst Selection: The choice of base is critical. A strong, non-nucleophilic base can favor the initial condensation steps without excessively deprotonating the product pyrazole's N-H, which would make it a more potent Michael donor.[10] Conversely, if the Michael addition itself is desired, a base like Cs2CO3 is highly effective.[10]
-
Temperature Control: Lowering the reaction temperature can often slow down the undesired Michael addition more than it slows the desired cyclization, thus improving selectivity.
Q3: What is a systematic workflow for troubleshooting byproduct formation in my reaction?
A3: A Logic-Based Optimization Workflow
A haphazard approach to optimization can waste significant time and resources. A systematic, logic-based workflow is essential for efficiently identifying and mitigating byproduct formation. The key is to change one variable at a time and carefully analyze the outcome.
Visualizing the Troubleshooting Workflow:
Caption: Systematic workflow for reaction optimization.
Step-by-Step Guide:
-
Analyze the Initial Outcome: Before any changes, get a clear picture of your crude reaction mixture. Use ¹H NMR to determine the ratio of products and byproducts and LC-MS to identify their molecular weights.
-
Identify the Byproduct: Based on the analysis, determine the likely structure of the main byproduct. Is it a regioisomer (same mass, different NMR)? A Michael adduct (mass of product + intermediate)? An uncyclized intermediate?
-
Prioritize the Variable:
-
If Regioisomers: The first and most critical variable to change is the solvent . Test the reaction in TFE or HFIP.[2][3][4] This often solves the problem in a single step.
-
If Michael Adducts: Focus on stoichiometry and order of addition . Try a run with slow, late addition of the hydrazine component.
-
If Other Byproducts (e.g., decomposition, incomplete reaction): Look at temperature and reaction time . You may be running the reaction too hot or for too long. Also, consider the catalyst loading, as too much can sometimes promote unwanted pathways.[11]
-
-
Iterate and Confirm: After making a single, targeted change, re-run the analysis. If the issue is improved but not solved, you can then move to the next most likely variable (e.g., after changing the solvent for regioselectivity, you might fine-tune the temperature).
By following this structured approach, you can logically converge on the optimal conditions for your specific multicomponent pyrazole synthesis, leading to higher yields, purer products, and simplified purifications.
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Chernenko, V. N., et al. (2008). Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes. PubMed. [Link]
- Chernenko, V. N., et al. (2008). Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes. The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
- El-Mekabaty, A., et al. (2023).
- Schober, L. J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- Castillo, J. C., & Portilla, J. (2021).
- Wikipedia. (n.d.). Michael reaction.
- ResearchGate. (2022).
- ResearchGate. (2018). Rapid four-component reactions in water: synthesis of pyranopyrazoles. [Link]
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
- Chen, J., et al. (2022).
- ResearchGate. (2022). Influence of catalyst proportion on the synthesis of pyranopyrazole. [Link]
- Wang, C., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Frontiers in Chemistry. [Link]
- Girish, Y. R., et al. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to the Structural Validation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine: A Comparative Analysis Centered on ¹H NMR
This guide provides an in-depth, experience-driven approach to the structural validation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. We will focus on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool, while also objectively comparing its capabilities with orthogonal techniques to construct a self-validating, comprehensive analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require unimpeachable structural confirmation of novel chemical entities.
The Analytical Challenge: Defining the Target Structure
The first step in any validation process is to understand the structure . This compound, with the molecular formula C₇H₁₃N₃, presents several distinct proton environments.[1][2] The core of our analytical challenge is to unambiguously confirm the presence and connectivity of each functional group: the N-methyl, the two C-methyl groups on the pyrazole ring, the aminomethyl bridge, and the primary amine protons.
¹H NMR spectroscopy is the ideal frontline technique for this task because it provides detailed information about the chemical environment, connectivity, and relative abundance of every proton in a molecule.[3][4]
Caption: An integrated workflow for complete and unambiguous structural validation.
This integrated approach moves beyond simple confirmation to a state of high-confidence validation. The ¹H NMR provides the detailed map, the ¹³C NMR counts the carbon framework, the MS confirms the mass and formula, and the FTIR verifies the essential functional building blocks. When the results of all four analyses align with the proposed structure, the validation can be considered complete and trustworthy.
References
- Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. Fiveable.
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Applications of 1H NMR. University of Regensburg.
- 1H NMR Spectroscopy. SlideShare.
- This compound(352018-93-0) 1H NMR. ChemicalBook.
- This compound | C7H13N3 | CID 2776430. PubChem.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- 1H NMR Chemical Shift.
- 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax.
- 1H NMR Spectroscopy.
- This compound | cas: 352018-93-0. Finetech Industry Limited.
- NMR Chemical Shift Values Table. Chemistry Steps.
Sources
- 1. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 352018-93-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. fiveable.me [fiveable.me]
- 4. longdom.org [longdom.org]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][2][3]
The Ascendancy of Microwave Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative to conventional heating methods.[3][4] Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This efficient energy transfer translates to dramatically shorter reaction times, often reducing processes from hours to mere minutes, and frequently results in higher product yields and purity.[3][7][8] The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction, where polar molecules or ions align with the rapidly oscillating electric field of the microwaves, generating heat.[3][5]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of various pyrazole derivatives, highlighting the significant efficiencies gained by transitioning from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 hours | 5 minutes | [1][8][9] |
| 7-9 hours | 9-10 minutes | [10] | |
| 1 hour | 2 minutes | [8] | |
| Yield | 72-90% | 91-98% | [1][8][9] |
| 48-85% | 62-92% | [8][11] | |
| Lower than microwave method | 79-92% improvement | [10] | |
| Temperature | 75°C | 60°C | [1][8] |
| ~118°C (Reflux) | Dependent on microwave power | [1] | |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [1] |
Experimental Protocols: A Practical Guide
Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures for the Knorr pyrazole synthesis, a classic method involving the reaction of a β-ketoester with a hydrazine.[12][13]
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
This method represents a traditional approach to pyrazole synthesis, relying on prolonged heating to drive the reaction to completion.[1]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve a mixture of the appropriate aryl hydrazine and β-ketoester in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at 75°C for 2 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol demonstrates the significant acceleration and efficiency of microwave-assisted synthesis.[1][2]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the aryl hydrazine and the β-ketoester.[2]
-
Add ethanol and a catalytic amount of glacial acetic acid.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Pour the reaction mixture into crushed ice and collect the resulting precipitate by vacuum filtration.[2]
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[2]
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the general workflows for both conventional and microwave-assisted pyrazole synthesis, providing a clear visual comparison of the two methodologies.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
The Deciding Factors: Choosing the Right Method
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagram illustrates these relationships.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Conclusion: A Clear Advantage for Modern Methods
Microwave-assisted organic synthesis presents a compelling alternative to conventional heating for the synthesis of pyrazole derivatives.[1][4][7] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[1] This increased efficiency can be attributed to the direct and rapid heating of the reaction mixture by microwave irradiation.[1] While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial.[8] Furthermore, the reduced energy consumption and potential for solvent-free reactions align with the principles of green chemistry, making microwave synthesis a more sustainable approach.[3][4]
References
- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives - Benchchem. (n.d.).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- - Benchchem. (n.d.).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. (n.d.). Eduzone.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI.
- A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis - Benchchem. (n.d.).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). Semantic Scholar.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (2009). ACS Publications.
- Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (n.d.). PubMed.
- Microwaves better in chemical synthesis than traditional energy sources, say scientists. (2021). Science in Poland.
- Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pharmacia.
- Microwave-activated Synthesis of Pyrroles: A Short Review. (2025). ResearchGate.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2025). ResearchGate.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
- Comparison of Conventional and Microwave Heating. (n.d.). ResearchGate.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal.
- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2025). ResearchGate.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. eduzonejournal.com [eduzonejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis
For researchers and professionals in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs such as Celebrex, Viagra, and Eliquis underscores the critical need for efficient and versatile synthetic methodologies. The choice of catalyst in pyrazole synthesis is not merely a matter of procedural detail; it is a pivotal decision that dictates yield, purity, scalability, and ultimately, the economic viability of a synthetic route.
This guide provides an in-depth comparison of the efficacy of various catalytic systems in pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and field-proven data. Our objective is to empower you, the researcher, to make informed decisions tailored to your specific synthetic challenges.
The Landscape of Catalysis in Pyrazole Formation
The classical Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a workhorse in the field.[1][2] However, the evolution of organic synthesis has introduced a diverse arsenal of catalysts that enhance the efficiency, scope, and environmental footprint of this and other pyrazole-forming reactions. Broadly, these catalysts can be classified into three major categories: Lewis acids , Brønsted acids , and transition metal catalysts . Each class offers a unique set of advantages and is suited to different synthetic strategies and substrates.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is a multifactorial decision. Key performance indicators include product yield, reaction time, temperature, catalyst loading, and reusability. The following sections provide a comparative overview of the leading catalyst types, supported by experimental data from the literature.
Lewis Acid Catalysis: Activating the Electrophile
Lewis acids function by coordinating to a carbonyl oxygen of the 1,3-dicarbonyl substrate, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine.[3] This activation is crucial for reactions that may otherwise be sluggish or require harsh conditions.
A range of Lewis acids have proven effective, with notable examples including SnCl₄, BF₃·OEt₂, and TiCl₄.[4] These catalysts can promote pyrazole formation with high efficiency, even at ambient temperatures.[4] For instance, in the synthesis of a pyrazole derivative from a 3-ethoxycyclobutanone and a monosubstituted hydrazine, SnCl₄, BF₃·OEt₂, and TiCl₄ all demonstrated high catalytic efficacy.[4]
Key Advantages:
-
High Efficiency: Often provides excellent yields in short reaction times.
-
Mild Conditions: Many Lewis acid-catalyzed reactions proceed smoothly at room temperature.
-
High Regioselectivity: Can afford pyrazole products with complete regioselectivity.[4]
Considerations:
-
Stoichiometric Amounts: Some protocols may require significant catalyst loading.
-
Moisture Sensitivity: Many Lewis acids are sensitive to moisture, necessitating anhydrous reaction conditions.
-
Work-up: Aqueous work-up is often required to remove the catalyst.
Brønsted Acid Catalysis: A Greener Approach
Brønsted acids catalyze pyrazole synthesis by protonating the carbonyl group, which, similar to Lewis acid coordination, enhances its electrophilicity. This class of catalysts includes traditional acids like acetic acid and p-toluenesulfonic acid, as well as solid-supported and recyclable catalysts like Amberlyst-70, and various ionic liquids.[1][5][6]
The use of solid acid catalysts such as Amberlyst-70 represents a significant advancement towards greener synthesis.[7] These catalysts are non-toxic, thermally stable, and easily separable from the reaction mixture by simple filtration, allowing for their reuse.[7][8] For example, the condensation of 1,3-dicarbonyls with hydrazines using Amberlyst-70 in water proceeds efficiently at room temperature, offering high yields and a simplified work-up procedure.[7]
Key Advantages:
-
Environmental Benignity: Solid acid catalysts and ionic liquids can offer a greener alternative to traditional mineral acids.[5]
-
Reusability: Heterogeneous catalysts like Amberlyst-70 can be recovered and reused multiple times with only a slight decrease in activity.[7]
-
Operational Simplicity: The work-up for heterogeneous catalysts is often straightforward.
Considerations:
-
Catalyst Activity: The activity of Brønsted acids can vary significantly, with some requiring elevated temperatures or longer reaction times compared to potent Lewis acids.
Transition Metal and Nanocatalysis: The Forefront of Efficiency
Transition metal catalysts, particularly those based on palladium, ruthenium, silver, and copper, have opened new avenues for pyrazole synthesis, including C-H functionalization and multicomponent reactions. Nanocatalysts, such as nano-sized zinc oxide (nano-ZnO), have also emerged as highly efficient and reusable catalysts for pyrazole synthesis.
Nano-ZnO, for instance, has been employed in the green synthesis of 1,3,5-substituted pyrazoles, affording excellent yields (up to 95%) in short reaction times under mild conditions. The high surface area of nanocatalysts contributes to their enhanced catalytic activity. Similarly, silver triflate (AgOTf) has been shown to be a highly effective catalyst for the synthesis of 3-CF₃-pyrazoles, achieving exceptional yields of up to 99% in just one hour at room temperature with a low catalyst loading of 1 mol%.
Palladium-catalyzed methods have enabled the synthesis of polysubstituted pyrazoles through innovative pathways such as the ring-opening of 2H-azirines with hydrazones. These methods often exhibit broad substrate scope and good functional group tolerance.
Key Advantages:
-
High Yields and Short Reaction Times: Often outperform traditional catalysts in terms of efficiency.
-
Novel Reactivity: Enable synthetic routes that are not accessible with traditional acid catalysis.
-
Low Catalyst Loading: Many transition metal catalysts are effective at low concentrations.
-
Reusability of Nanocatalysts: Nanoparticle-based catalysts can often be recovered and reused.
Considerations:
-
Cost and Availability: Some transition metal catalysts can be expensive.
-
Toxicity: Traces of heavy metals may need to be removed from the final product, particularly in pharmaceutical applications.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts from each class in the synthesis of various pyrazole derivatives.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference(s) |
| Lewis Acid | SnCl₄ (0.1-0.5 equiv) | 3-Ethoxycyclobutanone, Hydrazine | DCM | Room Temp. | 30 min | 80-95% | No | [4] |
| Brønsted Acid | Amberlyst-70 | 1,3-Diketone, Hydrazine | Water | Room Temp. | 5-30 min | 80-98% | Yes | [7][8] |
| Metal Catalyst | AgOTf (1 mol%) | Trifluoromethylated Ynone, Hydrazine | Not Specified | Room Temp. | 1 h | up to 99% | Not Reported | |
| Nanocatalyst | Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Water | Room Temp. | 15 min | 95% | Yes | |
| Palladium | Pd(OAc)₂ (10 mol%) | 2H-Azirine, Hydrazone | Toluene | 100 | 12 h | 75% | No |
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. While the specific intermediates and transition states can vary, the overarching principles for each catalyst class are illustrative.
Lewis and Brønsted Acid-Catalyzed Knorr Synthesis
The Knorr pyrazole synthesis, whether catalyzed by a Lewis or Brønsted acid, proceeds through a well-established pathway. The acid catalyst activates one of the carbonyl groups of the 1,3-dicarbonyl compound, facilitating the initial nucleophilic attack by the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the aromatic pyrazole ring.[1]
Caption: Generalized mechanism for acid-catalyzed pyrazole synthesis.
Palladium-Catalyzed Pyrazole Synthesis
The mechanisms of palladium-catalyzed pyrazole syntheses are often more complex and varied. For instance, in the reaction of 2H-azirines with hydrazones, one proposed pathway involves the initial coordination of the Pd(II) catalyst to the azirine, followed by oxidative addition to form a palladium-containing intermediate. Subsequent reaction with the hydrazone, reductive elimination, and aromatization would then afford the pyrazole product and regenerate the active catalyst.
Caption: A plausible catalytic cycle for Pd-catalyzed pyrazole synthesis.
Experimental Protocols: From Theory to Practice
The following protocols are representative examples for the synthesis of pyrazole derivatives using different catalytic systems. These should serve as a validated starting point for your own experimental design.
Protocol 1: Green Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO
This protocol is adapted from a highly efficient and environmentally friendly method.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst
-
Water
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1 mmol) and phenylhydrazine (1.1 mmol).
-
Add nano-ZnO (specify mol% or weight) to the mixture.
-
Add water (5-10 mL) as the solvent.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the nano-ZnO catalyst.
-
Wash the catalyst with ethanol and dry for reuse.
-
Extract the aqueous filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Aqueous Synthesis of Pyrazoles using Amberlyst-70
This protocol showcases the use of a recyclable solid acid catalyst in an aqueous medium.[7]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine or hydrazine derivative (e.g., phenylhydrazine)
-
Amberlyst-70
-
Water
Procedure:
-
Suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine derivative (1.1 mmol), and a catalytic amount of Amberlyst-70 (e.g., 50 mg) in water (15 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for the time specified by monitoring (typically 5-30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to separate the Amberlyst-70 catalyst.
-
Wash the catalyst with diethyl ether, dry at 60 °C for 4 hours, and store for reuse.
-
If the product precipitates from the aqueous filtrate, collect it by filtration. If not, extract the filtrate with an appropriate organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization.
Protocol 3: Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles
This protocol is a general representation of a palladium-catalyzed approach.
Materials:
-
2H-Azirine derivative
-
Hydrazone derivative
-
Pd(OAc)₂
-
Base (e.g., CsF)
-
Oxidant (e.g., K₂S₂O₈)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2H-azirine (1.0 equiv), hydrazone (1.2 equiv), Pd(OAc)₂ (10 mol%), CsF (2.0 equiv), and K₂S₂O₈ (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole.
Conclusion and Future Outlook
The synthesis of pyrazoles has been significantly advanced by the development of diverse and efficient catalytic systems. Lewis and Brønsted acids offer reliable and often straightforward routes, with solid acid catalysts like Amberlyst-70 paving the way for more sustainable processes. At the cutting edge, transition metal and nanocatalysts provide unparalleled efficiency and open doors to novel molecular architectures.
The choice of catalyst is ultimately a strategic one, balancing the need for high yield and purity with considerations of cost, scalability, and environmental impact. As the demand for complex, functionalized pyrazole derivatives in drug discovery continues to grow, the development of even more active, selective, and sustainable catalytic systems will undoubtedly remain a vibrant and crucial area of research.
References
- Shao, J., Shu, K., Liu, S., Zhu, H., Zhang, J., Zhang, C., Zeng, L.-H., & Chen, W. (2021). Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. Synlett, 32(03), 316-320. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Chehardoli, G., & Mansouri, N. (2019). New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression.
- Cheng, S.-J., Zhang, X.-L., Yang, Z.-X., & Wang, A.-H. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]
- Chandak, H. S., Lad, N. P., & Dange, D. S. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Green Chemistry Letters and Reviews, 5(2), 135-139. [Link]
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
- Yamamoto, H. (2008). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 84(5), 134-146. [Link]
- Hajipour, A. R., & Zahmatkesh, S. (2013). Fast synthesis of pyrano[2,3-c]pyrazoles: strong effect of Brönsted and Lewis acidic ionic liquids. Journal of the Iranian Chemical Society, 10(6), 1147-1152. [Link]
- Chehardoli, G., & Mansouri, N. (2018). New pyrazolone derivatives synthesis: Comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression.
- ResearchGate. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- Shan, G., Liu, P., & Rao, Y. (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Organic Letters, 13(7), 1746-1749. [Link]
- Li, D. Y., Mao, X. F., Chen, H. J., Rong, G., & Liu, P. N. (2014). Rhodium-catalyzed addition-cyclization of hydrazines with alkynes: pyrazole synthesis via unexpected C-N bond cleavage. Organic Letters, 16(13), 3476-3479. [Link]
- Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portugaliae Electrochimica Acta, 38(2), 125-138. [Link]
- Gulea, M. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]
- Scientia Research Library. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. Journal of Applied Chemistry, 12(4), 14-21. [Link]
- Parvin, T. (2023). SnCl2-catalysed three-component synthesis of pyrazole-fused pyridine derivatives. Journal of Heterocyclic Chemistry. [Link]
- ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b.
- ChemTube3D. (n.d.). Synthesis of Pyrazole.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- Yamamoto, H. (2008). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 84(5), 134-146. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 678. [Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 6. Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones [organic-chemistry.org]
A Senior Application Scientist's Comparative Guide to Validating the Biological Activity of Novel Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility has led to the development of a wide array of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][5] This guide provides an in-depth, comparative analysis for validating the biological activities of novel pyrazole derivatives, grounded in scientific integrity and practical, field-proven insights. We will explore the validation of three key activities: anticancer, antimicrobial, and anti-inflammatory, with a focus on robust experimental design and data interpretation.
Part 1: Validation of Anticancer Activity
The development of novel anticancer agents is a critical area of research, with many pyrazole derivatives showing promise by targeting various cellular mechanisms.[5][6][7][8] Validation of a novel pyrazole derivative's anticancer potential requires a multi-faceted approach, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies.
Comparative Analysis of In Vitro Cytotoxicity
The initial step in assessing anticancer activity is to determine the compound's cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a key metric for comparison.[9]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | HCT-116 (Colon) | A-549 (Lung) | HepG2 (Liver) | Reference |
| Novel Pyrazole 157 | - | 1.51 | - | - | [4] |
| Novel Pyrazole 158 | 7.68 | - | - | - | [4] |
| Novel Pyrazole 161b | - | - | 3.22 | - | [4] |
| Novel Pyrazole 43 | 0.25 | - | - | - | [5] |
| Novel Pyrazole 59 | - | - | - | 2.0 | [5] |
| Doxorubicin (Standard) | >7.68 | - | - | - | [4][5] |
| 5-Fluorouracil (Standard) | - | - | 59.27 | - | [4] |
| Cisplatin (Standard) | - | - | - | 5.5 | [5] |
Data presented is a synthesis from multiple sources to illustrate comparative efficacy.
Causality Behind Experimental Choices: The selection of cell lines is crucial and should represent a variety of cancer types to assess the breadth of the derivative's activity. Including a non-cancerous cell line (e.g., HEK293) is vital for determining the selectivity index (SI), which provides an early indication of the compound's potential therapeutic window.[10][11] Doxorubicin, 5-Fluorouracil, and Cisplatin are included as standard chemotherapeutic agents to benchmark the potency of the novel compounds.[4][5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[9][10][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives and standard drugs. Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.5%).[9]
-
Incubation: Incubate the plates for a predetermined period, commonly 24, 48, or 72 hours.[9]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Workflow for In Vitro Cytotoxicity Testing
A general workflow for in vitro cytotoxicity testing of novel compounds.
Part 2: Validation of Antimicrobial Activity
With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14]
Comparative Analysis of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro antimicrobial activity of a compound.[15][16] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Drug | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | K. pneumoniae (Gram-) | Reference |
| Novel Pyrazole 21a | <62.5 | <62.5 | <125 | <125 | [18] |
| Chloramphenicol (Standard) | 62.5-125 | - | 125 | 125 | [18] |
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Drug | C. albicans | A. niger | Reference |
| Novel Pyrazole 21a | <7.8 | <2.9 | [18] |
| Clotrimazole (Standard) | 7.8 | 2.9 | [18] |
Data is presented to showcase the potent antimicrobial and antifungal activity of novel pyrazole derivatives compared to standard drugs.
Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species, is essential to determine the spectrum of activity of the novel pyrazole derivative.[13][18] Standard antibiotics and antifungals are used as positive controls to validate the assay and provide a benchmark for the potency of the test compound.[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[17][19]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the novel pyrazole derivative in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[17]
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15][17] Include a growth control (no compound) and a sterility control (no inoculum).[15]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15][17]
Workflow for MIC Determination
A streamlined workflow for determining the Minimum Inhibitory Concentration.
Part 3: Validation of Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with the most notable example being Celecoxib, a selective COX-2 inhibitor.[20][21][22] The validation of anti-inflammatory activity involves both in vitro enzyme inhibition assays and in vivo models of inflammation.
Comparative Analysis of COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[20][21][22] A high COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is desirable as it indicates a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[23]
Table 4: Comparative In Vitro COX-1/COX-2 Inhibition (IC50 in µM) and Selectivity Index
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Novel Pyrazole 4a | 5.64 | 0.67 | 8.41 | [24] |
| Novel Pyrazole 4b | 6.12 | 0.58 | 10.55 | [24] |
| Celecoxib (Standard) | 7.7 | 0.87 | 8.85 | [24] |
| Indomethacin (Non-selective) | - | - | - | [25] |
Data illustrates the superior COX-2 selectivity of novel pyrazole derivatives compared to the standard drug Celecoxib.
Signaling Pathway of COX-2 in Inflammation
Inhibition of the COX-2 pathway by pyrazole derivatives reduces inflammation.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[26][27][28][29]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.[28]
-
Compound Administration: Administer the novel pyrazole derivative, a standard drug (e.g., Celecoxib or Indomethacin), and the vehicle control to different groups of animals, typically via oral gavage.[27]
-
Induction of Inflammation: After a specific period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[28]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[28]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Causality Behind Experimental Choices: This in vivo model provides crucial information on the efficacy of a compound in a living organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[26] The use of a positive control group (a known anti-inflammatory drug) is essential for validating the experimental model and providing a direct comparison of efficacy.[27]
Conclusion
The validation of the biological activity of novel pyrazole derivatives is a systematic process that requires careful experimental design, the use of appropriate controls, and a thorough understanding of the underlying biological mechanisms. This guide provides a framework for researchers to comparatively assess the anticancer, antimicrobial, and anti-inflammatory potential of these promising compounds. By adhering to these principles of scientific integrity and logical experimental progression, the field of drug discovery can continue to harness the therapeutic potential of the versatile pyrazole scaffold.
References
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Celecoxib - Wikipedia.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- Celecoxib: Mechanism of Action & Structure - Study.com.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed.
- In vivo anti-inflammatory studies: Significance and symbolism.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
- Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers.
- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD.
- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry.
- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central.
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed.
- A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug | Request PDF - ResearchGate.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Celecoxib - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo anti-inflammatory studies: Significance and symbolism [wisdomlib.org]
- 27. scielo.br [scielo.br]
- 28. scielo.br [scielo.br]
- 29. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Compounds
This guide provides an in-depth comparison of the anti-inflammatory activity of different pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for their evaluation.
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental protective response of the body to injury or infection, involving a complex cascade of mediators like prostaglandins and cytokines (e.g., TNF-α, IL-6).[1] Key enzymatic pathways, such as those involving cyclooxygenase (COX) enzymes, and intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway are central to orchestrating this response.[1][2] While acute inflammation is beneficial, chronic inflammation is a driver of numerous pathologies, including rheumatoid arthritis and inflammatory bowel disease.[1]
This guide will compare Celecoxib with other classes of pyrazole derivatives that exhibit anti-inflammatory activity through various mechanisms, providing a framework for understanding their therapeutic potential.
Mechanisms of Anti-Inflammatory Action
Pyrazole derivatives exert their anti-inflammatory effects by modulating several key pathways. The structural versatility of the pyrazole core allows for the fine-tuning of activity towards different biological targets.
Selective Cyclooxygenase-2 (COX-2) Inhibition
The primary mechanism for many prominent anti-inflammatory pyrazoles is the inhibition of prostaglandin synthesis.[7] Prostaglandins are lipid mediators of pain and inflammation, produced from arachidonic acid by COX enzymes.[8]
-
COX-1 vs. COX-2: The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6]
-
The Advantage of Selectivity: Traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2.[6] While this reduces inflammation, the concurrent inhibition of COX-1 leads to common side effects like stomach ulcers.[1][9] Pyrazole compounds like Celecoxib are designed for selective COX-2 inhibition.[5][9] The chemical structure of Celecoxib, particularly its polar sulfonamide side chain, allows it to bind to a specific hydrophilic pocket present in the active site of COX-2, an area that is different and smaller in COX-1.[6][9] This selective binding reduces inflammation while sparing the protective functions of COX-1.[8][9]
Modulation of Pro-inflammatory Cytokines and Signaling Pathways
Beyond direct enzyme inhibition, many pyrazole compounds modulate the signaling pathways that regulate the production of inflammatory mediators.
-
MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) family, including p38 and JNK, are critical signaling proteins that respond to external stimuli like bacterial lipopolysaccharides (LPS) and activate transcription factors for pro-inflammatory genes.[2] Several pyrazole derivatives have been shown to suppress inflammation by inhibiting the phosphorylation and activation of p38 MAPK and JNK.[2][10][11][12] For instance, certain N-pyrazole, N'-aryl ureas have been developed as potent p38 MAPK inhibitors.[10]
Comparative Analysis of Representative Pyrazole Compounds
The anti-inflammatory potential of pyrazole derivatives varies significantly based on their structural substitutions. The following table compares several classes of pyrazoles, highlighting their primary targets and reported activities.
| Compound Class / Name | Primary Target(s) | In Vitro Activity Highlights | In Vivo Activity Highlights | Key Structural Features |
| Celecoxib [5][6] | Selective COX-2 | IC50 (COX-2): ~0.04 µM; IC50 (COX-1): ~15 µM (High Selectivity) | Effective in carrageenan-induced paw edema and arthritis models.[15] | Diaryl pyrazole with a trifluoromethyl group and a benzenesulfonamide moiety. |
| SC-558 [16][17] | Highly Selective COX-2 | Often used as a reference inhibitor in research and docking studies for its high COX-2 selectivity.[16][18] | Potent anti-inflammatory activity in animal models. | Diaryl pyrazole structure, similar to Celecoxib, optimized for COX-2 binding. |
| 3,5-Diarylpyrazoles [1] | COX-2 | Recent derivatives show potent COX-2 inhibition (IC50 = 0.01 µM).[1] | Significant edema reduction (65-80% at 10 mg/kg) in paw edema models.[1] | Two aryl groups at positions 3 and 5 of the pyrazole ring. |
| Pyrazole-Thiazole Hybrids [1] | Dual COX-2 / 5-LOX | Dual inhibition with IC50 values of 0.03 µM (COX-2) and 0.12 µM (5-LOX).[1] | Reduced edema by 75% in animal models.[1] | A pyrazole scaffold linked to a thiazole moiety. |
| Curcumin Pyrazole (PYR) [12][14] | JNK MAPK | More potent than curcumin at reducing LPS-induced TNF-α secretion in RAW 264.7 cells.[12] | Not specified in the provided sources. | Pyrazole ring integrated into the curcumin chemical structure. |
| N-phenyl pyrazole derivatives (M1E & M1G) [11] | p38 MAPK, COX-2 | Downregulated expression of p38 MAPK, COX-2, IL-1β, and TNF-α. | Significantly reduced arthritic score and synovitis in a collagen-induced arthritis mouse model.[11] | N-phenyl substituted pyrazole core. |
Key Experimental Protocols for Evaluation
To ensure trustworthiness and reproducibility, standardized and validated protocols are essential for comparing anti-inflammatory compounds.
In Vitro Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay is a robust primary screen for anti-inflammatory potential, as nitric oxide is a key inflammatory mediator produced by macrophages upon stimulation.[19][20]
Objective: To quantify the ability of a test compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[20]
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the adhered cells with various concentrations of the pyrazole test compounds for 1 hour.[13][20] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[21][22] Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated control group.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is the most widely used preclinical model for evaluating acute anti-inflammatory activity.[23][24] The injection of carrageenan, a polysaccharide, induces a reproducible inflammatory response characterized by edema (swelling).[23][25]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., Saline or CMC suspension)
-
Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg)
-
Group III, IV, etc.: Test Groups (Pyrazole compounds at various doses)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[23]
-
Drug Administration: Administer the respective compounds to each group, typically via oral gavage (p.o.), one hour before inducing inflammation.[23]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat.[23][25][26]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[23][25] The peak inflammation is usually observed around 3-5 hours.[25]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Future Directions and Conclusion
The pyrazole scaffold remains a highly valuable core for the development of novel anti-inflammatory agents.[16] Current research is focused on several key areas:
-
Multi-Target Ligands: Designing single molecules that can inhibit multiple inflammatory targets simultaneously, such as dual COX-2/5-LOX inhibitors or COX-2/MAPK inhibitors, is a promising strategy to achieve broader efficacy.[1][11]
-
Improving Safety Profiles: While COX-2 selectivity reduces gastrointestinal toxicity, concerns about potential cardiovascular risks with long-term use persist for some inhibitors.[1] Future work will continue to optimize structures to minimize such off-target effects.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals. [Link]
- Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
- What is the mechanism of Celecoxib? (2024).
- New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation P
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
- Carrageenan Induced Paw Edema (R
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. [Link]
- Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. (2024). Inflammopharmacology. [Link]
- Carrageenan induced Paw Edema Model. (n.d.).
- Carrageenan-Induced Paw Edema. (2022). Bio-protocol. [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018). Journal of Saudi Chemical Society. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages. (2020). Asian Pacific Journal of Allergy and Immunology. [Link]
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Inflammopharmacology. [Link]
- Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages. (2020). Asian Pacific Journal of Allergy and Immunology. [Link]
- Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. (2025). Ingentium Magazine. [Link]
- Synthesis and anti-inflammatory activity of some pyrazole deriv
- Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (2018). Applied Sciences. [Link]
- Key interaction of SC-558 (selective COX-2 inhibitor) (A) and indomethacin (B) with the COX-2 enzyme active site. (n.d.).
- Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Deriv
- Pharmacophore model A of SC-558 (shown as sticks) into COX-2. (n.d.).
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2016). Molecules. [Link]
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). Pharmaceutical Sciences and Research. [Link]
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2020). The Journal of Korean Medicine. [Link]
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2020). Biomolecules & Therapeutics. [Link]
- Ligand coordinate analysis of SC-558 from the active site to the surface of COX-2: a molecular dynamics study. (2004). Journal of the American Chemical Society. [Link]
- Superimposition of SC-558 (blue) and 4j (green) with COX-2. (n.d.).
- [Anti-inflammatory activity of sabal fruit extracts prepared with supercritical carbon dioxide. In vitro antagonists of cyclooxygenase and 5-lipoxygenase metabolism]. (1992). Arzneimittelforschung. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. pediatriconcall.com [pediatriconcall.com]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. apjai-journal.org [apjai-journal.org]
- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ligand coordinate analysis of SC-558 from the active site to the surface of COX-2: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Synthesized Pyrazoles
For the modern medicinal chemist and drug development professional, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are integral to a wide array of pharmaceuticals, celebrated for their diverse biological activities including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] The synthesis of novel pyrazole derivatives is a vibrant area of research, but a successful synthesis is only half the story.[3][4] Unambiguous structural confirmation is paramount, and for this, we turn to the gold standards of molecular characterization: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide provides an in-depth comparison of these two powerful techniques in the context of pyrazole analysis. We will move beyond a simple recitation of data, delving into the causal logic behind spectral features and experimental design. Our goal is to equip you, the researcher, with the expertise to not only acquire high-quality data but also to interpret it with confidence, transforming raw spectra into definitive structural knowledge.
Part 1: ¹³C NMR Spectroscopy - Decoding the Carbon Skeleton
¹³C NMR spectroscopy is arguably the most powerful tool for elucidating the carbon framework of a synthesized pyrazole. It provides direct insight into the electronic environment of each carbon atom, allowing for the confident assignment of substitution patterns and the identification of isomers.
The Challenge of Annular Tautomerism
A unique feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton rapidly exchanges between the N1 and N2 positions.[5] If this exchange is fast on the NMR timescale (which it often is at room temperature), the C3 and C5 positions become chemically equivalent. This results in broad or averaged signals, complicating definitive assignment.[6]
-
Expert Insight: The rate of this exchange is highly dependent on the solvent and temperature.[5] Protic solvents or those capable of hydrogen bonding can accelerate the exchange, exacerbating the signal averaging. Conversely, lowering the experimental temperature can slow the exchange, often resolving the averaged peak into two distinct signals for each tautomer, allowing for the determination of the major tautomer in solution.[5]
Interpreting Chemical Shifts: A Comparative Analysis
The chemical shift (δ) of each carbon in the pyrazole ring is highly sensitive to its electronic environment. Understanding these trends is key to spectral interpretation.
| Carbon Position | Typical Chemical Shift (ppm) | Influencing Factors & Causality |
| C3 | ~138 - 155 ppm | Directly bonded to two nitrogen atoms, resulting in a significant downfield shift. Highly sensitive to the tautomeric form and N1-substituents.[6][7] |
| C4 | ~102 - 110 ppm | Generally the most upfield of the ring carbons. Its chemical shift is sensitive to the conformation of bulky substituents at adjacent positions (C3/C5).[7] |
| C5 | ~128 - 145 ppm | Similar to C3, it is significantly influenced by the adjacent nitrogen and is a key indicator of tautomeric equilibrium.[6][7] |
| Substituent Carbons | Variable | The chemical shifts of carbons on substituents provide crucial information about their connectivity and electronic nature (e.g., carbonyls >200 ppm, alkyls 10-40 ppm).[8] |
-
Causality in Action: An electron-withdrawing group (like a nitro group) at the C4 position will deshield C3 and C5, shifting their signals further downfield.[9] Conversely, an electron-donating group will have a shielding effect, shifting them upfield. This predictable electronic effect is a cornerstone of using ¹³C NMR to confirm regiochemistry in a synthesis.[6]
Workflow for ¹³C NMR Analysis
Caption: Workflow for structural elucidation of pyrazoles using ¹³C NMR.
Part 2: Mass Spectrometry - Confirming Mass and Fragmentation
Mass spectrometry provides two essential pieces of information: the precise molecular weight of the synthesized compound and its fragmentation pattern, which acts as a structural fingerprint. For pyrazoles, Electron Ionization (EI) is a common and informative technique.
Primary Fragmentation Pathways
Upon electron impact, the pyrazole molecular ion ([M]⁺•) undergoes characteristic fragmentation. Understanding these pathways provides powerful evidence for the presence of the pyrazole core. Two processes are of primary importance[10][11]:
-
Expulsion of HCN: The molecular ion can lose a molecule of hydrogen cyanide (27 Da), a hallmark of many nitrogen-containing heterocycles. This can occur from either the [M]⁺• or the [M-H]⁺ ion.
-
Loss of N₂: Following the initial loss of a hydrogen atom to form the [M-H]⁺ ion, this species can subsequently lose a molecule of dinitrogen (28 Da).
The relative abundance of the ions resulting from these pathways can be influenced by the position and electronic nature of substituents.[10][12]
Caption: Key EI-MS fragmentation pathways for the unsubstituted pyrazole ring.
Comparative Fragmentation Data
The following table summarizes key fragments for a simple, unsubstituted pyrazole (MW = 68.08 g/mol ).[13]
| m/z | Identity | Fragmentation Pathway | Significance |
| 68 | [M]⁺• | Molecular Ion | Confirms the molecular weight of the parent compound. |
| 67 | [M-H]⁺ | Loss of a hydrogen radical | Precursor for N₂ loss. |
| 41 | [M-HCN]⁺• | Loss of HCN from [M]⁺• | Confirms N-heterocycle structure.[11] |
| 40 | [M-H-HCN]⁺ | Loss of HCN from [M-H]⁺ | Confirms N-heterocycle structure.[11] |
| 39 | [M-H-N₂]⁺ | Loss of N₂ from [M-H]⁺ | Diagnostic for the pyrazole ring. [10] |
-
Expert Insight: The presence of substituents can dramatically alter the fragmentation pattern. For instance, a fragile substituent might cleave preferentially, making the molecular ion less abundant or absent. An aryl substituent may lead to fragments characteristic of the aromatic ring itself.[14] Always consider the chemistry of your specific substituents when interpreting the spectrum.
Part 3: Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible, high-quality data.
Protocol 1: ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized pyrazole derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-H pyrazoles as it can help in observing the N-H proton.[7]
-
Ensure the sample is fully dissolved; sonicate gently if necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the ¹³C probe.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 128 to 1024 or more, depending on concentration) should be used to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Protocol 2: Mass Spectrometry (EI-MS) Sample Introduction and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane). The sample must be pure, as non-volatile impurities can contaminate the ion source.
-
-
Instrument Setup:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Set the ion source to Electron Ionization (EI) mode. A standard electron energy of 70 eV is typically used.
-
-
Data Acquisition:
-
Introduce the sample. For stable, volatile compounds, a direct insertion probe (DIP) can be used. For more complex mixtures or less volatile compounds, Gas Chromatography (GC-MS) is the preferred method.[10]
-
If using a DIP, create a temperature ramp program that allows for the controlled volatilization of the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., m/z 35-500) to ensure detection of the molecular ion and key fragments.
-
Analyze the resulting spectrum, identifying the molecular ion peak (M⁺•) and correlating the major fragment ions to the expected fragmentation patterns of your synthesized pyrazole.
-
Conclusion: A Synergistic Approach
Neither ¹³C NMR nor Mass Spectrometry alone tells the whole story. They are complementary techniques that, when used in concert, provide an irrefutable confirmation of molecular structure. Mass spectrometry confirms the elemental composition (via molecular weight) and the presence of the core ring structure (via fragmentation), while ¹³C NMR elucidates the precise arrangement of the carbon skeleton and its substituents. By mastering the principles and protocols outlined in this guide, researchers can confidently navigate the path from synthesis to verified structure, accelerating the pace of discovery in drug development and beyond.
References
- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Open Research Library URL:[Link]
- Title: Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
- Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Journal of Chemistry URL:[Link]
- Title: 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives Source: ResearchG
- Title: ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Title: 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 Source: ResearchG
- Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: PMC - NIH URL:[Link]
- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchG
- Title: Recent Advances in the Synthesis of Pyrazole Deriv
- Title: Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential Source: ResearchG
- Title: Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchG
- Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Title: Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles Source: ResearchG
- Title: Mass fragmentation pattern of compound 4l Source: ResearchG
- Title: 13C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study Source: SciSpace URL:[Link]
- Title: 1H and 13C NMR study of perdeuterated pyrazoles Source: ResearchG
- Title: interpreting C-13 NMR spectra Source: Chemguide URL:[Link]
- Title: 1H-Pyrazole Source: NIST WebBook URL:[Link]
- Title: 1H-Pyrazole, 3-ethyl-4,5-dihydro- Source: NIST WebBook URL:[Link]
- Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels Source: PMC - NIH URL:[Link]
- Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: MDPI URL:[Link]
- Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” Source: NIH URL:[Link]
- Title: Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives Source: ResearchG
- Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazole [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
assessing the purity of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine by HPLC
An In-Depth Technical Guide to HPLC Purity Assessment of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
A Senior Application Scientist's Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This compound, a substituted pyrazole, serves as a crucial building block in the synthesis of various bioactive compounds.[] Its purity directly impacts the quality and impurity profile of the final API. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound, moving beyond a simple protocol to explain the fundamental choices that ensure a scientifically sound and defensible method.
The Analytical Challenge: Understanding the Analyte
This compound (C₇H₁₃N₃, M.W. 139.20 g/mol ) is a polar, basic compound.[2] These characteristics present a significant challenge for traditional reversed-phase (RP-HPLC) chromatography. Standard C8 or C18 columns rely on hydrophobic interactions for retention.[3] Highly polar molecules like our target analyte have minimal affinity for these non-polar stationary phases and tend to elute at or near the void volume, resulting in poor resolution from the solvent front and other polar impurities.[4][5] Furthermore, the primary amine group can interact with residual acidic silanols on the silica surface of the stationary phase, leading to poor peak shape (tailing) and reduced reproducibility.
To overcome these issues, a tailored chromatographic approach is necessary. This guide will compare three viable strategies: Reversed-Phase with Ion-Pairing, specialized Aqueous C18 columns, and Hydrophilic Interaction Chromatography (HILIC).
Comparative Analysis of HPLC Methodologies
Choosing the correct chromatographic mode is the most critical decision in method development. The choice dictates the mechanism of separation and has profound implications for selectivity, sensitivity, and compatibility with downstream techniques like mass spectrometry (MS).
dot
Caption: Decision workflow for selecting the optimal HPLC mode.
| Feature | RP-HPLC with Ion-Pairing | Aqueous C18 / Polar-Embedded | Hydrophilic Interaction Chromatography (HILIC) |
| Retention Mechanism | Analyte forms a neutral ion-pair with a reagent (e.g., TFA, HFBA), which is then retained by the C18 phase.[6] | Standard hydrophobic interactions, but the stationary phase is engineered to prevent collapse in highly aqueous mobile phases.[7] | Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., silica, amide).[8][9] |
| Pros | Utilizes common C18 columns. Well-understood mechanism. | Robust and reproducible. Uses simple mobile phases. | Excellent retention for very polar compounds. Orthogonal selectivity to RP. High organic mobile phase enhances MS sensitivity.[8][9] |
| Cons | Ion-pairing reagents suppress MS signal and can permanently modify the column.[10] Long equilibration times. | May still offer insufficient retention for this specific analyte. | Sensitive to mobile phase water content. Can require longer equilibration times than RP.[11] |
| Verdict for this Analyte | Viable but Not Ideal. A last resort if alternative columns are unavailable. The MS incompatibility is a major drawback for impurity identification. | Possible, but Risky. Retention is not guaranteed. May be suitable for QC but not for initial method development where unknown impurities may be present. | Highly Recommended. The ideal choice for achieving robust retention, excellent peak shape, and full compatibility with MS for impurity characterization. |
Based on this comparison, HILIC is the superior technique for the purity assessment of this compound. It directly addresses the core analytical challenge—poor retention of a polar basic compound—while providing the best sensitivity and compatibility with modern analytical workflows.
Recommended HILIC Method Protocol
This protocol is designed as a starting point for method development and must be validated according to the principles outlined in the next section.
dot
Caption: Experimental workflow for HILIC analysis.
Table 2: Recommended HILIC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | HILIC Amide or Silica phase (e.g., Waters XBridge BEH Amide XP, Agilent InfinityLab Poroshell 120 HILIC-Z), 100 x 2.1 mm, 2.7 µm | Amide phases offer excellent retention and unique selectivity for polar bases. Silica is a good alternative.[12] Smaller particle sizes provide higher efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid | Ammonium formate is a volatile buffer, making it fully compatible with MS detection.[13][14] A low pH ensures the primary amine is protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile | The high organic content is necessary for retention in HILIC mode.[8] |
| Gradient | 95% B to 50% B over 10 minutes | A gradient is essential for eluting potential impurities with different polarities. Start with high organic for strong retention of the polar analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. Temperature can be optimized to improve resolution. |
| Injection Volume | 2 µL | Small injection volume minimizes peak distortion. |
| Sample Diluent | 90:10 Acetonitrile:Water | The sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to ensure good peak shape. |
| UV Detector | 220 nm | The pyrazole ring provides UV absorbance. 220 nm is a common wavelength for detecting a broad range of organic molecules. |
Method Validation: The Foundation of Trustworthiness
A developed method is not scientifically sound until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[15][16] The core validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[17][18]
Table 3: ICH Method Validation Parameters for a Purity Assay
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components. | Peak purity analysis (using DAD) should pass. Resolution between the main peak and closest impurity > 2.0. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For an API purity assay, typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike recovery of a known standard. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±2°C, flow rate ±5%). | System suitability parameters (e.g., retention time, resolution) should remain within pre-defined limits. |
Data Interpretation and Potential Impurities
The primary output of the analysis is a chromatogram. Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Identifying potential impurities is critical. Common synthetic routes for substituted pyrazoles often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[19][20][21] Therefore, potential process-related impurities could include:
-
Unreacted starting materials (e.g., acetylacetone, methylhydrazine).
-
Regioisomers formed during synthesis.
-
By-products from side reactions.
The developed HILIC-MS method would be invaluable here, as the mass-to-charge ratio of impurity peaks can provide direct evidence for their identity.
Conclusion
Assessing the purity of this compound requires a thoughtful approach that accounts for its polar and basic nature. While traditional ion-pairing reversed-phase methods are an option, they suffer from significant drawbacks, particularly MS incompatibility. A well-developed and validated Hydrophilic Interaction Chromatography (HILIC) method emerges as the scientifically superior choice. It provides excellent retention, high-efficiency separations, and seamless integration with mass spectrometry, enabling not just quantification of purity but also the confident identification of potential impurities. This robust approach ensures the generation of high-quality, reliable, and defensible data essential for any research or drug development program.
References
- Taylor & Francis Online. (n.d.). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS).
- LCGC International. (n.d.). Buffer Considerations for LC and LC–MS.
- LCGC International. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- SIELC Technologies. (n.d.). Polar Compounds.
- Scilit. (1980). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A.
- Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- PMC. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Chromatography Today. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.
- LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- ACS Publications. (n.d.). Ion pair extraction of pharmaceutical amines. Role of dipolar solvating agents in extraction of dextromethorphan. Analytical Chemistry.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Amerigo Scientific. (n.d.). This compound.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubChem. (n.d.). This compound.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- Finetech Industry Limited. (n.d.). This compound.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
Sources
- 2. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 7. hplc.eu [hplc.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. silicycle.com [silicycle.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. zenodo.org [zenodo.org]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmajournal.net [pharmajournal.net]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking of Pyrazole Inhibitors: Methodologies and Applications
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective inhibitors against a multitude of therapeutic targets.[1][2] Molecular docking, a powerful computational technique, has become indispensable in predicting the binding affinities and interaction patterns of these pyrazole-based compounds, thereby accelerating the drug discovery pipeline.[1][3] This guide provides an in-depth, objective comparison of docking studies for various pyrazole inhibitors, supported by experimental data and detailed protocols to ensure scientific rigor.
The Rationale Behind Pyrazole Inhibitor Design and In Silico Screening
The five-membered heterocyclic structure of pyrazole allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to target proteins.[2] These modifications are critical for developing inhibitors for a range of protein families, including kinases, cyclooxygenases, and other enzymes central to pathological pathways in cancer, inflammation, and infectious diseases.[1][4][5] High-throughput virtual screening (HTVS) and subsequent molecular docking studies offer a cost-effective and efficient alternative to traditional high-throughput screening, allowing for the rapid identification of promising lead compounds.[6][7]
Comparative Docking Analysis: Pyrazole Derivatives Against Key Protein Targets
To illustrate the practical application and comparative power of molecular docking, we will examine several case studies where pyrazole derivatives have been evaluated against different protein targets.
Case Study 1: Selectivity of Pyrazole Carboxamides for COX-2
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key targets for anti-inflammatory drugs. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a central role in inflammation.[5] Consequently, the development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] Pyrazole carboxamide derivatives have emerged as a promising class of selective COX-2 inhibitors.[5]
A comparative docking study can elucidate the structural basis for this selectivity. By docking pyrazole carboxamide derivatives into the active sites of both COX-1 and COX-2, researchers can analyze the differences in binding interactions that confer selectivity.
Table 1: Comparative Docking Scores and In Vitro Activity of Pyrazole Carboxamides against COX-1 and COX-2
| Compound | Docking Score (kcal/mol) with COX-2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5u | -12.907 | 130.12 | 1.79 | 72.73 |
| 5s | -12.24 | 164.12 | 2.51 | 65.75 |
| Celecoxib (Reference) | -9.924 | - | - | 78.06 |
Data sourced from Abbaraju et al. (2016) as presented in a 2025 BenchChem guide.[5]
The significantly lower docking scores for compounds 5u and 5s with COX-2, coupled with their high selectivity indices from in vitro assays, underscore the utility of molecular docking in predicting selective inhibition.[5]
Case Study 2: Pyrazole Derivatives as Multi-Kinase Inhibitors in Cancer
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[4] Pyrazole derivatives have been extensively investigated as inhibitors of various kinases, including EGFR, VEGFR, and CDKs.[2][4][8]
A study on 1,3,4-triarylpyrazoles demonstrated that a lead compound, compound 6, exhibited inhibitory activity against a panel of protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ.[4] Molecular docking simulations suggested a common binding mode at the ATP-binding sites of these kinases, highlighting the potential of pyrazole-based compounds as multi-targeted anticancer agents.[4][9]
Another study focused on pyrazole derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis.[10] The docking results for the most potent compounds were consistent with their in vitro inhibitory activity, revealing key hydrogen bond interactions within the VEGFR-2 active site.[10]
Table 2: Comparative Docking of Pyrazole Derivatives Against Various Protein Kinases
| Compound ID | Target Protein | PDB ID | Docking Score (kJ/mol) | Key Interacting Residues |
| 1b | VEGFR-2 | 2QU5 | -10.09 | Not specified |
| 1d | Aurora A | 2W1G | -8.57 | Not specified |
| 2b | CDK2 | 2VTO | -10.35 | Not specified |
Data from a 2014 study on the molecular docking of 1H-pyrazole derivatives.[2][11]
These examples demonstrate how comparative docking can be used to assess the promiscuity or selectivity of pyrazole inhibitors across the kinome.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
To ensure the reliability and reproducibility of docking studies, a well-defined and validated protocol is essential. The following is a generalized workflow for performing a comparative docking study of pyrazole inhibitors.
Molecular Docking Workflow
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Methodologies
1. Protein Preparation
-
Objective: To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Protocol:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[5]
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.[5]
-
Add polar hydrogen atoms to the protein.[5]
-
Assign atomic charges and atom types.
-
Save the prepared protein in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock).[5]
-
2. Ligand Preparation
-
Objective: To generate a 3D conformation of the pyrazole inhibitor and prepare it for docking.
-
Protocol:
-
Draw the 2D structure of the pyrazole derivative using chemical drawing software.[5]
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.
-
Assign atomic charges and define the rotatable bonds.
-
Save the prepared ligand in the appropriate file format.
-
3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the pyrazole inhibitor within the active site of the target protein.
-
Protocol:
-
Define the grid box, which specifies the search space for the docking simulation, encompassing the active site of the protein.
-
Execute the docking algorithm using software such as AutoDock Vina or Glide.[5][12] These programs use scoring functions to estimate the binding affinity (docking score).
-
The Lamarckian genetic algorithm is a commonly used method for ligand conformational searching.[2]
-
4. Analysis of Results
-
Objective: To analyze the docking results to identify the most likely binding mode and understand the key molecular interactions.
-
Protocol:
-
Identify the best binding pose for each ligand based on the lowest docking score (most favorable binding affinity).[5]
-
Visualize the protein-ligand complex to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.[5]
-
5. Validation of the Docking Protocol
-
Objective: To ensure the docking protocol can reliably reproduce the experimentally observed binding mode.
-
Protocol:
-
If a co-crystallized ligand is available in the PDB structure, perform a redocking experiment.
-
Extract the co-crystallized ligand and dock it back into the active site using the defined protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[13]
-
The Synergy of Computational and Experimental Approaches
It is crucial to emphasize that molecular docking is a predictive tool. The in silico results should always be validated through in vitro and/or in vivo experiments.[14] For instance, the predicted binding affinities can be correlated with experimentally determined IC50 values from enzyme inhibition assays.[5][10] This integrated approach, combining computational chemistry with traditional experimental biology, provides a robust framework for the discovery and optimization of novel pyrazole-based inhibitors.[3][15]
Future Directions
The field of computational drug discovery is continually evolving. The integration of machine learning and artificial intelligence with molecular docking is poised to further enhance the predictive accuracy and efficiency of screening pyrazole libraries.[3] Furthermore, molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions over time, complementing the static view offered by docking.[16][17]
By leveraging these advanced computational tools and adhering to rigorous validation standards, researchers can continue to unlock the full therapeutic potential of the versatile pyrazole scaffold.
References
- Nossier, E. S., Abd El-Karim, S. S., Khalifa, N. M., El-Sayed, A. S., Hassan, E. S. I., & El-Hallouty, S. M. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.
- BenchChem. (n.d.). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
- (2025-01-14). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies.
- (n.d.). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI.
- (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI.
- BenchChem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Benchchem.
- (2014-07-22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
- (2025-08-10). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate.
- (2025-04-01). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed.
- (2024-03-06). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals.
- (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
- (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed.
- (2022-02-24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI.
- (n.d.). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum.
- (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
- (2024-12-25). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
- (2025-08-14). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
- (n.d.). Validation of docking protocol of compounds 1–5 during the interaction... ResearchGate.
- (n.d.). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed.
- (2014-07-22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
- (2022-01-23). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
- (2025-02-06). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC - NIH.
- (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors | MDPI [mdpi.com]
- 17. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and professionals in drug development, understanding the journey of a drug through the body is paramount. This guide provides an in-depth comparison of the pharmacokinetic profiles of pyrazole analogs, a class of heterocyclic compounds with significant therapeutic potential. The pyrazole nucleus is a cornerstone in medicinal chemistry, found in numerous approved drugs for a wide range of diseases.[1][2][3][4] This guide will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), offering insights into how structural modifications of the pyrazole core can be rationally designed to optimize a compound's behavior in vivo.
The unique physicochemical properties of the pyrazole ring, such as its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile scaffold in drug design.[1] These properties can be fine-tuned through chemical modification to enhance pharmacokinetic parameters, ultimately influencing the efficacy and safety of the drug candidate.[1][5]
Comparative Analysis of Pharmacokinetic (ADME) Profiles
The success of a drug candidate is heavily dependent on its ADME profile, which dictates its concentration and persistence at the target site.[6][7] Below, we explore how subtle structural changes in pyrazole analogs can lead to significant differences in their pharmacokinetic behavior.
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption determines bioavailability. Key factors influencing the absorption of pyrazole analogs include their solubility, lipophilicity, and stability in the gastrointestinal tract.
-
Lipophilicity and Solubility : The pyrazole ring itself is less lipophilic than a benzene ring, which can be advantageous for improving solubility.[1] The overall lipophilicity of a molecule, often expressed as logP, can be modulated by adding or modifying substituents. For instance, the addition of polar groups can enhance aqueous solubility, which is crucial for dissolution in the gut, while more lipophilic moieties can improve membrane permeability.
-
Structural Modifications : The introduction of specific functional groups can significantly impact absorption. For example, studies have shown that certain substitutions on the pyrazole ring can enhance oral bioavailability, leading to better exposure in animal models.[8]
Computational tools play a crucial role in the early prediction of ADME properties.[7][9] In silico models can provide initial estimates of a compound's likelihood of good absorption, helping to prioritize which analogs to synthesize and test.[10]
Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by factors like plasma protein binding, tissue permeability, and the physicochemical properties of the compound.
-
Plasma Protein Binding (PPB) : Highly protein-bound drugs have a lower volume of distribution and are less available to exert their pharmacological effect. The structure of a pyrazole analog can influence its affinity for plasma proteins like albumin.
-
In Vivo Biodistribution : Studies using radiolabeled compounds can track the distribution of a drug in different tissues and organs. For example, in vivo biodistribution studies of certain pyrazolone derivatives have demonstrated their ability to target and accumulate in solid tumors, suggesting their potential as cancer imaging agents.[11][12]
Metabolism: The Body's Chemical Transformation
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver by Cytochrome P450 (CYP) enzymes. This process can lead to drug inactivation and elimination, or in some cases, activation (in the case of prodrugs).
-
Metabolic Stability : The pyrazole nucleus is generally considered metabolically stable.[4] However, the substituents on the ring are often sites of metabolic attack. Medicinal chemists can improve metabolic stability by introducing groups that block these sites, such as fluorine atoms, or by altering the electronic properties of the molecule to make it less susceptible to enzymatic degradation.
-
Structure-Metabolism Relationship : The position and nature of substituents on the pyrazole ring can direct the metabolic pathway. For instance, replacing a metabolically liable group with a more stable one can significantly prolong the half-life of a compound. This is a key strategy in optimizing drug candidates to achieve a desired dosing regimen.
Excretion: The Final Exit
The final step in the pharmacokinetic journey is excretion, where the drug and its metabolites are removed from the body, primarily through the kidneys (urine) and liver (bile/feces).
-
Routes of Elimination : The polarity of a compound is a major determinant of its excretion route. More polar (water-soluble) compounds are typically eliminated renally, while less polar (lipid-soluble) compounds are more likely to be excreted via the biliary route.
-
Excretion Studies : In preclinical animal studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces.[13] This enables researchers to quantify the amount of drug and metabolites eliminated through each pathway, providing a complete picture of the drug's clearance from the body.
Structure-Pharmacokinetic Relationship (SPR): A Visual Guide
The relationship between a compound's chemical structure and its pharmacokinetic properties is a central theme in drug discovery. The following diagram illustrates how different substituents on a generic pyrazole core can influence its ADME profile.
Caption: Influence of substituents on the pharmacokinetic profile of pyrazole analogs.
Experimental Methodologies for Pharmacokinetic Profiling
A combination of in vitro and in vivo studies is essential for a thorough characterization of a compound's pharmacokinetic profile.
In Vitro Assays
These assays are typically conducted early in the drug discovery process to screen compounds and predict their in vivo behavior.
Protocol: Metabolic Stability in Liver Microsomes
-
Objective : To determine the rate at which a compound is metabolized by liver enzymes.
-
Materials : Test compound, liver microsomes (human or animal), NADPH (cofactor), reaction buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure :
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube, combine the reaction buffer and liver microsomes. Pre-warm at 37°C.
-
Add the test compound to initiate the reaction. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance and half-life.
In Vivo Studies
In vivo studies in animal models provide a comprehensive understanding of a drug's ADME profile in a whole organism.[13]
Protocol: Rodent Pharmacokinetic Study
-
Objective : To determine the concentration-time profile of a compound in plasma after administration.
-
Animals : Typically mice or rats.
-
Procedure :
-
Administer the test compound to a group of animals via the desired route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect small blood samples from each animal.
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis : Plot the plasma concentration versus time. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using specialized software (e.g., Phoenix WinNonlin).
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Comparative Data of Pyrazole Analogs
The following table presents illustrative pharmacokinetic data for hypothetical pyrazole analogs to demonstrate how structural changes can impact key parameters.
| Analog | R1 Substituent | Oral Bioavailability (%) | Half-life (h) | Clearance (mL/min/kg) |
| A | -H | 25 | 2.1 | 50 |
| B | -CF3 | 45 | 4.5 | 25 |
| C | -COOH | 10 | 1.5 | 80 |
| D | -F (at metabolic hotspot) | 60 | 8.2 | 12 |
This is representative data for illustrative purposes.
As shown in the table, the addition of a lipophilic trifluoromethyl group (Analog B) may improve bioavailability compared to the parent compound (Analog A). A polar carboxylic acid group (Analog C) might decrease bioavailability and increase clearance. Blocking a site of metabolism with a fluorine atom (Analog D) can significantly increase half-life and bioavailability.
Conclusion
The pyrazole scaffold is a highly valuable core in modern drug discovery. A deep understanding of the structure-pharmacokinetic relationships of pyrazole analogs is essential for designing molecules with optimal drug-like properties. By strategically modifying the substituents on the pyrazole ring, medicinal chemists can fine-tune the ADME profile to enhance oral bioavailability, achieve desired tissue distribution, improve metabolic stability, and control the rate of excretion. The integration of in silico prediction, in vitro screening, and in vivo studies provides a robust framework for the development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.
References
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024).
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024).
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
- Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025).
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs.
- Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PubMed Central.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 7. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parazapharma.com [parazapharma.com]
A Head-to-Head Comparison of Pyrazole and Imidazole as Bioisosteres: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Among the many tools in the chemist's arsenal, bioisosteric replacement stands out as a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of two prominent five-membered aromatic heterocycles, pyrazole and imidazole, which are frequently employed as bioisosteres for one another and for other functional groups. By understanding their nuanced differences, researchers can make more informed decisions in the intricate process of drug design.
Core Structural and Physicochemical Differences
At first glance, pyrazole and imidazole are structural isomers, both possessing the molecular formula C₃H₄N₂. The critical distinction lies in the arrangement of their nitrogen atoms: pyrazole is a 1,2-diazole, while imidazole is a 1,3-diazole.[1] This seemingly subtle difference in atomic arrangement gives rise to a cascade of distinct physicochemical properties that profoundly influence their behavior in a biological system.
Caption: Structural comparison of pyrazole and imidazole.
A quantitative comparison of their key properties reveals significant divergences:
| Property | Pyrazole | Imidazole | Rationale and Implications in Drug Design |
| pKa (of conjugate acid) | ~2.5[2][3][4] | ~7.0[2][3][5] | Imidazole is a much stronger base. At physiological pH (~7.4), imidazole can exist in both neutral and protonated forms, allowing it to act as a hydrogen bond donor and acceptor. Pyrazole is predominantly neutral, primarily acting as a hydrogen bond donor. This has major implications for solubility and target interactions. |
| Dipole Moment | Lower | Higher | The 1,3-arrangement of nitrogens in imidazole leads to a larger separation of charge and a greater dipole moment. This can influence solubility and interactions with polar residues in a binding pocket. |
| LogP (Octanol/Water) | ~0.24[4] | ~ -0.08 | Pyrazole is generally more lipophilic than imidazole. Replacing an imidazole with a pyrazole can be a strategy to increase membrane permeability, but may also increase non-specific binding. |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (N) | 1 Donor (N-H), 1 Acceptor (N) | While both have a "pyrrole-like" N-H donor and a "pyridine-like" acceptor, their spatial arrangement and basicity differ. Imidazole's more basic nitrogen is a stronger hydrogen bond acceptor.[6][7] |
| Ring Stability | Less Stable | More Stable | Computational studies suggest the N-C-N arrangement in imidazole is coulombically more stable than the N-N bond in pyrazole.[1][8] This can influence the overall stability of the molecule. |
Biological and Pharmacokinetic Consequences
The choice between a pyrazole and an imidazole bioisostere is often driven by the desired biological outcome and pharmacokinetic profile. Their distinct electronic and steric features dictate how they interact with protein targets and how they are processed by metabolic enzymes.
Target Binding Interactions
The different positioning of the nitrogen atoms creates distinct vectors for hydrogen bonding. Imidazole's 1,3-arrangement allows it to bridge residues that are further apart, while pyrazole's 1,2-nitrogens are suited for interacting with residues in closer proximity or chelating metal ions.
Caption: Decision framework for selecting pyrazole vs. imidazole.
Experimental Validation Protocols
To empirically determine the best bioisostere for a given application, rigorous experimental validation is necessary. Below are two fundamental protocols for comparing analogues.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs. [9] Objective: To compare the metabolic half-life (t½) and intrinsic clearance (Clint) of a pyrazole analogue versus its imidazole counterpart.
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. [10] * Prepare a 100 mM potassium phosphate buffer (pH 7.4). [9][10] * Prepare stock solutions of test compounds (pyrazole and imidazole analogues) and a positive control (e.g., Midazolam) in DMSO or acetonitrile. [10] * Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. [9]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution (final protein concentration ~0.5 mg/mL) and buffer to 37°C. [10] * Add the test compounds to the wells to a final concentration of 1 µM. [10] * Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [9] * Incubate the plate at 37°C with shaking.
-
-
Sampling and Termination:
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
-
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for a specific receptor. [12][13] Objective: To determine and compare the Ki values of the pyrazole and imidazole analogues for their target receptor.
Methodology:
-
Preparation:
-
Prepare a membrane homogenate from cells or tissues expressing the target receptor. [14] * Select a suitable radioligand with high affinity and specificity for the receptor.
-
Prepare a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4). [14] * Perform serial dilutions of the unlabeled test compounds (pyrazole and imidazole analogues).
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compounds. [12][14] * Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [14]
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. [12] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]
-
Conclusion
Both pyrazole and imidazole are exceptionally versatile scaffolds in medicinal chemistry, each offering a unique set of properties. The decision to use one over the other is not a matter of inherent superiority but of strategic alignment with the project's goals. Imidazole, with its higher basicity and distinct hydrogen bonding geometry, may be favored when aqueous solubility or specific polar interactions are desired. Conversely, pyrazole is often the bioisostere of choice when enhancing metabolic stability and lipophilicity are the primary objectives. By leveraging the fundamental physicochemical differences and validating the biological consequences through rigorous experimentation, drug discovery professionals can effectively harness the power of these two heterocycles to craft safer and more efficacious medicines.
References
- Scribd. Imidazole and Pyrazole.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. Radioligand Binding Assay.
- Mercell. metabolic stability in liver microsomes.
- Alfa Cytology. Competitive Radioligand Binding Assays.
- Zborowski, K. K. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. 2019;4.
- Lange, J. H. M., et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. 2005;48(6):1823-1838.
- Hulme, E. C. & Trevethick, M. A. Radioligand binding methods: practical guide and tips. British Journal of Pharmacology. 2010;161(6):1241-1257.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Zborowski, K. K. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. 2019.
- ResearchGate. Synthesis of imidazole and pyrazole based compounds.
- Heterocyclic Chemistry.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- FULIR. On the basicity of conjugated nitrogen heterocycles in different media.
- Quora. Why is imidazole more basic than pyrazole?.
- American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole.
- Lange, J. H. M., et al. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 2005;48(6):1823-38.
- Creative Bioarray. Microsomal Stability Assay.
- National Institutes of Health. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. 2017.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- University of Bath. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- Elsevier. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
- Semantic Scholar. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability.
- ScienceDirect. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
- National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. 2023.
- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- National Institutes of Health. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
- SlideShare. Imidazole pyrazole.
- ResearchGate. pKa values for morpholine, pyrazole and imidazole..
- YouTube. Which Heterocyclic Compound is more basic (Imidazole vs Pyrazole) PART 1.
- Quora. Why is imidazole less basic than pyrazole?.
- Quora. Chemicals (commodities): What's the difference between Imidazole and Pyrazole?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. quora.com [quora.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mercell.com [mercell.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Pyrazole Characterization
The Pyrazole Scaffold: A Privileged Structure Demanding Rigorous Characterization
The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry.[1][2][3] As a "privileged structure," its five-membered heterocyclic ring is a recurring motif in a vast array of compounds exhibiting anti-inflammatory, anti-tumor, and antimicrobial properties.[1][4] However, the very synthetic routes that make pyrazoles accessible, such as the classical Knorr synthesis, often yield a challenging mixture of regioisomers.[5] These isomers can possess vastly different physicochemical and pharmacological profiles, making their unambiguous identification and quantification a non-negotiable requirement for regulatory approval and product safety.
This reality elevates analytical method validation from a routine quality control exercise to a fundamental pillar of scientific discovery. Simply validating a single method in isolation is often insufficient. True analytical confidence is achieved through cross-validation , a process of demonstrating that two or more distinct, validated analytical methods yield equivalent and reliable results for the same analyte. This guide will navigate the principles and practicalities of cross-validating the most powerful analytical techniques for pyrazole characterization, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Orthogonal Methodologies: A Multi-Faceted Approach to Analysis
No single analytical technique can provide a complete picture of a molecule. A robust characterization strategy relies on orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. For pyrazoles, our primary toolkit includes:
-
High-Performance Liquid Chromatography (HPLC): A workhorse for quantitative analysis, HPLC excels at separating pyrazole derivatives from starting materials, by-products, and degradants, making it ideal for purity assessments and stability studies.[10][11][12][13] Its versatility allows for various detection methods, with UV-Vis being the most common.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile pyrazoles, GC-MS offers unparalleled separation efficiency and definitive identification.[5] The mass spectrometer provides fragmentation patterns that act as a molecular fingerprint, crucial for distinguishing between closely related isomers that may co-elute in liquid chromatography.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the definitive tool for structural elucidation, NMR provides unambiguous information about the molecular skeleton, connectivity, and stereochemistry.[16][17] For pyrazoles, ¹H and ¹³C NMR are indispensable for differentiating regioisomers by analyzing the chemical shifts and coupling constants of the ring protons and carbons.[18][19]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and reliable technique for identifying the functional groups present in a molecule.[20][21] While not typically used for quantification, FT-IR provides crucial confirmatory evidence of a pyrazole's structure by detecting characteristic vibrations of the N-H, C=N, and C=C bonds within the heterocyclic ring.[22][23]
The Cross-Validation Imperative: Establishing Analytical Concordance
Cross-validation serves as the ultimate arbiter of analytical reliability. It is the systematic process of comparing the results from two or more validated methods to ensure they are interchangeable. This becomes critical when:
-
Replacing an older method with a newer, more efficient one.
-
Transferring a method between different laboratories or instruments.
-
Confirming a result using an orthogonal method to eliminate any doubt related to method-specific artifacts.
The core objective is to demonstrate a high degree of statistical correlation between the methods, ensuring that the analytical result is independent of the technique used.
Caption: The conceptual workflow of cross-validation.
Designing the Study: A Case Study on "Pyr-X"
To illustrate the process, let's design a cross-validation study for a hypothetical new active pharmaceutical ingredient, "Pyr-X." Our goal is to develop and cross-validate an HPLC method and a GC-MS method for the quantification of Pyr-X and its primary regioisomer impurity. NMR and FT-IR will serve as definitive identification tools.
The validation will be performed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[7][24]
Caption: Workflow for the characterization and cross-validation of Pyr-X.
Detailed Experimental Protocols
Here, we provide condensed, step-by-step protocols. The causality is key: every parameter is chosen to ensure a self-validating system where the results are robust and reproducible.
Protocol 1: RP-HPLC-UV Method for Pyr-X Quantification
-
Rationale: Reverse-phase HPLC is chosen for its broad applicability to polar heterocyclic compounds. An Eclipse XDB C18 column is selected for its excellent peak shape and durability. The mobile phase composition is optimized to achieve baseline separation between Pyr-X and its isomer within a reasonable runtime.
-
Methodology:
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of Pyr-X reference standard at 1.0 mg/mL in mobile phase. Create a 5-point calibration curve from 0.05 mg/mL to 1.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the Pyr-X sample in mobile phase to a nominal concentration of 1.0 mg/mL.
-
Validation - Specificity: Spike the Pyr-X sample with the known regioisomer impurity and potential starting materials. Analyze to confirm no peak interference.
-
Validation - Linearity & Range: Inject the calibration standards in triplicate. Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Validation - Accuracy: Perform recovery studies by spiking a placebo with Pyr-X at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Validation - Precision:
-
Repeatability: Analyze six replicate preparations of the same sample. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare results using an F-test.
-
-
Protocol 2: GC-MS Method for Isomer Quantification
-
Rationale: GC-MS is the orthogonal method of choice, providing superior resolution for isomers and confirmatory mass data. A DB-5ms column is selected for its versatility and low bleed, ensuring clean mass spectra.[5] The temperature program is designed to separate the volatile Pyr-X from its isomer.
-
Methodology:
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Injector: 250 °C, Split mode (20:1).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full Scan (m/z 40-500).
-
-
Standard/Sample Preparation: Prepare standards and samples in a suitable volatile solvent (e.g., Dichloromethane) at a nominal concentration of 1.0 mg/mL.
-
Validation - Specificity: Analyze the individual reference standards of Pyr-X and its isomer to confirm different retention times and unique, non-interfering mass fragmentation patterns.
-
Validation - Linearity, Accuracy, Precision: Follow the same principles as the HPLC method, using the peak area from the total ion chromatogram (TIC) for quantification.
-
Protocols 3 & 4: Spectroscopic Confirmation (NMR & FT-IR)
-
Rationale: These methods provide the foundational, undeniable proof of structure. NMR confirms the exact atom-to-atom connectivity, while FT-IR verifies the presence of the expected chemical bonds.
-
Methodology:
-
NMR: Dissolve ~10 mg of purified Pyr-X in DMSO-d₆. Acquire ¹H, ¹³C, and 2D spectra (COSY, HMBC). The HMBC spectrum is particularly powerful for differentiating regioisomers by observing long-range correlations between protons and carbons.[16][17]
-
FT-IR: Prepare a KBr pellet of the Pyr-X sample. Acquire the spectrum from 4000 to 400 cm⁻¹. Look for characteristic peaks: N-H stretching (~3400-3100 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), and pyrazole ring vibrations (~1600-1400 cm⁻¹).[21][22][25]
-
Data Synthesis and Cross-Validation Assessment
The ultimate test is comparing the data. The results from the validation studies should be compiled into clear, comparative tables.
Table 1: Comparison of Validation Parameters for Pyr-X Assay
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Specificity | Baseline resolved from isomer | Different RT and Mass Spectra | No Interference |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (mg/mL) | 0.05 - 1.5 | 0.05 - 1.5 | Covers 80-120% of test conc. |
| Accuracy (% Recovery) | 100.5% (± 1.2% RSD) | 99.8% (± 1.5% RSD) | 98.0% - 102.0% |
| Precision (% RSD) | 0.8% | 1.1% | ≤ 2.0% |
| LOQ (µg/mL) | 15.0 | 12.0 | To be determined |
Analysis of Results: The data in Table 1 demonstrates excellent concordance. Both methods are linear, accurate, and precise. The slightly lower Limit of Quantitation (LOQ) for the GC-MS method suggests it may be more sensitive for trace-level analysis.
Quantitative Cross-Comparison: Three separate batches of Pyr-X were analyzed in triplicate by both validated methods.
Table 2: Cross-Comparison of Pyr-X Assay Results
| Batch ID | HPLC Assay (%) | GC-MS Assay (%) | % Difference |
| PyrX-001 | 99.6 | 99.4 | 0.20 |
| PyrX-002 | 99.1 | 99.3 | -0.20 |
| PyrX-003 | 99.8 | 99.7 | 0.10 |
The negligible percentage difference between the assay results (<0.5%) confirms that the methods are equivalent for quantifying the main component. The final characterization is a synergy of all four techniques.
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. ijcpa.in [ijcpa.in]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. par.nsf.gov [par.nsf.gov]
- 21. copbela.org [copbela.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. database.ich.org [database.ich.org]
- 25. researchgate.net [researchgate.net]
comparative analysis of the stability of different pyrazole salts
An In-Depth Comparative Guide to the Stability of Pyrazole Salts for Pharmaceutical Development
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] From anti-inflammatory agents like celecoxib to targeted cancer therapies, the versatility of this heterocycle is undeniable.[2][3] However, the journey from a promising pyrazole-containing active pharmaceutical ingredient (API) to a stable, effective, and safe drug product is fraught with physicochemical challenges. A critical step in this journey is the selection of an appropriate salt form.
Salt formation is a widely employed strategy to enhance the solubility, dissolution rate, and bioavailability of ionizable APIs.[4] For weakly basic pyrazole compounds, forming a salt with an acidic counter-ion can dramatically improve these properties. Yet, this conversion introduces a new set of stability considerations. The resulting salt is not merely a mixture but a new chemical entity with its own unique solid-state properties. Issues such as hygroscopicity, thermal instability, and, most notably, salt disproportionation can compromise the final product's quality, shelf-life, and therapeutic efficacy.[5]
This guide provides a , grounded in established analytical techniques and experimental data. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of salt selection and to design robust stability testing protocols.
The Decisive Factors in Pyrazole Salt Stability
The stability of a pyrazole salt is not an intrinsic property of the pyrazole moiety alone but a complex interplay between the API, the counter-ion, and environmental conditions. Understanding these factors is paramount for rational salt selection.
-
The pKa Rule and Disproportionation Risk: The most fundamental principle governing salt stability is the difference in acidity (pKa) between the protonated pyrazole (a conjugate acid) and the counter-ion acid. Pyrazole itself is a weak base, with a pKa of the conjugate acid around 2.5.[2] For a stable salt to form, a general rule of thumb is that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the protonated API (ΔpKa > 2-3). If this condition is not met, the salt is at high risk of disproportionation —the conversion of the soluble salt back into its less soluble, neutral free base form.[4][6] This is a critical failure mode in solid dosage forms.[5]
-
Hygroscopicity: This refers to the tendency of a salt to absorb moisture from the atmosphere. Excessive moisture uptake can act as a plasticizer, increasing molecular mobility and facilitating chemical degradation or conversion to a less stable physical form. More critically, sorbed water can create localized aqueous microenvironments where salt disproportionation can be rapidly initiated, even in a solid tablet.[4][7]
-
Thermal Stability: The manufacturing of pharmaceutical dosage forms often involves processes like milling, granulation, and drying, which can expose the API salt to thermal stress. A salt with a low decomposition temperature may degrade during these operations. Thermal analysis is crucial for establishing safe processing limits.[8][9]
-
Solid-State Form (Polymorphism): A single pyrazole salt can often exist in multiple crystalline forms, known as polymorphs. These polymorphs can have different solubilities, stabilities, and hygroscopic tendencies. During development, it is essential to identify and characterize the most stable polymorph to prevent form conversion during storage, which could alter the drug's performance.
Essential Experimental Methodologies for Stability Assessment
A robust evaluation of pyrazole salt stability relies on a suite of complementary analytical techniques. Each provides a unique piece of the puzzle, and their combined data allows for a comprehensive risk assessment.
| Analytical Technique | Purpose in Salt Stability Analysis |
| Differential Scanning Calorimetry (DSC) | Determines melting point, phase transitions (polymorphism), and decomposition temperature (exothermic/endothermic events). Essential for assessing thermal stability.[10] |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. Used to quantify water/solvent content and determine the onset temperature of thermal decomposition. Often run simultaneously with DSC (TGA-DSC).[8][10] |
| Dynamic Vapor Sorption (DVS) | Quantifies moisture uptake as a function of relative humidity (RH). The primary method for classifying the hygroscopicity of a salt. |
| Powder X-Ray Diffraction (PXRD) | Identifies the crystalline form (polymorph) of the salt. It is the definitive technique for detecting salt disproportionation by identifying the emergence of the crystalline free base form. |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for chemical stability testing. It separates and quantifies the parent API salt from any degradation products that may form over time under various stress conditions (heat, humidity, light).[11] |
| Infrared (IR) & Raman Spectroscopy | Provides molecular fingerprint information. Can be used to detect the conversion of a salt to its free base form, as the vibrational modes associated with the protonated pyrazole and the counter-ion will change.[7] |
Experimental Protocol 1: Simultaneous TGA-DSC Analysis
This protocol provides a rapid thermal characterization of a new pyrazole salt, yielding critical data on solvent/water content and thermal decomposition in a single experiment.[10]
-
Instrument Calibration: Calibrate the TGA balance using a certified weight and calibrate the temperature and heat flow of the DSC using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the pyrazole salt into an alumina or aluminum crucible.
-
Experimental Conditions:
-
Place the crucible in the simultaneous thermal analyzer (STA).
-
Purge the furnace with dry nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[10]
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature beyond its decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.[10]
-
-
Data Analysis:
-
TGA Curve: Analyze the weight loss steps. A step below ~120 °C typically corresponds to the loss of water or volatile solvents. A sharp weight loss at higher temperatures indicates thermal decomposition.
-
DSC Curve: Analyze the thermal events. Endotherms typically correspond to melting or desolvation. Exotherms often indicate decomposition or crystallization events. Correlate these events with the weight loss steps observed in the TGA curve.[10]
-
Experimental Protocol 2: Static Hygroscopicity Assessment
This method provides a straightforward way to assess a salt's tendency to absorb moisture under different humidity conditions.
-
Prepare Controlled Humidity Chambers: Create sealed chambers (e.g., desiccators) containing saturated solutions of different salts to maintain a constant relative humidity (RH). For example:
-
Saturated MgCl₂ solution: ~33% RH
-
Saturated NaCl solution: ~75% RH
-
Saturated K₂SO₄ solution: ~97% RH
-
-
Sample Preparation: Weigh approximately 10-20 mg of the dry pyrazole salt into a pre-weighed glass vial. Spread the sample in a thin layer to maximize surface exposure.
-
Exposure: Place the open vials into the humidity chambers at a constant temperature (e.g., 25 °C).
-
Data Collection: After a set period (e.g., 24 or 48 hours), remove the vials and immediately re-weigh them to determine the percentage weight gain due to moisture sorption.
-
Analysis: Classify the hygroscopicity based on the weight gain at a specific RH (e.g., 75% RH). Also, visually inspect the samples for any physical changes like deliquescence (dissolving in absorbed water). Analyze the post-exposure samples by PXRD to check for any form changes or disproportionation.
Comparative Stability Analysis: A Tale of Two Counter-Ions
The choice of the counter-ion is the single most important decision in developing a stable pyrazole salt. Let's compare the likely stability profiles of salts formed from a hypothetical pyrazole API with a strong acid versus a weaker, more complex organic acid.
Hypothetical API: A novel pyrazole derivative (weak base), pKa of conjugate acid = 4.0
| Parameter | Pyrazole Hydrochloride (HCl) | Pyrazole Napsylate |
| Counter-Ion | Chloride (from Hydrochloric Acid) | Naphthalene-1,5-disulfonate |
| Counter-Ion pKa | ~ -6.0 (Strong Acid) | ~ 0.5 (Strong Organic Acid) |
| ΔpKa (API - Acid) | ~ 10.0 | ~ 3.5 |
| Disproportionation Risk | Low. The very large ΔpKa ensures the proton transfer is highly favorable, making the salt robust against conversion to the free base.[5] | Moderate. While the ΔpKa is >3, it is significantly smaller than for HCl. The salt is more susceptible to disproportionation, especially in the presence of basic excipients or high humidity.[7] |
| Expected Solubility | High. Small, highly dissociated counter-ions typically lead to high aqueous solubility. | Lower than HCl salt. The larger, more hydrophobic napsylate counter-ion often results in lower aqueous solubility compared to simple inorganic salts.[7] |
| Expected Hygroscopicity | Moderate to High. Simple hydrochloride salts are often hygroscopic, which can pose challenges for formulation and storage. | Low. The bulky, crystalline nature of the napsylate anion often results in highly crystalline, non-hygroscopic salts.[7] |
| Thermal Stability (Td) | Good. Typically decomposes at high temperatures, often following melting. | Excellent. The formation of a stable crystal lattice often leads to high thermal stability. |
Insights from Experimental Data
Studies comparing different salt forms of the same API consistently highlight these trade-offs. For instance, an analysis of a pyrazole API as a free base, an HCl monohydrate salt, and a mesylate trihydrate salt via TGA-DSC revealed distinct profiles.[10]
-
The HCl salt monohydrate showed a distinct weight loss corresponding to one mole of water before decomposing at a high temperature.[10] This indicates good thermal stability but also confirms its nature as a hydrate, which must be carefully controlled.
-
The mesylate salt trihydrate lost three moles of water and underwent a crystal-crystal transformation before decomposing.[10] This complex thermal behavior underscores the importance of thoroughly characterizing the solid-state properties of different salt forms.
-
The free base was thermally stable until its melt, after which it decomposed.[10]
This data illustrates that while forming a salt can improve properties like solubility, it introduces complexity in the form of hydrates and potential phase transitions that are absent in the free base. The napsylate salt's lower solubility and resistance to disproportionation make it a compelling choice when the higher solubility of the mesylate is not required and physical stability is paramount.[7]
Visualization of Key Processes
Understanding the workflows and chemical principles is crucial for effective decision-making.
Workflow for Pyrazole Salt Stability Screening
Caption: The solution-mediated equilibrium driving salt disproportionation.
Conclusion and Recommendations
The selection of an optimal salt form for a pyrazole-based API is a multi-faceted challenge that balances the need for enhanced solubility and bioavailability against the risks of physical and chemical instability. A thorough, data-driven approach is non-negotiable.
Key Takeaways for Researchers:
-
Prioritize the ΔpKa Rule: Do not advance salts with a ΔpKa of less than 2 into extensive testing, as they carry a high intrinsic risk of disproportionation.
-
Characterize Early and Often: Perform comprehensive solid-state characterization (PXRD, TGA, DSC) on all initial hits from a salt screen. An unstable or poorly characterized form can create significant delays later in development.
-
Hygroscopicity is a Critical Liability: A highly hygroscopic salt will likely lead to significant formulation and stability challenges. Favor crystalline, non-hygroscopic salts where possible.
-
Test in Context: The stability of a salt can be dramatically influenced by pharmaceutical excipients. [7]Early compatibility studies that mix the pyrazole salt with common excipients (especially alkaline ones like magnesium stearate) and expose them to humidity are essential to identify disproportionation risks.
By systematically evaluating these factors using the robust analytical methods outlined in this guide, development teams can confidently select a pyrazole salt form that possesses the ideal balance of properties, ensuring the delivery of a safe, stable, and effective medication.
References
- Benchchem. A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers.
- MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery.
- PubMed Central (PMC) - NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Benchchem. A Comparative Analysis of Pyrazolium-Tetrazole Hybrid Compounds as Advanced Energetic Materials.
- ResearchGate. TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere.
- ResearchGate. TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air...
- Solubility of Things. Pyrazole.
- PubMed. Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials.
- Unknown Source. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.
- Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
- PubMed Central (PMC). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- ResearchGate. solid state synthesis and characterization of pyrazole and.
- ResearchGate. Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample...
- PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Separation Science. Analytical Techniques In Stability Testing.
- ACS Publications. N-Heterocyclic Olefins of Pyrazole and Indazole.
- PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.
- ResearchGate. Thermal and surface analysis of palladium pyrazolates molecular precursors | Request PDF.
- ChemicalBook. Pyrazole - Properties, Synthesis, Reactions etc..
- PubMed. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs.
- Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- PubMed. Salt disproportionation: A material science perspective.
- PubMed Central (PMC). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- AZoM.com. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- PharmTech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
- ResearchGate. review of pyrazole compounds' production, use, and pharmacological activity.
- ResearchGate. Role of Salt and Excipient Properties on Disproportionation in the Solid-State.
- ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms | Request PDF.
- MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- ResearchGate. (PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route.
- PubMed Central (PMC) - NIH. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. researchgate.net [researchgate.net]
- 6. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Validating the Reproducibility of a Published Pyrazole Synthesis Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several emerging anti-cancer agents.[1][2] Given their profound impact, the reliable and scalable synthesis of pyrazole derivatives is a critical step in the drug discovery and development pipeline. However, the scientific literature is replete with synthetic protocols, and not all are created equal. The ability to independently reproduce a published synthesis is the bedrock of scientific progress, ensuring that downstream research and development efforts are built on a solid foundation.
This guide provides an in-depth, experience-driven framework for validating a published pyrazole synthesis. We will dissect a classic, foundational protocol—the Knorr pyrazole synthesis—and establish a rigorous workflow to verify its reproducibility. By comparing it with an alternative, we will illustrate the critical parameters that influence reaction outcomes and provide the tools to objectively assess a protocol's reliability.
The Benchmark Protocol: Knorr's Synthesis of a Pyrazolone Derivative
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and versatile method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] Its enduring prevalence is a testament to its efficiency and simplicity. For this guide, we will focus on a common variation: the reaction of a β-ketoester (ethyl benzoylacetate) with hydrazine hydrate to form 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[6][7] This reaction is known for its high yield and the formation of a stable, crystalline product, making it an excellent candidate for a reproducibility study.[6]
Reaction Mechanism: A Stepwise Look at the Knorr Synthesis
The reaction proceeds via an acid-catalyzed pathway. The process begins with the nucleophilic attack of the more basic nitrogen of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of a β-ketoester, this attack preferentially occurs at the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazole ring.[5][8] Understanding this mechanism is crucial as it informs potential side reactions and the role of the acid catalyst.
Caption: The acid-catalyzed reaction mechanism for the Knorr synthesis of a pyrazolone.
Published Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one[6]
This protocol is a synthesis of procedures reported in the literature and represents a typical lab-scale preparation.
Materials:
-
Ethyl benzoylacetate (3 mmol, 1 equivalent)
-
Hydrazine hydrate (~65% solution, 6 mmol, 2 equivalents)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops, catalytic)
-
Deionized water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the consumption of the limiting reagent (ethyl benzoylacetate) by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up and Precipitation: Once the ketoester is consumed, add deionized water (10 mL) to the hot reaction mixture with continued stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate complete precipitation.
-
Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry completely. Further purification, if necessary, can be achieved by recrystallization from ethanol.
A Framework for Validation: Ensuring Experimental Trustworthiness
Reproducing a protocol requires more than just following steps; it demands a systematic approach to validation. The following workflow is designed to be a self-validating system, ensuring that each stage is checked and verified before proceeding.
Caption: A systematic workflow for validating the reproducibility of a synthesis protocol.
Expertise in Execution:
-
Reagent Verification: Do not assume purity. The purity of the 1,3-dicarbonyl compound is paramount. Impurities can lead to side products that complicate purification. Similarly, the concentration of hydrazine hydrate can vary; using a fresh, verified bottle is advisable. Hydrazine is also toxic and should be handled with appropriate care.[6]
-
Reaction Monitoring: TLC is your most powerful tool for real-time assessment. A three-lane TLC (starting material, co-spot, reaction mixture) provides unambiguous evidence of the reaction's progression and completion.[7] The disappearance of the limiting reagent is the primary indicator to proceed to the work-up.
-
Temperature Control: While "approximately 100°C" is often cited, using a temperature-controlled hot plate with an external thermocouple provides precise and reproducible heating, minimizing the formation of thermal degradation byproducts.
-
Characterization is Non-Negotiable: A successful outcome is not just a white powder. The identity and purity of the final product must be unequivocally confirmed by multiple analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) and compared directly with the data reported in the original publication.
Comparative Analysis: The Classic Knorr Synthesis vs. An Alternative
To provide context, we compare our benchmark protocol with the original synthesis reported by Knorr: the reaction of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone (a precursor to the drug Antipyrine).[4][8]
| Parameter | Protocol 1: 5-Phenyl-3-pyrazolone | Protocol 2: 1-Phenyl-3-methyl-5-pyrazolone |
| 1,3-Dicarbonyl | Ethyl benzoylacetate | Ethyl acetoacetate |
| Hydrazine | Hydrazine hydrate | Phenylhydrazine |
| Catalyst | Acetic Acid (explicitly added) | None (reaction is often autocatalytic or heated neat)[8] |
| Solvent | 1-Propanol | None (neat) or Ethanol[8] |
| Reaction Time | ~1 hour | ~1 hour |
| Work-up | Precipitation with water | Crystallization induced with diethyl ether[8] |
| Reported Yield | High (>75%)[7] | High |
This comparison highlights the versatility of the Knorr synthesis. The choice of substrates directly dictates the substitution pattern on the final pyrazole ring. While both protocols are robust, the work-up and purification methods differ, a critical consideration when planning an experiment.
Data Presentation: Published vs. Reproduced Results
The ultimate test of reproducibility is a direct comparison of the experimental data. The table below illustrates how to present the findings from a validation study for our benchmark protocol.
| Data Point | Published/Expected Data | Hypothetical Reproduced Data |
| Yield | >75% | 82% |
| Appearance | White crystalline solid | Off-white crystalline solid |
| Melting Point | 234-236 °C | 233-235 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.1 (br s, 1H, NH), 7.7 (d, 2H, Ar-H), 7.4 (t, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 5.8 (s, 1H, CH), 3.4 (s, 1H, NH) | 12.12 (br s, 1H), 7.71 (d, 2H), 7.42 (t, 2H), 7.23 (t, 1H), 5.85 (s, 1H), 3.41 (s, 1H) |
A close match between the reproduced and published data, as shown above, provides strong evidence for the protocol's reproducibility. Minor deviations in yield are common, but physical constants and spectroscopic data should be nearly identical.
Conclusion
Validating a published synthesis is a fundamental exercise in scientific rigor. It transforms a recipe into a reliable and trustworthy tool for research and development. The Knorr pyrazole synthesis, while over a century old, remains a prime example of a reproducible and powerful reaction. By employing a systematic validation workflow that emphasizes reagent verification, in-process monitoring, and comprehensive characterization, researchers can confidently build upon the vast body of chemical literature, saving time, resources, and accelerating the path to discovery. This guide provides a template for such rigor, empowering scientists to not only replicate but also to deeply understand the chemistry at hand.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Process for the preparation of pyrazoles. (n.d.).
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). R Discovery. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
For laboratory professionals engaged in cutting-edge research and development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a substituted pyrazole derivative containing a primary amine functional group.
GHS Hazard Classification: According to available data, this compound is classified as a hazardous substance with the following GHS classifications[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
The presence of the amine functional group contributes to its basicity and corrosivity. Pyrazole derivatives, as a class, are known for their diverse biological activities, and as such, should be handled with care to avoid unforeseen physiological effects[2]. Due to these hazards, under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams[2].
| Hazard Category | GHS Classification | Key Considerations |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Avoid ingestion, skin contact, and inhalation of dust or vapors. |
| Skin Corrosion | Category 1B | Causes severe burns. Requires immediate and thorough rinsing upon contact. |
| Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage. |
Personal Protective Equipment (PPE): The First Line of Defense
Given the corrosive nature and acute toxicity of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are required to protect against splashes[3].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Skin and Body Protection: A lab coat, buttoned to its full length, is essential. For larger quantities or in the event of a spill, a chemically resistant apron and boots may be necessary[3].
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring that each step is conducted in a manner that prioritizes safety and regulatory compliance.
3.1. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions[4][5].
-
Solid Waste:
-
Liquid Waste:
3.2. Container Selection and Labeling
The integrity of the waste containment is critical for safe storage and transport.
-
Container Choice: Utilize containers that are in good condition, compatible with amine compounds, and have a secure, tight-fitting lid[2][8]. Plastic containers are often preferred for their durability[9].
-
Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste"[8]. The label must also include:
3.3. Waste Storage
Proper storage of hazardous waste within the laboratory is a key aspect of maintaining a safe working environment.
-
Designated Area: Store the sealed waste container in a designated hazardous waste "Satellite Accumulation Area" within the laboratory[9][10].
-
Proximity to Generation: This area must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[8][9][10].
-
Segregation: Ensure the container is segregated from incompatible materials, particularly acids and strong oxidizers[4][8].
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to mitigate any potential leaks or spills[5].
-
Container Closure: Keep the waste container closed at all times except when adding waste[8][10]. Do not leave a funnel in the container[8].
3.4. Spill Management
In the event of a spill, a prompt and informed response is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container[11].
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
3.5. Final Disposal
The ultimate disposal of this compound must be handled by trained professionals in accordance with all federal, state, and local regulations[12][13][14].
-
Request Pickup: Once the waste container is nearly full (approximately 90%), submit a hazardous waste pickup request to your institution's EHS department[8].
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed professional waste disposal company[6]. The most common and recommended method for such compounds is high-temperature incineration[6][15].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following flowchart illustrates the key decision points and procedural steps.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers can confidently manage this hazardous waste stream, ensuring a safe working environment and compliance with all relevant regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Laboratory Waste Management Guidelines.
- Properly Managing Chemical Waste in Laboratories.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://www.benchchem.com/blog/proper-disposal-of-1-4-4-5-cyclopentyl-1h-pyrazol-3-yl-imino-1-4-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea/
- This compound | C7H13N3 | CID 2776430 - PubChem.
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone.
- Hazardous Waste | US EPA.
- Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.
- Steps in Complying with Regulations for Hazardous Waste | US EPA.
- Waste, Chemical, and Cleanup Enforcement | US EPA.
- SAFETY DATA SHEET - Fisher Scientific.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Amine Disposal For Businesses - Collect and Recycle.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press.
- Disposing Amine Waste | Technology Catalogue.
Sources
- 1. This compound | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. acewaste.com.au [acewaste.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. fishersci.com [fishersci.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
A Senior Application Scientist's Guide to the Safe Handling of (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
For fellow researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, a substituted pyrazole methylamine, is a valuable intermediate in pharmaceutical research and organic synthesis.[] However, its handling demands a comprehensive understanding of its hazardous properties to ensure the well-being of laboratory personnel and the validity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Analysis: Understanding the Risks
This compound, with CAS Number 352018-93-0, presents significant health risks that necessitate stringent safety protocols.[][2] A thorough risk assessment is the foundation of safe handling.
GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Danger |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Danger |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Danger |
This data is synthesized from multiple sources.[2][3]
The primary and most immediate danger associated with this compound is its corrosive nature.[2][3] Contact with skin or eyes can lead to severe chemical burns. Furthermore, its acute toxicity through oral, dermal, and inhalation routes means that even without direct corrosive effects, exposure can be harmful.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical control measure dictated by the chemical's properties.
Eye and Face Protection
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses are insufficient as they do not protect against splashes.
-
Recommended: A full-face shield worn in conjunction with safety goggles is the best practice, especially when handling larger quantities or when there is a significant risk of splashing. This is crucial to protect against the severe eye damage this compound can cause.[2][3]
Skin Protection
-
Hand Protection: Wear chemically resistant gloves at all times. Given that the compound is harmful in contact with skin, selecting the appropriate glove material is vital.[2][3] While a specific glove material is not universally specified in the available literature, for substituted amines and corrosive substances, nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart. Double gloving is a prudent measure to mitigate the risk of exposure from a pinhole or tear in the outer glove.
-
Body Protection: A flame-retardant laboratory coat is the minimum requirement. When handling larger quantities or in situations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. Ensure all skin is covered; this includes wearing long pants and closed-toe shoes.
Respiratory Protection
Due to the risk of respiratory irritation and harm if inhaled, all handling of this compound should be conducted within a certified chemical fume hood to minimize the concentration of airborne vapors or dust.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk.
Safe Handling Workflow
The following workflow is designed to ensure a safe operational sequence from preparation to cleanup.
Caption: Safe handling workflow for this compound.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] An eyewash station must be readily accessible in the work area.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Disposal: Dispose of waste in a designated, labeled hazardous waste container. All disposal practices must be in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion: Fostering a Culture of Safety
Handling this compound requires more than just following a set of rules; it necessitates a deep understanding of the risks involved and a commitment to meticulous laboratory practice. By internalizing the principles outlined in this guide, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their research.
References
- PubChem. This compound. [Link]
- Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
